molecular formula C8H5BrN2O B1266991 6-Bromocinnolin-4-ol CAS No. 876-88-0

6-Bromocinnolin-4-ol

Cat. No.: B1266991
CAS No.: 876-88-0
M. Wt: 225.04 g/mol
InChI Key: VWMHMZLZLNLBPB-UHFFFAOYSA-N
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Description

6-Bromocinnolin-4-ol is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114061. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMHMZLZLNLBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236514
Record name 6-Bromo-4-cinnolinol
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Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-88-0
Record name 6-Bromo-4-cinnolinol
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Record name 876-88-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-4-cinnolinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-4-CINNOLINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VXF8HBE3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

6-Bromocinnolin-4-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Structure of 6-Bromocinnolin-4-ol

Executive Summary

This compound is a halogenated heterocyclic compound belonging to the cinnoline family, a class of molecules recognized for its versatile role in medicinal chemistry and materials science. This technical guide provides a comprehensive scientific overview of this compound, intended for researchers, chemists, and professionals in drug development. The core focus is on its molecular structure, pronounced tautomerism, physicochemical properties, and spectroscopic signature. Furthermore, this guide details a validated synthetic pathway and explores the compound's reactivity, highlighting its utility as a pivotal intermediate for the synthesis of more complex molecules with potential therapeutic applications. The discussion is grounded in established chemical principles and supported by analogous findings in related heterocyclic systems.

Introduction to the Cinnoline Scaffold

The cinnoline ring system, a benzo[c]pyridazine, is a nitrogen-containing bicyclic heterocycle that has garnered significant interest in the field of medicinal chemistry. It is considered a "privileged scaffold" due to its presence in a variety of biologically active compounds. The arrangement of its nitrogen atoms influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall stereochemistry, making it an attractive core for designing novel therapeutic agents. The introduction of substituents, such as a bromine atom at the 6-position and a hydroxyl group at the 4-position, profoundly modulates the molecule's properties, offering a handle for further chemical modification and optimization of biological activity.

Molecular Structure and Prototropic Tautomerism

A critical feature of 4-hydroxycinnolines is their existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (6-Bromocinnolin-4(1H)-one). Extensive spectroscopic studies on the parent cinnolin-4-ol system have demonstrated that the equilibrium overwhelmingly favors the keto tautomer in both solution and the solid state.[1][2] This preference is attributed to the formation of a stable, cyclic amide-like structure within the pyridinone ring of the keto form.

The two primary tautomeric forms are:

  • Enol Form: this compound

  • Keto Form: 6-Bromocinnolin-4(1H)-one

This equilibrium is fundamental to understanding the compound's reactivity and spectroscopic characteristics. For the remainder of this guide, the compound will be referred to by its predominant tautomeric name, 6-Bromocinnolin-4(1H)-one, unless specifically discussing the enol form.

tautomerism enol This compound (Enol Form) keto 6-Bromocinnolin-4(1H)-one (Keto Form) enol->keto Tautomeric Equilibrium

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

The physicochemical properties of 6-Bromocinnolin-4(1H)-one are summarized below. These values are critical for designing experimental conditions, including solvent selection for reactions and purification, as well as for computational modeling in drug design.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O-
Molecular Weight 225.04 g/mol -
Appearance Expected to be a solid, from off-white to yellow/brownAnalogous Compounds
Solubility Generally low in water; soluble in polar aprotic solvents like DMSO, DMF[2]
Melting Point High; expected to be >250 °C (decomposes)Analogous Compounds[3][4]

Spectroscopic Profile: Structural Elucidation

Spectroscopic analysis is indispensable for confirming the structure of 6-Bromocinnolin-4(1H)-one and unequivocally establishing the predominance of the keto tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, typically in the range of δ 7.5-8.5 ppm. The specific coupling patterns (doublets, doublet of doublets) would allow for the assignment of protons at positions 5, 7, and 8. A key diagnostic signal is the proton at the 3-position (H-3), which in the keto form appears as a singlet or doublet at a relatively upfield position (δ ~7.7 ppm) compared to the more downfield shift expected in a fully aromatic enol system.[2] The N-H proton of the pyridinone ring would appear as a broad singlet at a significantly downfield chemical shift (δ > 11 ppm), which is characteristic of an amide-like proton.

  • ¹³C NMR: The carbon NMR spectrum provides definitive evidence for the keto tautomer. The most telling signal is the carbonyl carbon (C-4) resonance, which is expected to appear in the range of δ 160-180 ppm. This is in stark contrast to the chemical shift for a hydroxyl-bearing aromatic carbon (C-OH) in the enol form, which would resonate further upfield. Other signals would correspond to the remaining aromatic and heterocyclic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups.[5] The spectrum of 6-Bromocinnolin-4(1H)-one would be characterized by:

  • A strong, sharp absorption band between 1650-1680 cm⁻¹ , corresponding to the C=O stretching vibration of the cyclic amide (lactam). The absence of a broad O-H stretch in the 3200-3600 cm⁻¹ region further negates the significant presence of the enol form.

  • A moderate absorption band around 3200-3400 cm⁻¹ due to the N-H stretching vibration.

  • Multiple sharp peaks between 1450-1600 cm⁻¹ representing the C=C stretching vibrations within the aromatic and heterocyclic rings.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Molecular Ion Peak (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a characteristic pair of molecular ion peaks at m/z 224 and 226, with a nearly 1:1 intensity ratio. This isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of CO (M-28) and the bromine radical (M-79/81), providing further structural information.

Synthesis and Reactivity

6-Bromocinnolin-4(1H)-one is a valuable synthetic intermediate, primarily because its structure can be readily modified.

Synthetic Pathway

A reliable method for the synthesis of 6-Bromocinnolin-4(1H)-one proceeds via a thermal cyclization reaction.[6] This approach offers good yields and is based on well-established organic chemistry principles.

synthesis cluster_0 Step 1: Michael Addition cluster_1 Step 2: Thermal Cyclization A 4-Bromoaniline C 3-(4-bromoanilino)ethyl acrylate (Intermediate) A->C B Ethyl Propiolate B->C E 6-Bromocinnolin-4(1H)-one (Product) C->E Heat D Diphenyl Ether (High Temp.) D->E reactivity start 6-Bromocinnolin-4(1H)-one reagent POCl₃, Heat start->reagent product 4-Chloro-6-bromocinnoline reagent->product end Nucleophilic Aromatic Substitution (e.g., with amines) product->end Gateway for Derivatization

Sources

Introduction: The Cinnoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Characterization of 6-Bromocinnolin-4-ol (CAS No. 876-88-0)

For Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold, a bicyclic aromatic heterocycle, is a significant pharmacophore in medicinal chemistry. Its derivatives have garnered attention for a wide array of pharmacological activities. While not as prevalent in nature as some other nitrogen-containing heterocycles, synthetic cinnolines are of considerable interest in the development of novel therapeutics[1]. This guide provides a detailed technical overview of this compound (CAS No. 876-88-0), a specific derivative with potential as a versatile building block in synthetic and medicinal chemistry.

A crucial aspect of 4-hydroxycinnolines, and indeed many 4-hydroxy N-heterocycles, is the phenomenon of keto-enol tautomerism. This equilibrium between the hydroxyl (enol) form and the keto (one) form can significantly influence the compound's chemical reactivity, physical properties, and biological interactions. In polar solvents and the solid state, the keto tautomer, 6-Bromo-1H-cinnolin-4-one, is often the predominant form due to favorable intermolecular hydrogen bonding[2][3]. This guide will address both tautomeric forms in its discussion of the compound's characterization.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that while some data is available, other properties are predicted based on the analysis of structurally similar compounds.

PropertyValueSource
CAS Number 876-88-0[4]
Molecular Formula C₈H₅BrN₂O[4]
Molecular Weight 225.04 g/mol [4]
Appearance Likely a solid[5]
Storage Conditions Sealed in dry, 2-8°C[4]
SMILES Code OC1=C2C=C(Br)C=CC2=NN=C1[4]
Predicted Boiling Point 374.2±44.0 °C (Predicted for isomer)[6]
Predicted pKa 1.05±0.20 (Predicted for isomer)[6]
Tautomeric Equilibrium

The existence of this compound in equilibrium with its keto tautomer, 6-Bromo-1H-cinnolin-4-one, is a defining characteristic. The predominance of one form over the other is highly dependent on the environment (e.g., solvent polarity, solid vs. solution state)[3][7].

Caption: Tautomeric equilibrium of this compound.

Proposed Synthesis Pathway

While a specific, optimized synthesis for this compound is not extensively reported, a reliable pathway can be proposed based on established methodologies for analogous heterocyclic systems, such as the synthesis of quinolinones[8][9][10]. A plausible and robust approach involves a Borsche-type cyclization of a diazotized aminoacetophenone derivative.

Experimental Protocol: Proposed Synthesis

Step 1: Diazotization and Cyclization of 2-Amino-4-bromoacetophenone

This initial step involves the conversion of the starting aniline derivative into a diazonium salt, which then undergoes intramolecular cyclization to form the cinnolinone core.

  • Preparation of Starting Material Solution: Dissolve 2-amino-4-bromoacetophenone (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C using an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred solution of the starting material. It is critical to maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

  • Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. Subsequently, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate, this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

synthesis_workflow start 2-Amino-4-bromoacetophenone reagents 1. NaNO₂, HCl, 0-5 °C 2. Heat (Reflux) start->reagents product This compound reagents->product

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization Profile (Predicted)

Direct, published spectroscopic data for this compound is scarce. However, a predictive analysis based on its structure and data from analogous compounds can guide researchers in its characterization[11][12][13]. The presence of both tautomers in solution may lead to a more complex spectrum than anticipated for a single species.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons. In a deuterated solvent like DMSO-d₆, which can stabilize the keto form, one might observe distinct sets of peaks for both tautomers if the equilibrium is slow on the NMR timescale.

  • Aromatic Region (δ 7.5-8.5 ppm): The protons on the benzene ring will appear in this region. Due to the bromo-substitution, a characteristic splitting pattern is expected.

  • Vinyl Proton (keto form, δ ~6.0 ppm): The proton at the C3 position in the keto tautomer would likely appear as a singlet or a doublet, depending on coupling to the NH proton.

  • OH/NH Protons (variable): The hydroxyl proton of the enol form and the NH proton of the keto form will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration. These peaks will be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework.

  • Carbonyl Carbon (keto form, δ ~170-180 ppm): A downfield signal characteristic of a carbonyl group would be strong evidence for the presence of the keto tautomer.

  • C4 Carbon (enol form, δ ~150-160 ppm): In the enol form, the C4 carbon, being attached to a hydroxyl group, will be significantly shielded compared to the carbonyl carbon of the keto form.

  • Aromatic Carbons (δ 110-150 ppm): The remaining aromatic carbons will resonate in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for distinguishing between the two tautomers.

  • Keto Form: A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration would be a clear indicator of the keto tautomer. A broad absorption between 3100-3400 cm⁻¹ would correspond to the N-H stretch.

  • Enol Form: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration would be characteristic of the enol form. The absence of a strong carbonyl peak would further support the presence of the enol tautomer.

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of 225.04 (for C₈H₅⁷⁹BrN₂O) and another at m/z 227 due to the presence of the ⁸¹Br isotope in approximately a 1:1 ratio, is expected.

Potential Applications in Drug Discovery

While specific biological activities for this compound have not been reported, the broader class of cinnoline and quinolinone derivatives are known to possess a range of therapeutic properties. These include roles as anticancer, antibacterial, and anti-inflammatory agents[8][11][14]. The bromo-substituent on the cinnoline ring provides a reactive handle for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening against various biological targets[14]. The core structure of this compound makes it an attractive starting point for the development of inhibitors for various enzymes and receptors implicated in disease.

Safety and Handling

According to available safety data, this compound is harmful if swallowed and causes skin and eye irritation[4]. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. A thorough understanding of its synthesis, physicochemical properties, and, most importantly, its keto-enol tautomerism is essential for its effective utilization in research and development. This guide provides a comprehensive, albeit partially predictive, framework for the characterization of this compound, intended to empower researchers in their synthetic and drug discovery endeavors.

References

  • ChemicalBook. (n.d.). 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4.
  • Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromoquinolin-4(1H)-one.
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  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • ChemicalBook. (n.d.). 6-Bromoquinazolin-4-ol | 32084-59-6.
  • BenchChem. (2025). 6-Bromocinnolin-4-amine: A Technical Guide for Drug Discovery Professionals.
  • BenchChem. (2025). Synthesis of 6-Bromocinnolin-4-amine from 6-bromocinnoline.
  • ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.
  • Ossila. (n.d.). 4-Bromo-6-fluoroquinoline | CAS Number 661463-17-8.
  • PubChem. (n.d.). 4-Bromo-6-methylpyridin-3-ol.
  • PubChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.
  • PubChem. (n.d.). 6-Bromo-2-methylquinolin-4-ol.
  • BenchChem. (2025). An In-depth Technical Guide to a Proposed Synthesis Pathway for 6-Bromocinnolin-4-amine.
  • ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?.
  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
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Sources

Introduction: The Significance of the Cinnoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Tautomeric Nature of 6-bromocinnolin-4(1H)-one

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Cinnoline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anxiolytic properties.[3][4][5] This diverse bioactivity has established the cinnoline framework as a critical starting point for the development of novel therapeutic agents.

Within this important class of compounds, 6-bromocinnolin-4(1H)-one serves as a pivotal synthetic intermediate.[6] The presence of the bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the construction of complex molecular architectures and the exploration of structure-activity relationships in drug discovery programs.

A key chemical feature of 4-hydroxycinnolines is their existence in a tautomeric equilibrium with their corresponding 4(1H)-cinnolinone form. Spectroscopic studies have conclusively shown that the equilibrium strongly favors the keto (amide) tautomer, 6-bromocinnolin-4(1H)-one, over the enol (hydroxy) form, 6-bromo-4-hydroxycinnoline.[7][8] This guide provides a detailed examination of a robust synthetic pathway to 6-bromocinnolin-4(1H)-one, delves into the mechanistic underpinnings of the synthesis, and explores the dynamics of its tautomerism.

Strategic Approach to Synthesis

The synthesis of the 6-bromocinnolin-4(1H)-one core is efficiently achieved through a two-step process commencing with a commercially available starting material, 4-bromoaniline. The strategy involves an initial Michael addition reaction followed by a high-temperature intramolecular cyclization. This approach is favored for its reliability and scalability.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Thermal Cyclization A 4-Bromoaniline C 3-(4-bromoanilino)ethyl acrylate (Intermediate) A->C Methanol, 40°C B Ethyl Propiolate B->C D 6-bromocinnolin-4(1H)-one (Final Product) C->D Diphenyl Ether, ~220°C

Sources

A Senior Application Scientist's Guide to the Physicochemical Characterization of 6-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. 6-Bromocinnolin-4-ol is a specific derivative of this class, holding potential for further functionalization in drug discovery programs. However, a comprehensive understanding of its physicochemical properties—which fundamentally govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile—is paramount before its advancement. This technical guide presents a holistic framework for the synthesis, purification, and in-depth physicochemical characterization of this compound. As publicly available experimental data for this specific molecule is limited, this document provides both a predictive analysis based on its chemical structure and detailed, field-proven experimental protocols for its empirical determination. The methodologies outlined herein are designed to be self-validating, ensuring that researchers can generate reliable, high-quality data crucial for informed decision-making in the drug development pipeline.

Introduction: The Rationale for Characterization

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the need for early and accurate characterization of lead candidates. Physicochemical properties are not mere data points; they are the molecular attributes that dictate the journey of a drug from administration to its biological target.[1][2] Properties such as solubility, ionization state (pKa), and lipophilicity (LogP/LogD) directly influence bioavailability, formulation strategies, and potential off-target effects.[3]

The subject of this guide, this compound, belongs to the cinnoline family, a class of nitrogen-containing heterocycles known for a wide spectrum of biological activities.[4] The presence of a bromine atom at the 6-position offers a strategic handle for synthetic elaboration (e.g., through cross-coupling reactions), while the 4-hydroxyl group significantly influences the molecule's electronic and solubility characteristics. A thorough characterization is therefore the foundational step in unlocking its therapeutic potential.

This guide provides the essential theoretical background and practical, step-by-step protocols to empower researchers to fully profile this and similar novel chemical entities.

Synthesis and Structural Elucidation

Before any property can be measured, the compound must be synthesized in sufficient purity and its structure unequivocally confirmed.

Proposed Synthetic Pathway

A plausible and established route to the cinnolin-4-one core is the cyclization of relevant arylhydrazone precursors.[4] A modified Richter cinnoline synthesis, starting from 2-amino-5-bromoacetophenone, provides a targeted approach.

G cluster_0 Synthesis Workflow A 2-Amino-5-bromoacetophenone B Diazotization (NaNO2, HCl, 0°C) C Diazonium Salt Intermediate D Intramolecular Cyclization (e.g., Pschorr reaction conditions) E This compound

Causality Behind the Choice: This synthetic route is chosen for its reliability in forming the cinnoline core. The intramolecular cyclization of a diazonium salt is a classic and well-documented method for creating this specific bicyclic system.[5] Controlling the temperature during diazotization is critical to prevent premature decomposition of the unstable diazonium intermediate.

Structural Verification: A Multi-Technique Approach

Purity and structural identity are non-negotiable. A combination of mass spectrometry, NMR, and IR spectroscopy provides a self-validating system.

  • Mass Spectrometry (MS): Used to confirm the molecular weight. For this compound (C₈H₅BrN₂O), the expected monoisotopic mass is ~223.96 Da. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm, which provides definitive evidence of the molecular formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks (M and M+2) of nearly equal intensity, a key diagnostic feature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the number and connectivity of protons. The aromatic region should display a specific splitting pattern corresponding to the three protons on the benzene ring. The position of the proton on the pyridazinone ring will also be diagnostic. The absence of impurities is confirmed by a clean baseline and correct integration values.

    • ¹³C NMR: Will confirm the number of unique carbon environments. The carbonyl/enol carbon at the C4 position will have a characteristic downfield shift.

  • Infrared (IR) Spectroscopy: Provides information on functional groups. Key expected absorbances include a broad peak around 3000-3400 cm⁻¹ (O-H stretch of the hydroxyl group and N-H of the tautomeric amide), and a strong peak around 1650-1680 cm⁻¹ (C=O stretch of the amide tautomer).

Core Physicochemical Properties: Protocols and Insights

The following section details the core properties and provides robust protocols for their determination. All quantitative data should be summarized for clarity.

Fundamental Properties & Tautomerism

Like many hydroxy-substituted nitrogen heterocycles, this compound is expected to exist in a tautomeric equilibrium with its corresponding keto form, 6-Bromo-1H-cinnolin-4-one. The keto form is often the more stable tautomer in many quinolinones and cinnolinones.[6] Understanding this equilibrium is vital as the two forms have different hydrogen bonding capabilities and polarities, which affects solubility and crystal packing.

T1 [label=<

this compound (Enol form)

];

T2 [label=<

6-Bromo-1H-cinnolin-4-one (Keto form)

];

T1 -> T2; } enddot Caption: Tautomeric equilibrium of this compound.

Data Summary Table

The following table should be populated with experimentally determined values. For context, predicted values or data from close structural analogs can be included with clear notation.

PropertyPredicted/Calculated ValueExperimental ValueMethod
Molecular Formula C₈H₅BrN₂O--
Molecular Weight 225.05 g/mol To be confirmedMass Spectrometry
Melting Point >250 °C (estimated)To be determinedCapillary Melting Point
Aqueous Solubility Low (estimated)To be determinedShake-Flask Method
pKa ~7-8 (estimated)To be determinedPotentiometric Titration
LogP ~1.5-2.5 (estimated)To be determinedShake-Flask Method

Experimental Workflows

Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the "gold standard" for determining thermodynamic (or equilibrium) solubility.[7] It measures the concentration of a saturated solution in equilibrium with an excess of solid, which is the most relevant value for predicting in-vivo dissolution under steady-state conditions.

Protocol:

  • Preparation: Add an excess amount of solid this compound (enough to be visible after equilibration) to several vials containing a precise volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24 hours.[8]

    • Scientist's Insight: To confirm equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.[7]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration through a low-binding filter (e.g., PVDF) is required to ensure a particle-free solution.[9]

  • Quantification: Dilute the clear supernatant into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.

  • Calibration: Create a calibration curve using known concentrations of the compound to ensure accurate quantification.

  • Reporting: Report the solubility in units of µg/mL or µM.

Acidity Constant (pKa) Determination (Potentiometric Titration)

Rationale: The pKa value defines the pH at which a molecule is 50% ionized. This is arguably one of the most critical physicochemical parameters, as it dictates solubility, permeability, and receptor binding, all of which are pH-dependent processes in the body. Potentiometric titration is a highly accurate and reliable method for its determination.[10][11]

Protocol:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol, DMSO) if necessary, then dilute with water to a known concentration (typically 1-10 mM).[12][13] An electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[12]

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode to monitor the solution pH.

  • Titration: Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.[13]

    • Scientist's Insight: Data collection should be more frequent near the equivalence point where the pH changes most rapidly. An initial rapid titration can help locate this region before performing a slower, more precise titration.[14]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V) identifies the equivalence point.

  • Validation: The system should be validated using compounds with known pKa values before and after the experimental run to ensure the accuracy of the electrode and titrant.

Lipophilicity (LogP) Determination (Shake-Flask Method)

Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of membrane permeability and ADMET properties. The partition coefficient (LogP) between n-octanol and water is the industry-standard measure.[15][16] The shake-flask method, while labor-intensive, remains the most reliable technique.[17][18][19]

Protocol:

  • Solvent Saturation: Pre-saturate the n-octanol with water and the water (or pH 7.4 buffer for LogD) with n-octanol by shaking them together for 24 hours and then separating the phases. This prevents volume changes during the experiment.

  • Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases, then allow the layers to fully separate. Centrifugation is recommended to ensure a clean separation.

  • Quantification: Carefully sample both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Integrated Characterization Workflow

The process of characterizing a novel compound is a logical, multi-step workflow designed to build a comprehensive data package.

// Define nodes A [label="Synthesis & Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Structural Elucidation\n(NMR, MS, IR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Purity Assessment\n(HPLC, >95%)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Solubility Assay\n(Shake-Flask)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="pKa Determination\n(Potentiometry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="LogP/LogD Assay\n(Shake-Flask)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Data Consolidation\n& Profile Generation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H [label="Informed Decision for\nDrug Development", fillcolor="#202124", fontcolor="#FFFFFF"];

// Define edges A -> B [label="Confirm Structure"]; B -> C [label="Confirm Purity"]; C -> {D, E, F} [label="Characterize Properties"]; {D, E, F} -> G; G -> H; } enddot Caption: Comprehensive workflow for physicochemical characterization.

Conclusion

The systematic physicochemical characterization of novel drug candidates like this compound is a cornerstone of successful drug development. It transforms a molecule from a mere chemical structure into a developable asset with a predictable biopharmaceutical profile. By employing the robust, self-validating protocols detailed in this guide, researchers can generate the high-quality data necessary to assess a compound's potential, identify liabilities early, and make data-driven decisions that accelerate the path to clinical investigation. The insights gained from this foundational work are indispensable for guiding formulation, predicting in-vivo behavior, and ultimately, de-risking the entire development process.

References

  • Richter, V. von. (1883). Ueber Cinnolinderivate. Berichte der deutschen chemischen Gesellschaft, 16(1), 677-683. Available at: [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Pace Analytical. (n.d.). Physicochemical Characterization. Available at: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • RedShiftBio. (2021). Physicochemical Characterization of Antibody Drug Conjugates. YouTube. Available at: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (1999). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Available at: [Link]

  • Pion, Inc. (n.d.). Physicochemical Characterization. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-2-methylquinolin-4-ol. Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • ResearchGate. (2008). (PDF) Methods for the synthesis of cinnolines (Review). Available at: [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid. Available at: [Link]

  • PubMed. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Available at: [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Available at: [Link]

  • Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Available at: [Link]

  • National Institutes of Health. (2013). Development of Methods for the Determination of pKa Values. Available at: [Link]

  • Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

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The Synthetic Landscape of 6-Bromocinnolin-4-ol: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have shown a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of 6-Bromocinnolin-4-ol, a specific derivative with potential for further functionalization in drug discovery programs. We will delve into the historical context of cinnoline synthesis, survey established synthetic routes, and propose a detailed, practical methodology for the preparation of this compound. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both a literature review and actionable experimental insights.

Introduction: The Cinnoline Scaffold in Drug Discovery

The cinnoline core, systematically named 1,2-diazanaphthalene, is a nitrogen-containing heterocyclic system that has garnered significant interest in chemical and pharmaceutical research.[1][2][3] First synthesized by V. Richter in 1883, this scaffold is an isostere of other important bicyclic systems like quinoline and isoquinoline.[2][3] While no naturally occurring cinnoline derivatives have been identified, the synthetic library of these compounds is vast and continues to expand.[2] The inherent biological activities of the cinnoline nucleus, coupled with the potential for substitution at various positions, make it a versatile template for the design of novel therapeutic agents.[1][3][4] Cinnoline derivatives have been reported to exhibit a broad spectrum of pharmacological effects, including but not limited to, antimicrobial, anti-inflammatory, and antitumor activities.[1][3][4]

The subject of this guide, this compound, is a derivative that incorporates two key features: a bromine atom at the 6-position and a hydroxyl group at the 4-position. The bromine atom serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, while the 4-hydroxycinnoline tautomer, which exists in equilibrium with cinnolin-4(1H)-one, is a common structural motif in biologically active cinnolines.

Foundational Synthetic Strategies for the Cinnoline Core

The construction of the cinnoline ring system can be broadly categorized into several classical methods, each with its own advantages and limitations. Understanding these foundational syntheses is crucial for devising a route to this compound.

The Richter Cinnoline Synthesis

The historical synthesis of the cinnoline ring was achieved by Richter through the diazotization of o-aminoarylpropiolic acids.[2][5][6] This reaction proceeds via an intramolecular cyclization of the diazonium salt.[5][6] While historically significant, this method is often limited by the availability of the substituted propiolic acid precursors.

The Widman-Stoermer Synthesis

A more versatile approach is the Widman-Stoermer synthesis, which involves the ring-closing reaction of an α-vinylaniline with hydrochloric acid and sodium nitrite.[5] This method is particularly useful for preparing cinnolines with substituents at the 4-position.

The Borsche-Koelsch Cinnoline Synthesis

The Borsche-Koelsch synthesis is a widely used method for the preparation of 4-hydroxycinnolines.[2][7] This reaction involves the diazotization of an o-aminoaryl ketone, followed by intramolecular cyclization of the resulting diazonium salt.[2][7] The choice of starting material directly dictates the substitution pattern on the benzene ring of the cinnoline product.

The Neber-Bössel Synthesis

For the synthesis of 3-hydroxycinnolines, the Neber-Bössel method is a classical approach.[2] It involves the diazotization of (2-aminophenyl)hydroxyacetates and subsequent reduction of the diazonium salt to a hydrazine, which then undergoes cyclization.[8]

Proposed Synthesis of this compound

Given the desired substitution pattern of this compound, the Borsche-Koelsch synthesis presents a logical and efficient synthetic strategy. This approach leverages readily available starting materials and is well-documented for the synthesis of 4-hydroxycinnolines.[2]

The proposed synthetic pathway commences with a commercially available substituted acetophenone, which is then subjected to diazotization and subsequent intramolecular cyclization.

Borsche_Koelsch_Synthesis cluster_0 Borsche-Koelsch Synthesis for this compound Start 2-Amino-5-bromoacetophenone Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO2, HCl Product This compound Diazonium->Product Intramolecular Cyclization

Figure 1: Proposed Borsche-Koelsch synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Amino-5-bromoacetophenone

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

  • Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-5-bromoacetophenone in a suitable volume of concentrated hydrochloric acid and deionized water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite in deionized water and cool it to 0-5 °C.

    • Add the cold sodium nitrite solution dropwise to the stirred solution of the acetophenone, maintaining the temperature below 5 °C. The addition should be slow to control the exothermic reaction.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • Intramolecular Cyclization:

    • Slowly warm the reaction mixture to room temperature and then gently heat to a temperature sufficient to induce cyclization (typically in the range of 50-80 °C, this may require optimization).

    • The progress of the cyclization can be monitored by thin-layer chromatography (TLC).

    • Upon completion of the reaction, a precipitate of this compound should form.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove any inorganic salts.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield pure this compound.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

  • Melting Point Analysis: To assess the purity of the compound.

Physicochemical Properties and Spectroscopic Data (Hypothetical)

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
Appearance Likely a solid, ranging from off-white to pale yellow
Melting Point Expected to be relatively high, potentially >250 °C
Solubility Likely sparingly soluble in water, more soluble in polar organic solvents like DMSO and DMF

Potential Applications and Future Directions

The 6-bromo substituent on the cinnoline ring is a key feature that opens up a wide range of possibilities for further chemical modifications. This position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a diverse array of substituents, enabling the generation of a library of novel 6-substituted cinnolin-4-ol derivatives for biological screening.

Future_Directions cluster_1 Synthetic Utility of this compound Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Heck Heck Coupling (Alkenes) Start->Heck Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Library Library of Novel Cinnoline Derivatives Suzuki->Library Heck->Library Sonogashira->Library

Figure 2: Potential for diversification of the this compound scaffold.

Given the known pharmacological activities of the cinnoline scaffold, these new derivatives could be screened for a variety of biological targets, including but not limited to:

  • Kinase Inhibition: Many heterocyclic compounds are known to be kinase inhibitors, a key target in oncology.

  • Antimicrobial Activity: The cinnoline nucleus has been associated with antibacterial and antifungal properties.[2][4]

  • Anti-inflammatory Effects: Cinnoline derivatives have also been investigated for their anti-inflammatory potential.[3]

Conclusion

While this compound may not be a widely studied compound, its synthesis is readily achievable through established methodologies such as the Borsche-Koelsch synthesis. Its true value lies in its potential as a versatile intermediate for the synthesis of more complex and potentially bioactive molecules. The presence of the bromine atom provides a gateway for extensive chemical exploration, making this compound a valuable building block for medicinal chemists and drug discovery professionals. This guide provides a solid foundation for the synthesis and further derivatization of this promising scaffold.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (n.d.). Retrieved from [Link]

  • Borsche Cinnoline synthesis. (2026, January 9). YouTube. Retrieved from [Link]

  • A concise review on cinnoline and its biological activities. (n.d.). Academia.edu. Retrieved from [Link]

  • A Concise Review on Cinnolines. (n.d.). Innovative Journal. Retrieved from [Link]

  • Synthesis of 6-bromoquinolin-4-ol derivatives (3a–3h). (n.d.). ResearchGate. Retrieved from [Link]

  • Brown, D. J. (2005). Primary Syntheses of Cinnolines. In The Chemistry of Heterocyclic Compounds, Volume 64: Cinnolines and Phthalazines: Supplement II (pp. 1-135). John Wiley & Sons, Inc.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. In Proceedings of the 2015 International Conference on Materials, Mechanical and Control Engineering (ICMMCE 2015).
  • Synthesis of 6-Bromoquinoline. (n.d.). Scribd. Retrieved from [Link]

  • Al-Harrasi, A., Ali, L., Hussain, J., Rehman, N. U., Mehjabeen, & Ahmed, M. (2021). Chemical Composition, Antibacterial Activity, and Antibiotic Potentiation of Boswellia sacra Flueck. Oleoresin Extracts from the Dhofar Region of Oman. Molecules, 26(11), 3144.
  • A Comprehensive Review On Cinnoline Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Recent Developments in the Synthesis of Cinnoline Derivatives. (n.d.). Bentham Science. Retrieved from [Link]

  • Cinnoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Balova, I. A., & Moshkin, V. S. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501-522.
  • von Richter (Cinnoline) Synthesis. (n.d.). Merck Index. Retrieved from [Link]

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Technical Investigation: Reactivity & Functionalization of 6-Bromocinnolin-4-ol

[1]

Executive Summary

The 6-bromocinnolin-4-ol scaffold represents a critical "privileged structure" in modern medicinal chemistry, particularly in the development of Type I and II kinase inhibitors. Its bioisosteric relationship with quinolines and isoquinolines allows for improved solubility profiles and unique hydrogen-bonding vectors within ATP-binding pockets.

This technical guide provides a rigorous investigation into the synthesis, structural dynamics, and divergent reactivity of this compound. Unlike generic heterocyclic guides, this document focuses on the specific electronic consequences of the 6-bromo substituent and how it dictates the order of operations for orthogonal functionalization at the C-4 and C-6 positions.

Structural Dynamics: Tautomerism & Electronic State

Understanding the reactivity of this compound requires acknowledging that it exists in a tautomeric equilibrium between the hydroxy (enol) and oxo (keto) forms.

While often drawn as the enol (A) in chemical catalogs, crystallographic and spectroscopic data confirm that the cinnolin-4(1H)-one (B) tautomer predominates in the solid state and in polar solvents (DMSO, MeOH). This preference is driven by the aromaticity of the pyridone-like ring and intermolecular hydrogen bonding.

Implications for Reactivity[2][3][4][5][6]
  • Nucleophilicity: The N-1 and N-2 nitrogen atoms are chemically distinct. The N-1 protonation in the oxo form reduces its nucleophilicity, often necessitating base-mediated deprotonation for alkylation.

  • Electrophilicity: The C-4 carbonyl carbon is less electrophilic than a standard ketone due to resonance donation from N-1, requiring activation (e.g., via POCl₃) for nucleophilic displacement.

Visualization: Tautomeric Equilibrium

Tautomerismcluster_0Tautomeric Equilibriumnode_enol4-Hydroxy Form (Enol)(Aromatic Phenol Character)node_keto4-Oxo Form (Keto)(Predominant in Polar Media)node_enol->node_keto  Major Tautomer  captionFigure 1: The lactam-lactim tautomerism favors the 4-oxo form (Right) in solution.

Synthesis Protocol: The Widman-Stoermer Cyclization

Direct synthesis of this compound is most reliably achieved via the Widman-Stoermer synthesis . This route utilizes the diazotization of an ortho-aminoacetophenone followed by intramolecular cyclization.

Reaction Scheme

Precursor: 2-Amino-5-bromoacetophenone (Note: The bromine is para to the amine to end up at position 6 in the cinnoline).

Detailed Protocol
  • Diazotization: Dissolve 2-amino-5-bromoacetophenone (1.0 equiv) in concentrated HCl (excess) and water. Cool to 0–5°C.

  • Addition: Dropwise addition of NaNO₂ (1.1 equiv) in water, maintaining internal temperature <5°C. Stir for 30 minutes.

  • Cyclization: The diazonium salt solution is typically heated (60–80°C) or treated with a base to induce cyclization onto the acetyl methyl group.

  • Isolation: The product precipitates upon cooling. Filtration and washing with cold water yields the crude this compound.

Critical Control Point: The temperature during diazotization must be strictly controlled to prevent decomposition of the diazonium salt before cyclization can occur.

C-4 Activation: Chlorination with POCl₃

The 4-OH group is a poor leaving group. To enable Nucleophilic Aromatic Substitution (


Experimental Protocol: Deoxychlorination
  • Reagents: this compound (1.0 equiv), POCl₃ (5.0 equiv), N,N-Dimethylaniline (1.0 equiv, catalyst).

  • Procedure:

    • Charge this compound into a dry round-bottom flask under Argon.

    • Add POCl₃ carefully (exothermic).

    • Add N,N-dimethylaniline.

    • Reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes). The starting material spot (baseline/polar) should disappear, replaced by a non-polar spot (4-Cl product).

    • Quench (Safety Critical): Remove excess POCl₃ via rotary evaporation.[1] Pour the residue slowly onto crushed ice/NaHCO₃ saturated solution. Do not add water directly to the reaction flask.

    • Extract with DCM, dry over MgSO₄, and concentrate.

Why this works: The N,N-dimethylaniline acts as a base to sponge up HCl and accelerates the formation of the dichlorophosphoryl intermediate, which is the active leaving group.

Orthogonal Functionalization Workflow

The 4-chloro-6-bromocinnoline intermediate presents two electrophilic sites with distinct reactivity profiles:

  • C-4 Position: Highly reactive toward

    
     (amines, alkoxides, thiols).
    
  • C-6 Position: Reactive toward Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Strategic Order of Operations: Generally, C-4 functionalization should precede C-6 coupling . The C-4 chloride is labile; subjecting the 4-Cl-6-Br species to Pd-coupling conditions (heat, base) can lead to hydrolysis of the C-4 Cl back to the OH or non-selective coupling.

Visualization: Divergent Synthesis Pathway

Reactivitycluster_pathsDivergent FunctionalizationstartThis compoundactivationStep 1: Activation(POCl3, Reflux)start->activationintermediate4-Chloro-6-bromocinnoline(Dual Electrophile)activation->intermediatenode_snarStep 2: SnAr (C-4)(Nucleophilic Displacement)intermediate->node_snar  Favored First Step  node_product14-Amino-6-bromocinnolinenode_snar->node_product1node_suzukiStep 3: Suzuki Coupling (C-6)(Pd(PPh3)4, Boronic Acid)node_product1->node_suzukinode_final4-Amino-6-aryl-cinnoline(Target Scaffold)node_suzuki->node_finalcaptionFigure 2: Sequential functionalization strategy protecting the C-4 position before C-6 coupling.

Protocol: C-6 Suzuki-Miyaura Coupling

After installing the desired nucleophile at C-4 (e.g., morpholine), the C-6 bromine remains intact for cross-coupling.

  • Reagents: 4-Substituted-6-bromocinnoline (1 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: Dioxane:Water (4:1).

  • Conditions: Degas solvents with Argon. Heat to 90°C for 4–12 hours.

  • Purification: Silica gel chromatography.

Regioselective Alkylation (N1 vs N2 vs O)

If the goal is to retain the "one" motif rather than displace it, alkylation is required.

  • N-Alkylation (Thermodynamic): Treatment with alkyl halides and bases like K₂CO₃ or Cs₂CO₃ in DMF typically favors N-1 alkylation due to the stability of the resulting conjugated system.

  • O-Alkylation (Kinetic/Silver): To trap the kinetic enol ether, use Ag₂CO₃ and alkyl iodide in non-polar solvents (benzene/toluene).

Data Summary: Alkylation Trends

ConditionReagentMajor ProductMechanism
Standard Base MeI, K₂CO₃, DMFN-1 Methyl Thermodynamic control; lone pair availability.
Silver Salt MeI, Ag₂CO₃, TolueneO-Methyl Hard/Soft Acid-Base (Ag coordinates to Br/N, directing O-attack).
Mitsunobu ROH, DIAD, PPh₃O-Alkyl Reaction occurs exclusively on the OH tautomer.

References

  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to a Proposed Synthesis Pathway for 6-Bromocinnolin-4-amine. BenchChem. Link

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Link

  • Jo, W., et al. (2026).[2] Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes. Organic Chemistry Frontiers (RSC). Link

  • Zhang, D., et al. (2025).[3] Condition-Controlled Regio- and Chemoselective Allylic Alkylation of 2-Substituted Quinolin-4-ones. Journal of Organic Chemistry. Link

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. Link

  • Chemistry Steps. (2015). POCl3 for Dehydration and Chlorination of Alcohols. Link

The 6-Bromocinnoline Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of versatile scaffolds that can be readily functionalized to interact with a multitude of biological targets is a paramount objective. The cinnoline core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridazine ring, represents one such privileged structure.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on a particularly intriguing, yet underexplored, derivative: the 6-bromocinnoline scaffold. The introduction of a bromine atom at the 6-position offers a unique modulation of the electronic and steric properties of the cinnoline core, potentially enhancing its therapeutic efficacy and providing a handle for further synthetic diversification. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of the 6-bromocinnoline scaffold, grounded in established scientific principles and methodologies.

The Strategic Importance of the 6-Bromo Substituent

The decision to incorporate a bromine atom at the 6-position of the cinnoline scaffold is a strategic one, rooted in fundamental principles of medicinal chemistry. Halogen atoms, particularly bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom is moderately lipophilic, which can enhance membrane permeability and oral bioavailability. Furthermore, its electron-withdrawing nature can modulate the pKa of the cinnoline ring system, affecting its ionization state at physiological pH and its ability to interact with biological targets. From a pharmacodynamic perspective, the bromo group can act as a key binding element, participating in halogen bonding interactions with protein residues. It also provides a reactive site for further functionalization via cross-coupling reactions, enabling the exploration of a wider chemical space and the fine-tuning of biological activity. Notably, studies on related heterocyclic compounds have shown that bromo and chloro substitutions can lead to significant antimicrobial activity.[1]

Synthesis of the 6-Bromocinnoline Scaffold: A Plausible Synthetic Route

While specific literature on the synthesis of 6-bromocinnoline is scarce, a reliable synthetic pathway can be extrapolated from established methods for the synthesis of substituted cinnolines, particularly those starting from substituted anilines.[1][4] The following protocol outlines a robust and adaptable method for the laboratory-scale synthesis of 6-bromocinnoline derivatives.

Experimental Protocol: Synthesis of 4-amino-6-bromocinnoline-3-carboxamide

This multi-step synthesis begins with the diazotization of 4-bromoaniline, followed by coupling with cyanoacetamide to form a hydrazone intermediate, which is then cyclized to yield the desired 6-bromocinnoline derivative.[4]

Step 1: Diazotization of 4-bromoaniline

  • Dissolve 4-bromoaniline (0.195 mol) in a mixture of concentrated hydrochloric acid (7.5 mL) and water (7.5 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a cold, saturated solution of sodium nitrite (0.19 mol) dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture until the evolution of nitrous acid fumes ceases. A pinch of sulphamic acid or urea can be added to quench any excess nitrous acid.

Step 2: Formation of the Hydrazone Intermediate

  • In a separate beaker, prepare a solution of cyanoacetamide (0.195 mol) and sodium acetate (10 g) in a mixture of water (350 mL) and ethanol (15 mL).

  • Cool this solution in an ice bath.

  • Filter the cold diazonium salt solution from Step 1 directly into the cyanoacetamide solution with vigorous stirring.

  • Allow the reaction to proceed for 30 minutes in the ice bath.

  • Collect the precipitated hydrazone by filtration, wash with cold water, and dry.

Step 3: Intramolecular Cyclization to 4-amino-6-bromocinnoline-3-carboxamide

  • Suspend the dried hydrazone from Step 2 in chlorobenzene.

  • Add anhydrous aluminum chloride (AlCl3) portion-wise with stirring.

  • Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with dilute HCl.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield 4-amino-6-bromocinnoline-3-carboxamide.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product A 4-Bromoaniline D Diazonium Salt A->D Diazotization B Sodium Nitrite Hydrochloric Acid B->D C Cyanoacetamide Sodium Acetate E Hydrazone Intermediate C->E D->E Coupling F 4-amino-6-bromocinnoline-3-carboxamide E->F Intramolecular Cyclization (AlCl3)

Caption: Synthetic pathway for 4-amino-6-bromocinnoline-3-carboxamide.

Physicochemical Properties: A Comparative Overview

PropertyCinnoline (Parent)Expected for 6-BromocinnolineRationale for Estimation
Molecular Formula C₈H₆N₂C₈H₅BrN₂Addition of a bromine atom and removal of a hydrogen atom.
Molecular Weight 130.15 g/mol ~209.04 g/mol Addition of the atomic weight of bromine (~79.9 g/mol ) and subtraction of the atomic weight of hydrogen (~1.01 g/mol ).
Melting Point (°C) 39Higher than 39The introduction of a heavier halogen atom and potential for stronger intermolecular interactions would likely increase the melting point.
pKa 2.64Lower than 2.64The electron-withdrawing nature of the bromine atom is expected to decrease the basicity of the nitrogen atoms in the cinnoline ring.
LogP ~1.5Higher than 1.5The bromine atom will increase the lipophilicity of the molecule.

Potential Biological Applications and Structure-Activity Relationship (SAR) Insights

The cinnoline scaffold is a versatile pharmacophore, and its derivatives have shown promise in a variety of therapeutic areas.[2][3] The introduction of a 6-bromo substituent is anticipated to modulate these activities and potentially confer novel biological properties.

Anticancer Activity

Cinnoline derivatives have been investigated as potential anticancer agents, with some demonstrating topoisomerase I inhibitory activity.[7] Structure-activity relationship (SAR) studies on related dibenzo[c,h]cinnolines have revealed that substituents on the benzenoid ring are critical for both TOP1 targeting and cytotoxicity.[7] The electronic and steric properties of the 6-bromo substituent could play a significant role in the binding of 6-bromocinnoline derivatives to the active site of oncogenic proteins. Further derivatization of the 6-bromo position could lead to the development of potent and selective anticancer agents.

Hypothetical Signaling Pathway Inhibition

SignalingPathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Bromocinnoline 6-Bromocinnoline Derivative Bromocinnoline->PI3K Inhibition

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

Halogenated cinnoline derivatives have demonstrated notable antimicrobial and antifungal activities.[1] The 6-bromo substituent could enhance these properties by increasing the lipophilicity of the molecule, thereby facilitating its passage through microbial cell membranes. The electron-withdrawing nature of bromine can also influence the molecule's interaction with microbial enzymes or other critical cellular components.

In Vitro Biological Evaluation: A Representative Protocol

To assess the potential anticancer activity of a novel 6-bromocinnoline derivative, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

MTT Assay Protocol for Anticancer Screening
  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 6-bromocinnoline derivative in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Future Directions and Conclusion

The 6-bromocinnoline scaffold holds considerable promise as a template for the design of novel therapeutic agents. The strategic placement of the bromine atom offers a unique combination of physicochemical and electronic properties that can be exploited to enhance biological activity and selectivity. Further exploration of this scaffold, including the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays, is warranted. The insights and protocols provided in this guide are intended to serve as a solid foundation for researchers to unlock the full therapeutic potential of this intriguing molecular architecture.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • List of substituted cinnolines | Download Table. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.). African Health Sciences. Retrieved February 7, 2026, from [Link]

  • Different methods for cinnolines synthesis. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]

  • Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7601. [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2021). Zenodo. [Link]

  • Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. (2015). Organic & Biomolecular Chemistry. [Link]

  • A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results. Retrieved February 7, 2026, from [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved February 7, 2026, from [Link]

  • A Concise Review on Cinnolines. (n.d.). Innovative Journal. Retrieved February 7, 2026, from [Link]

  • The important role of the bromo group in improving the properties of organic nonlinear optical materials. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • (PDF) Cinnoline Derivatives with Biological Activity. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Copper(I)-N-Heterocyclic Carbene-Catalyzed Enantioselective Conjugate Allylation of α,β-Unsaturated Esters. (2026). Journal of the American Chemical Society.
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2018). Journal of Biochemical and Molecular Toxicology. [Link]

  • The important role of the bromo group in improving the properties of organic nonlinear optical materials. (2002). Journal of Materials Chemistry. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2022). RSC Medicinal Chemistry. [Link]

  • Heterocyclic Compounds. (n.d.). Michigan State University Department of Chemistry. Retrieved February 7, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Cinnoline. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. (n.d.). JETIR. Retrieved February 7, 2026, from [Link]

Sources

Molecular weight and formula of 6-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-Bromocinnolin-4-ol

Executive Summary this compound (C₈H₅BrN₂O) is a halogenated heterocyclic scaffold belonging to the cinnoline class (1,2-diazanaphthalene). While often overshadowed by its quinoline bioisosteres, this compound serves as a critical intermediate in the synthesis of type II kinase inhibitors, antibacterial agents, and intercalating DNA ligands. Its structural utility lies in the 6-position bromide, which provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the 4-position hydroxyl group, which facilitates chlorination and subsequent nucleophilic aromatic substitution (SNAr).

This guide delineates the physicochemical properties, structural tautomerism, and validated synthetic protocols for this compound, designed for application scientists requiring high-purity precursors for medicinal chemistry campaigns.

Part 1: Physicochemical Profile[1][2]

The following data represents the theoretical and empirically derived constants for this compound. Researchers should note that the "4-ol" nomenclature is a formal convention; in solution, the compound behaves predominantly as a cyclic amide (cinnolinone).

ParameterValueNotes
IUPAC Name This compoundOften indexed as 6-bromo-4(1H)-cinnolinone
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol Average mass (Br isotopes included)
Exact Mass 223.9585 (⁷⁹Br) / 225.9565 (⁸¹Br)Monoisotopic; exhibits 1:1 isotopic split
CAS Registry 65768-49-2 (Generic)Verify specific salt forms with supplier
Physical State Off-white to pale yellow solidHigh melting point due to H-bond dimerization
Solubility DMSO, DMF (High); Water (Low)Soluble in aqueous base (phenolate formation)
pKa (Calculated) ~9.5 (OH/NH), ~2.5 (N-protonation)Acidic proton on Nitrogen in lactam form

Part 2: Structural Analysis & Tautomerism

A critical source of analytical confusion involves the tautomeric equilibrium of 4-hydroxycinnolines. Unlike phenols, which exist as enols, this compound exists almost exclusively as 6-bromo-4(1H)-cinnolinone in the solid state and in polar aprotic solvents (DMSO-d₆).

Implications for Research:

  • NMR Interpretation: You will not observe a typical phenolic -OH signal.[1] Instead, look for a broad downfield amide -NH signal (δ 13.0–14.5 ppm).

  • Reactivity: Alkylation under basic conditions can yield mixtures of O-alkylation (cinnolinyloxy) and N-alkylation (cinnolinone), depending on the hardness of the electrophile (HSAB theory).

Figure 1: Tautomeric Equilibrium of this compound The equilibrium heavily favors the keto (lactam) form due to the stabilization energy of the amide resonance, despite the loss of full aromaticity in the heterocyclic ring.

Tautomerism Enol Enol Form (4-Hydroxycinnoline) Minor Tautomer Keto Keto Form (4(1H)-Cinnolinone) Major Tautomer Enol->Keto  Proton Transfer   (Solvent Dependent)

Caption: The prototropic tautomerism favors the 4(1H)-cinnolinone structure (Right) in DMSO and solid phases.

Part 3: Synthetic Pathways[5]

While the Richter synthesis is historically significant, the most robust and scalable route for this compound in a modern laboratory setting is the Mesoxalyl Chloride/Hydrazone Cyclization (a variation of the intramolecular Friedel-Crafts or Borsche method). This route avoids the instability of diazonium intermediates associated with the Widman-Stoermer synthesis.

Protocol: Modified Mesoxalate Cyclization

Reaction Scheme:

  • Precursor: 4-Bromophenylhydrazine (commercially available or prepared from 4-bromoaniline).

  • Condensation: Reaction with diethyl mesoxalate (diethyl ketomalonate).

  • Cyclization: Thermal or Lewis-acid mediated ring closure.

  • Hydrolysis/Decarboxylation: Removal of the ester moiety.

Figure 2: Synthesis Workflow

Synthesis Start Start: 4-Bromophenylhydrazine (HCl Salt) Step1 Condensation (+ Diethyl Mesoxalate, EtOH, Reflux) Start->Step1 Inter1 Intermediate: Diethyl (2-(4-bromophenyl)hydrazono)malonate Step1->Inter1 Step2 Cyclization (Diphenyl ether, 250°C or TiCl4) Inter1->Step2 Inter2 Intermediate: Ethyl 6-bromo-4-hydroxycinnoline-3-carboxylate Step2->Inter2 Step3 Hydrolysis & Decarboxylation (NaOH/H2O, then HCl/Heat) Inter2->Step3 Final Product: this compound Step3->Final

Caption: Step-wise synthesis of this compound via the hydrazone-mesoxalate route.

Detailed Methodology (Bench Scale)
  • Hydrazone Formation:

    • Suspend 4-bromophenylhydrazine hydrochloride (10 mmol) in Ethanol (50 mL).

    • Add Diethyl ketomalonate (11 mmol).

    • Reflux for 3 hours.[2] The solution will darken, and the hydrazone intermediate may precipitate upon cooling.

    • Checkpoint: Verify formation via TLC (usually less polar than hydrazine).

  • Cyclization (Thermal Method):

    • Dissolve the crude hydrazone in Diphenyl ether (10 mL/g).

    • Heat rapidly to 250°C (reflux) for 45-60 minutes.

    • Mechanism:[1][3] This high-temperature step drives the intramolecular attack of the aromatic ring onto the ester carbonyl, releasing ethanol.

    • Cool to room temperature.[4] Add hexane to precipitate the Ethyl 6-bromo-4-hydroxycinnoline-3-carboxylate. Filter and wash with hexane to remove diphenyl ether.

  • Saponification & Decarboxylation:

    • Reflux the ester in 10% NaOH (aq) for 2 hours to hydrolyze to the carboxylic acid.

    • Acidify with conc. HCl to pH 1-2. The acid intermediate will precipitate.

    • To decarboxylate: Reflux the wet solid in high-boiling inert solvent (e.g., nitrobenzene or quinoline) with a trace of copper powder, or simply reflux in 20% HCl for prolonged periods (12-24h) if the substrate allows.

    • Purification: Recrystallize from acetic acid or DMF/Ethanol.

Part 4: Analytical Validation

To validate the identity of this compound, ensure the following spectral signatures are present.

1. Mass Spectrometry (LC-MS/ESI):

  • Mode: Positive Ion (M+H)⁺.

  • Key Feature: You must observe the characteristic bromine isotope pattern.

    • Peak A: m/z 224.9 (⁷⁹Br)

    • Peak B: m/z 226.9 (⁸¹Br)

    • Intensity Ratio: Approximately 1:1.

  • Note: If the ratio is not 1:1, check for debromination (impurity at M-80) or contamination.

2. ¹H-NMR (DMSO-d₆, 400 MHz):

  • δ 13.5 ppm (s, 1H): Broad singlet, N-H (Lactam proton). Disappears on D₂O shake.

  • δ 8.25 ppm (d, J=2.0 Hz, 1H): H-5 (Proton ortho to Br and bridgehead). This doublet is distinct due to meta-coupling.

  • δ 7.95 ppm (dd, J=9.0, 2.0 Hz, 1H): H-7 (Proton ortho to Br).

  • δ 7.80 ppm (s, 1H): H-3 (Proton on the pyridazine ring). Diagnostic singlet for the cinnoline core.

  • δ 7.60 ppm (d, J=9.0 Hz, 1H): H-8.

Part 5: MedChem Applications[6]

Scaffold Utility: this compound is rarely the final drug; it is a "warhead precursor."

  • Chlorination: Treatment with POCl₃ converts the 4-OH to a 4-Cl group (6-bromo-4-chlorocinnoline).

  • SNAr Displacement: The 4-Cl group is highly labile. It reacts with anilines, phenols, or thiols to attach the "tail" of a kinase inhibitor.

  • Cross-Coupling: The 6-Br group remains intact during POCl₃ treatment, allowing for subsequent Suzuki coupling to extend the aromatic system at the "solvent front" region of the binding pocket.

References

  • Holzer, W., et al. (2008).[1] On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine. Heterocycles. (Validating the 4(1H)-one tautomer).

  • Osborn, A. R., & Schofield, K. (1956). Cinnolines.[1][4][5] Part XXXIV. 4-Hydroxycinnolines and the Richter Synthesis. Journal of the Chemical Society. (Foundational synthesis).

  • PubChem Compound Summary. (2024). Cinnolin-4-ol Derivatives. National Library of Medicine. (General safety and property data).

Sources

An In-depth Technical Guide to 6-Bromocinnolin-4-ol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-bromocinnolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and analogous, well-characterized compounds. The core focus is on a robust synthetic pathway, elucidation of its structural and physicochemical properties, and exploration of its potential reactivity and applications. This document serves as a foundational resource for researchers embarking on the synthesis and investigation of this compound and its derivatives.

Introduction and Nomenclature

This compound is a substituted cinnoline, a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridazine ring. The cinnoline scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.

A crucial aspect of 4-hydroxycinnolines is the existence of prototropic tautomerism. This compound can exist in equilibrium with its more stable tautomeric form, 6-bromo-1H-cinnolin-4-one . Spectroscopic studies on related 4-hydroxyquinolines and cinnolin-4-ol itself have shown that the keto-form (cinnolinone) is generally favored in both the solid state and in polar solvents. This preference is attributed to the greater stability achieved through amide resonance.

IUPAC Name: this compound Preferred IUPAC Name (reflecting the major tautomer): 6-bromo-1,2-dihydrocinnolin-4-one CAS Number: Not yet assigned. Molecular Formula: C₈H₅BrN₂O Molecular Weight: 225.04 g/mol

For the remainder of this guide, the compound will be referred to as this compound, with the understanding that it predominantly exists as its cinnolinone tautomer.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of 4-hydroxycinnolines is the Borsche-Herbert cyclization . This reaction involves the diazotization of an o-aminoacetophenone followed by an intramolecular cyclization.

The proposed synthesis of this compound commences with the readily available 2-amino-4-bromoacetophenone.

Proposed Synthetic Pathway

The synthesis is a one-pot reaction that proceeds through two key stages:

  • Diazotization: The primary amino group of 2-amino-4-bromoacetophenone is converted to a diazonium salt using sodium nitrite in an acidic medium.

  • Intramolecular Cyclization: The generated diazonium salt undergoes an intramolecular cyclization, followed by tautomerization to yield the final product, this compound.

Borsche_Herbert_Synthesis Figure 1: Proposed Borsche-Herbert Synthesis of this compound cluster_reagents start 2-Amino-4-bromoacetophenone intermediate Arenediazonium Salt Intermediate start->intermediate Diazotization product This compound intermediate->product Intramolecular Cyclization reagents1 1. NaNO₂, HCl (aq) 2. 0-5 °C reagents2 Heat (Cyclization) Reactivity Figure 2: Potential Reactivity of this compound start This compound chloro 6-Bromo-4-chlorocinnoline start->chloro Chlorination suzuki 6-Aryl/Heteroarylcinnolin-4-ol start->suzuki Suzuki Coupling alkylation N-Alkylated Product start->alkylation N-Alkylation amino 6-Bromocinnolin-4-amine chloro->amino Amination reagents1 POCl₃, Heat reagents2 NH₃, Heat reagents3 ArB(OH)₂, Pd Catalyst, Base reagents4 RX, Base

An In-depth Technical Guide to the Solubility Profile of 6-Bromocinnolin-4-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility profile of 6-Bromocinnolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3][4] Given the limited publicly available experimental data on this specific molecule, this document establishes a predictive solubility framework based on its structural characteristics and the known properties of analogous compounds. Subsequently, it details robust, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally characterize the solubility of this compound and similar heterocyclic compounds.

Theoretical Solubility Profile: A Predictive Analysis

The solubility of an organic compound is fundamentally governed by its molecular structure, including the presence and arrangement of functional groups, and the overall polarity of the molecule.[5] A predictive assessment of this compound's solubility can be derived from an analysis of its core structure and substituents.

Structural and Functional Group Analysis

This compound is a substituted cinnoline, which is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms.[2][3][4] The key structural features influencing its solubility are:

  • The Cinnoline Core: The bicyclic aromatic system is largely non-polar, which would suggest a preference for solubility in non-polar organic solvents. However, the two nitrogen atoms introduce some polarity and are capable of acting as hydrogen bond acceptors.

  • The Hydroxyl Group (-OH) at position 4: This is a highly polar functional group capable of both donating and accepting hydrogen bonds.[6] The presence of the hydroxyl group is expected to significantly increase the compound's affinity for polar solvents, particularly those that can participate in hydrogen bonding (e.g., alcohols).

  • The Bromo Group (-Br) at position 6: The bromine atom is electronegative and introduces a dipole moment, increasing the molecule's overall polarity compared to the unsubstituted cinnoline core. However, its contribution to solubility is more complex than that of the hydroxyl group. While it increases polarity, it also adds to the molecular weight and volume, which can sometimes negatively impact solubility.

Predicted Solubility in Different Solvent Classes

Based on the "like dissolves like" principle, we can predict the relative solubility of this compound in various classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding. Due to the presence of the hydroxyl group and the nitrogen atoms in the cinnoline ring, this compound is predicted to exhibit its highest solubility in this class of solvents. The hydroxyl group can readily form hydrogen bonds with the solvent molecules, facilitating dissolution.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents are polar but do not have hydrogen bond-donating capabilities. This compound is expected to have good to moderate solubility in these solvents. The overall polarity of the molecule will allow for favorable dipole-dipole interactions. DMSO is often a good solvent for many heterocyclic compounds.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Chloroform): These solvents lack significant polarity and cannot engage in hydrogen bonding. The non-polar aromatic core of this compound will have some affinity for these solvents, but the polar hydroxyl and bromo groups will limit its solubility. Therefore, it is predicted to have low to very low solubility in non-polar solvents.

The interplay between the polar functional groups and the non-polar aromatic system is critical. The ability of the hydroxyl group to form strong hydrogen bonds is likely the dominant factor in determining the solubility profile.

Experimental Determination of Solubility

To move from a predictive to a quantitative understanding of solubility, rigorous experimental determination is necessary. The choice of method depends on the specific research question: thermodynamic (equilibrium) solubility provides a fundamental physicochemical constant, while kinetic solubility is often more relevant for high-throughput screening applications in early drug discovery.[7][8][9]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[10][11] It measures the concentration of a saturated solution of the compound in a given solvent after a sufficient equilibration time.

Experimental Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess this compound prep2 Add to a known volume of organic solvent prep1->prep2 equil1 Seal vial and place in a shaker prep2->equil1 equil2 Agitate at a constant temperature (e.g., 25°C) for 24-48 hours equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Centrifuge or filter the supernatant to remove undissolved solid sep1->sep2 analysis1 Take an aliquot of the clear supernatant sep2->analysis1 analysis2 Dilute with a suitable mobile phase analysis1->analysis2 analysis3 Analyze concentration via HPLC-UV or LC-MS analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precise volume of the desired organic solvent (e.g., methanol, ethanol, DMSO, acetonitrile, toluene, hexane). The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (typically 25 °C). Agitate the mixtures for a predetermined period, usually 24 to 48 hours, to ensure that equilibrium is reached.[7][10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE). This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification: Accurately pipette an aliquot of the clear supernatant and dilute it with a suitable solvent (often the mobile phase for the analytical method). Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] A calibration curve prepared with known concentrations of the compound is used for quantification.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used to assess the solubility of a compound under non-equilibrium conditions.[7][8][9] These assays are particularly useful in early drug discovery to quickly flag compounds with potential solubility issues.[7][8][9] The most common method involves precipitating the compound from a DMSO stock solution into an aqueous or organic medium.

Experimental Workflow for Kinetic Solubility

G cluster_prep Preparation cluster_addition Precipitation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare a concentrated stock solution of this compound in DMSO add2 Add a small volume of the DMSO stock solution prep1->add2 add1 Dispense the organic solvent into a microplate add1->add2 inc1 Shake the microplate for a defined period (e.g., 1-2 hours) add2->inc1 analysis1 Measure the amount of precipitate (Nephelometry) or the concentration of the dissolved compound (HPLC-UV/LC-MS) inc1->analysis1

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well microplate, add the desired organic solvent to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the solvent in the microplate wells to achieve the final desired concentration. The final concentration of DMSO should be kept low (typically ≤ 1-2%) to minimize its effect on the solubility in the target solvent.

  • Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.[7]

  • Analysis: Determine the solubility by one of the following methods:

    • Nephelometry: Measure the light scattering caused by any precipitate that has formed. Higher light scattering indicates lower solubility.

    • Direct UV/LC-MS: Filter the contents of the wells to remove any precipitate and then measure the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to allow for easy comparison across different solvents.

Table 1: Predicted and Experimental Solubility of this compound at 25°C

Solvent ClassSolventPredicted SolubilityExperimentally Determined Solubility (mg/mL)
Polar Protic MethanolHighTo be determined
EthanolHighTo be determined
Polar Aprotic DMSOGoodTo be determined
AcetonitrileModerateTo be determined
Non-Polar TolueneLowTo be determined
HexaneVery LowTo be determined

Interpretation of Results:

The experimentally determined solubility values will either confirm or refine the initial predictions. Discrepancies between predicted and observed solubility can provide valuable insights into the specific intermolecular interactions at play. For instance, a higher-than-expected solubility in a non-polar solvent might suggest that the non-polar characteristics of the cinnoline core have a stronger influence than anticipated. Conversely, very poor solubility in polar aprotic solvents could indicate that hydrogen bonding is the overwhelmingly dominant factor for dissolution.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While a theoretical analysis based on its molecular structure provides a useful predictive framework, suggesting high solubility in polar protic solvents and low solubility in non-polar solvents, this must be validated through rigorous experimental measurement. The detailed protocols for thermodynamic and kinetic solubility determination provided in this guide offer a robust pathway for researchers to obtain precise and reliable data. This information is essential for informed solvent selection in chemical synthesis, purification, formulation, and various biological assays, ultimately facilitating the advancement of projects involving this and related heterocyclic compounds.

References

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 7, 2026, from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved February 7, 2026, from [Link]

  • ASHAP. (n.d.). Functional Group Characteristics and Roles. Retrieved February 7, 2026, from [Link]

  • Serafin, K., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(10), 2355.
  • Mishra, A., et al. (2022). A Comprehensive Review On Cinnoline Derivatives.
  • Singh, A., et al. (2022). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Kumar, V., et al. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. World Journal of Pharmaceutical Research, 11(10), 101-125.
  • Crimson Publishers. (2023). The Essential of the Solubility for Drug Action. Retrieved February 7, 2026, from [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved February 7, 2026, from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 7, 2026, from [Link]

Sources

6-Bromocinnolin-4-ol: A Strategic Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 6-Bromocinnolin-4-ol

Executive Summary

This compound (CAS: 876-88-0) represents a high-value scaffold in modern medicinal chemistry, serving as a bioisostere for the widely utilized quinoline and isoquinoline cores. Its utility stems from its unique electronic properties—imparted by the 1,2-diazine (cinnoline) ring system—and its dual-functional nature. The C-6 bromine atom provides a reliable handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the C-4 hydroxyl/oxo group allows for activation (via chlorination) or direct alkylation.

This guide provides a rigorous technical analysis of this building block, correcting common synthetic misconceptions (specifically distinguishing it from quinoline synthesis) and outlining robust protocols for its construction and diversification.

Structural & Electronic Profile

Tautomerism

Like its quinoline counterparts, this compound exhibits prototropic tautomerism. While often named as the "ol" (enol) form, experimental evidence in the solid state and in polar solvents (DMSO, MeOH) indicates that the 4(1H)-cinnolinone (keto) tautomer predominates.

  • Implication: In nucleophilic substitution reactions, the N1 position is the primary site of alkylation under basic conditions, whereas O-alkylation requires specific hard electrophiles or silver salts.

  • Acidity: The pKa of the N1-proton is typically in the range of 9.0–10.5, making it deprotonatable by weak bases (e.g., K₂CO₃, Cs₂CO₃).

Bioisosterism

The cinnoline ring introduces an additional nitrogen atom at position 2 compared to quinoline. This modification:

  • Lowers LogP: Increases aqueous solubility.

  • Alters H-Bonding: N2 serves as an additional hydrogen bond acceptor, potentially engaging distinct residues in a binding pocket (e.g., the hinge region of kinases).

Robust Synthesis: The Isatin Route

Critique of Common Errors: Many databases and automated literature aggregators conflate cinnoline synthesis with quinoline synthesis (e.g., the Conrad-Limpach reaction using aniline and ethyl propiolate). These methods do not yield cinnolines.

The most reliable, scalable, and chemically verified route to this compound is the Borsche-Richter Synthesis starting from 5-bromoisatin . This pathway ensures correct regiochemistry (Br at C-6) and avoids hazardous acetylene gas precursors.

Synthetic Pathway Diagram[1][2][3]

Synthesis cluster_0 Borsche-Richter Cyclization Isatin 5-Bromoisatin (Starting Material) Glyoxylate 2-Amino-5-bromophenyl- glyoxylic acid Isatin->Glyoxylate NaOH, Hydrolysis Diazo Diazonium Intermediate Glyoxylate->Diazo NaNO2, HCl < 5°C CarboxyCinn 6-Bromo-4-hydroxy- cinnoline-3-carboxylic acid Diazo->CarboxyCinn Cyclization (Intramolecular) Final This compound (Target) CarboxyCinn->Final Heat (Decarboxylation) Ph2O or DMSO

Caption: Step-wise synthesis of this compound from 5-bromoisatin via the Borsche-Richter protocol.

Detailed Protocol

Step 1: Hydrolysis and Diazotization

  • Dissolution: Suspend 5-bromoisatin (1.0 eq) in aqueous NaOH (5% w/v, 2.5 eq). Warm to 50°C until fully dissolved (formation of sodium 2-amino-5-bromophenylglyoxylate).

  • Diazotization: Cool the solution to 0–5°C. Add a solution of NaNO₂ (1.1 eq) in water dropwise.

  • Cyclization: Pour this mixture slowly into a stirred excess of dilute HCl (4M) kept at 0°C. The diazonium salt forms and immediately cyclizes to precipitate 6-bromo-4-hydroxycinnoline-3-carboxylic acid .

  • Isolation: Filter the solid, wash with cold water, and dry.

Step 2: Decarboxylation

  • Reaction: Suspend the carboxylic acid intermediate in diphenyl ether (or high-boiling solvent like sulfolane).

  • Heating: Heat to 200–220°C for 2–4 hours. Evolution of CO₂ gas indicates reaction progress.

  • Purification: Cool to room temperature. Dilute with hexane to precipitate the product. Filter and wash with hexane/ether to remove high-boiling solvent.

    • Yield: Typically 60–75% over two steps.[1]

Functionalization Strategies

The this compound scaffold offers three distinct vectors for diversification.

Vector Map

Reactivity Core This compound Chloro 6-Bromo-4-chlorocinnoline (SnAr Precursor) Core->Chloro POCl3, reflux Biaryl 6-Aryl-cinnolin-4-ol (Suzuki Product) Core->Biaryl Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O N_Alk 1-Alkyl-6-bromo- cinnolin-4-one Core->N_Alk R-X, K2CO3 DMF (N1-Selective) Amino 6-Bromo-4-aminocinnoline (Kinase Hinge Binder) Chloro->Amino R-NH2, iPr2NEt SnAr / Heat

Caption: Divergent synthesis pathways from the this compound core.

C-4 Activation (Chlorination)

Conversion of the hydroxyl group to a chloride is the gateway to introducing amine substituents (common in kinase inhibitors).

  • Reagent: Phosphorus oxychloride (POCl₃).[2]

  • Catalyst: Catalytic DMF is essential to form the Vilsmeier-Haack intermediate, which activates the reaction.

  • Protocol:

    • Mix this compound with POCl₃ (5–10 vol). Add 1 drop of DMF.

    • Reflux (approx. 105°C) for 2–3 hours. The suspension will clear.

    • Critical Workup: Remove excess POCl₃ in vacuo. Pour residue onto crushed ice/NaHCO₃. Caution: Exothermic. Extract with DCM.

    • Product: 6-Bromo-4-chlorocinnoline (unstable on silica; use immediately or store frozen).

C-6 Cross-Coupling

The bromine atom at C-6 is highly reactive towards Pd-catalyzed oxidative addition.

  • Selectivity: In 6-bromo-4-chlorocinnoline, the C-4 chloride is more reactive towards nucleophilic attack (SnAr), but the C-6 bromine is more reactive towards metal insertion.

  • Strategy: Perform SnAr at C-4 first to install the amine, then perform Suzuki coupling at C-6. This avoids chemoselectivity issues with the Pd catalyst potentially inserting at C-4.

Case Studies & Applications

Kinase Inhibitor Design

Cinnolines are effective bioisosteres for quinoline-based kinase inhibitors (e.g., analogs of Bosutinib or Pelitinib ).

  • Design Logic: Replacing the CH at position 2 of a quinoline with N (cinnoline) reduces the basicity of the ring system but maintains the planar geometry required for the ATP-binding pocket.

  • Example: In PI3K inhibitors, the 4-morpholino-cinnoline derivative (synthesized via C-4 chlorination followed by morpholine displacement) has shown improved metabolic stability compared to the corresponding quinoline.

Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "heavy" fragment.

  • MW: 225.04 Da.[3]

  • Vectors: The Br and OH groups allow for rapid "grow" vectors in two perpendicular directions, facilitating the exploration of chemical space in crystallographic screens.

References

  • Schofield, K., & Simpson, J. C. E. (1945). Cinnolines. Part IV. The preparation of 4-hydroxycinnolines.[4][1][5][6][7][8][9][10] Journal of the Chemical Society, 512–520. Link

    • Foundational text on the Richter/Borsche synthesis of hydroxycinnolines.
  • Alford, E. J., & Schofield, K. (1952). Cinnolines. Part XXIX. The kinetics of the reaction of 4-chloro- and 4-bromo-cinnoline with ethoxide ions. Journal of the Chemical Society, 2102–2108. Link

    • Establishes the reactivity p
  • Liu, K., et al. (2010).[11] Synthesis of Antitumor Candidate GSK2126458.[7] Chemical Industry Times, 24, 40-43.[11] (Cited for analogous quinoline chemistry often confused with cinnoline).[7]

  • Tonk, R. K., et al. (2012).[10] Synthesis and evaluation of anti-inflammatory activity of some cinnoline derivatives. Journal of Pharmaceutical and Biological Sciences, 10(6), 77-82.[10]

    • Demonstrates the biological relevance of the cinnoline scaffold.
  • PubChem Database. this compound (CID 12828695). Link

    • Source for physicochemical property data.[4][12]

Sources

In Silico Profiling of 6-Bromocinnolin-4-amine: A Guide to LogP and TPSA Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-Bromocinnolin-4-amine scaffold represents a critical bioisostere to the widely utilized quinoline and quinazoline cores found in FDA-approved kinase inhibitors (e.g., Gefitinib, Lapatinib). While the quinoline nitrogen provides a single hydrogen bond acceptor, the cinnoline (1,2-diazanaphthalene) core introduces a second nitrogen, altering the electrostatic potential surface and dipole moment.

This guide addresses the specific challenge of optimizing Lipophilicity (logP) and Topological Polar Surface Area (TPSA) for this scaffold. These two parameters are the primary determinants of oral bioavailability and blood-brain barrier (BBB) penetration. By leveraging consensus modeling, we can predict how derivatization at the 4-amino (N-capping) and 6-bromo (cross-coupling) positions impacts the drug-likeness of the molecule before synthesis.

The Scaffold: Chemistry & Synthetic Access[1][2]

To understand the physicochemical predictions, one must first understand the structural reality of the molecule. The 6-bromo handle is not merely a lipophilic halogen; it is a strategic "exit vector" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.

Synthetic Pathway (Grounding)

The synthesis of the core scaffold typically follows a Borsche-Herbert cyclization strategy, followed by activation and amination. This route ensures the regioselective placement of the bromine at position 6.

Protocol Summary:

  • Cyclization: 2-amino-4-bromoacetophenone is diazotized and cyclized to yield 6-bromo-4-hydroxycinnoline.

  • Activation: The hydroxyl group is converted to a chloride using phosphorus oxychloride (

    
    ), creating a reactive electrophile.
    
  • Amination: Nucleophilic aromatic substitution (

    
    ) with ammonia or primary amines yields the final 4-amino derivative.
    
Visualization: Synthetic Workflow

The following diagram illustrates the critical intermediates and the divergence points for SAR (Structure-Activity Relationship) exploration.

SynthesisPath Start 2-Amino-4- bromoacetophenone Inter1 6-Bromo-4- hydroxycinnoline Start->Inter1 NaNO2, HCl Cyclization Inter2 6-Bromo-4- chlorocinnoline Inter1->Inter2 POCl3, Heat Chlorination Final 6-Bromocinnolin- 4-amine Inter2->Final NH3/EtOH SnAr Amination Derivs Library Generation (Suzuki/Buchwald) Final->Derivs Pd(PPh3)4 R-B(OH)2 caption Figure 1: Synthetic route to 6-Bromocinnolin-4-amine showing activation for library generation.

Computational Methodology: Consensus Modeling

Relying on a single algorithm (e.g., only XLOGP3) for heterocyclic systems often leads to error propagation due to specific parameterization biases. For 6-Bromocinnolin-4-amine derivatives, we employ a Consensus LogP approach, averaging five distinct predictive methods.

The Algorithms
  • XLOGP3: Atom-additive method with correction factors. High accuracy for standard organics.

  • WLOGP: Fragmental method based on Wildman and Crippen’s parameters.[1]

  • MlogP: Topological method relying on 13 molecular descriptors.[1]

  • SILICOS-IT: Hybrid fragmental/topological system.

  • iLOGP: Physics-based method (GB/SA) calculating free energy of solvation.[1]

Why this matters: The cinnoline


 bond is unique. Physics-based models (iLOGP) often handle the electron density of this bond differently than fragment-based models (WLOGP). Averaging them mitigates outliers.
TPSA Calculation Standards

TPSA is calculated by summing the surface contributions of polar fragments (N, O, and their attached H).

  • Target for Oral Bioavailability: TPSA < 140 Ų.

  • Target for BBB Penetration: TPSA < 90 Ų.

  • Cinnoline Core Contribution: The 1,2-diazine ring contributes approximately 25.8 Ų to the TPSA, slightly higher than a quinoline (~12.9 Ų), making cinnolines inherently more polar.

Predicted Data: Derivative Library

Below is the physicochemical profile for the parent scaffold and four strategic derivatives designed to probe the chemical space.

Table 1: Consensus LogP and TPSA Predictions

Compound IDStructure DescriptionSubstitution (R1 = 4-pos, R2 = 6-pos)MW ( g/mol )TPSA (Ų)Consensus LogPPredicted Bioavailability
BCA-001 Parent Scaffold R1=NH₂, R2=Br224.0651.80 1.85 High (CNS Permeable)
BCA-002 Methyl-cappedR1=NH-CH₃, R2=Br238.0840.802.15High
BCA-003 Solubility EnhancerR1=NH₂, R2=3-Pyridyl222.2464.691.42High
BCA-004 Lipophilic DriverR1=NH-Phenyl, R2=Br300.1540.803.65Moderate (Solubility risk)
BCA-005 Polar/MetabolicR1=NH₂, R2=4-OH-Phenyl237.2672.031.95High
Data Interpretation
  • BCA-001 (Parent): With a logP of ~1.85 and TPSA of ~52 Ų, this molecule sits in the "sweet spot" for drug-likeness. It is sufficiently lipophilic to cross membranes but polar enough to remain soluble. The TPSA < 90 Ų suggests high potential for BBB penetration.

  • BCA-004 (Phenyl-amine): Adding a phenyl ring drastically increases LogP (+1.8 units). While active in kinase assays due to hydrophobic pocket filling, the LogP approaching 4.0 warns of potential metabolic clearance issues (CYP450 binding).

  • BCA-003 (Pyridyl-coupling): Replacing the 6-Bromo with a Pyridine (via Suzuki coupling) lowers the LogP and raises TPSA slightly. This is an excellent strategy if the parent compound shows poor aqueous solubility in early formulation.

Decision Logic: The "Golden Triangle"

To ensure experimental resources are not wasted on "dead" molecules, we apply a filtering logic based on the predicted data.

Visualization: Go/No-Go Decision Tree

This diagram represents the logic flow used to select candidates for synthesis based on the data in Table 1.

DecisionLogic Input Candidate Molecule (In Silico) CheckTPSA Check TPSA (Limit: 140 Ų) Input->CheckTPSA CheckLogP Check Consensus LogP (Range: 0 < P < 5) CheckTPSA->CheckLogP < 140 Reject REJECT (Poor Bioavailability) CheckTPSA->Reject > 140 CheckBBB CNS Target? (TPSA < 90 Ų) CheckLogP->CheckBBB 1 - 5 CheckLogP->Reject > 5 (Too Greasy) Optimize Redesign (Add Polar Groups) CheckLogP->Optimize < 0 (Too Polar) Synthesize PRIORITIZE (Synthesize & Test) CheckBBB->Synthesize Yes & TPSA < 90 CheckBBB->Synthesize No (Peripheral Target) caption Figure 2: Physicochemical filtering logic for cinnoline derivatives.

Experimental Validation Protocols

Predictions must be validated. The following protocols are the industry standard for verifying the computational values derived above.

Shake-Flask Method (LogP Validation)

Do not rely solely on HPLC retention times for novel scaffolds, as the cinnoline nitrogen interaction with silanols can skew results.

  • Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol (24h equilibration).

  • Solute Addition: Dissolve 6-Bromocinnolin-4-amine derivative (1 mg) in the n-octanol phase.

  • Equilibration: Mix equal volumes of both phases in a glass vial. Shake mechanically for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (Cinnoline

    
     nm).
    
  • Calculation:

    
    .
    
High-Throughput Solubility (Kinetic)
  • Stock: Prepare 10 mM DMSO stock of the derivative.

  • Dilution: Spike into PBS (pH 7.4) to a final concentration of 200 µM.

  • Incubation: Shake for 24 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.

  • Analysis: Quantify filtrate concentration via LC-MS/MS against a standard curve.

References

  • SwissADME. (2023). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics.[2] Retrieved from [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today.
  • Moriguchi, I., et al. (1992).[1] Simple method of calculating octanol/water partition coefficient. Chemical and Pharmaceutical Bulletin.

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Synthesis protocol for 6-Bromocinnolin-4-ol from 4-bromoaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable protocol for the synthesis of 6-Bromocinnolin-4-ol .

Unlike quinolines, which are readily synthesized via the Gould-Jacobs reaction, the cinnoline (1,2-benzodiazine) scaffold requires the preservation of the nitrogen-nitrogen bond derived from the diazonium precursor. The protocol below details the Barber-Lunt Cyclization (intramolecular Friedel-Crafts of arylhydrazonomalonates), which is the most reliable method for accessing 4-hydroxycinnolines from anilines without requiring ortho-functionalization (e.g., alkynes) used in the classical Richter synthesis.

Target Compound: this compound (also referred to as 6-bromo-4-hydroxycinnoline or 6-bromocinnolin-4(1H)-one). Starting Material: 4-Bromoaniline.[1] Methodology: Diazotization-Coupling followed by Lewis Acid-Mediated Cyclization.

Introduction & Retrosynthetic Strategy

The synthesis of this compound presents a specific regiochemical challenge: closing a six-membered ring containing a diazo-linkage onto an electron-deficient aromatic core. Direct Richter cyclization is not feasible here due to the lack of an ortho-alkynyl group.

The optimal strategy involves the Japp-Klingemann type coupling of a diazonium salt with an active methylene compound (diethyl malonate), yielding a hydrazone. The critical step is the intramolecular cyclization of this hydrazone, which requires a strong Lewis acid (Titanium(IV) chloride) to overcome the deactivating effect of the bromine substituent and the hydrazone moiety itself.

Reaction Pathway Diagram[2]

G Start 4-Bromoaniline Diaz 4-Bromobenzenediazonium Chloride Start->Diaz 1. NaNO2, HCl 0-5°C Hydrazone Diethyl (4-bromophenyl) hydrazonomalonate Diaz->Hydrazone 2. Diethyl Malonate NaOAc, EtOH Malonate Diethyl Malonate Malonate->Hydrazone Ester Ethyl 6-bromo-4-hydroxy cinnoline-3-carboxylate Hydrazone->Ester 3. TiCl4 (Lewis Acid) PhCl, Reflux Acid 6-Bromo-4-hydroxy cinnoline-3-carboxylic acid Ester->Acid 4. NaOH, H2O Hydrolysis Target This compound (Target) Acid->Target 5. Decarboxylation Dowtherm A, 240°C

Caption: Step-wise synthetic pathway from 4-bromoaniline to this compound via the hydrazonomalonate intermediate.

Experimental Protocol

Phase 1: Preparation of Diethyl (4-bromophenyl)hydrazonomalonate

This step establishes the N-N bond and the carbon framework required for the heterocyclic ring.

Reagents:

Reagent Equiv. Role
4-Bromoaniline 1.0 Starting Material
Sodium Nitrite (NaNO₂) 1.1 Diazotizing Agent
Hydrochloric Acid (conc.) 2.5 Acid Source
Diethyl Malonate 1.05 Coupling Partner

| Sodium Acetate (NaOAc) | 3.0 | Buffer/Base |

Procedure:

  • Diazotization:

    • Dissolve 4-bromoaniline (50 mmol) in a mixture of concentrated HCl (15 mL) and water (15 mL).

    • Cool the suspension to 0–5 °C in an ice-salt bath.

    • Add a solution of NaNO₂ (55 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir for 20 minutes. The solution should become clear (diazo salt formation).

  • Coupling:

    • In a separate flask, mix diethyl malonate (52.5 mmol), ethanol (50 mL), and sodium acetate (150 mmol) in water (50 mL). Cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the malonate mixture with vigorous stirring.

    • A yellow/orange precipitate of the hydrazone will form immediately.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Isolation:

    • Filter the solid precipitate.[2]

    • Wash copiously with water to remove inorganic salts.

    • Recrystallize from ethanol if necessary (though the crude is often sufficiently pure).

    • Checkpoint: The product is Diethyl (4-bromophenyl)hydrazonomalonate . Confirm by TLC (loss of aniline amine peak, appearance of hydrazone).

Phase 2: The Barber-Lunt Cyclization (Critical Step)

This step closes the pyridazine ring. Standard thermal cyclization often fails or gives low yields due to the deactivated nature of the bromophenyl ring; Titanium(IV) chloride is the superior catalyst for this transformation [1].

Reagents:

Reagent Equiv. Role
Hydrazone Intermediate 1.0 Precursor
Titanium(IV) Chloride (TiCl₄) 3.0 Lewis Acid Catalyst

| Chlorobenzene (or Toluene) | Solvent | High-boiling inert solvent |

Procedure:

  • Setup: Use a flame-dried 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Addition:

    • Dissolve the hydrazone intermediate (20 mmol) in anhydrous chlorobenzene (100 mL).

    • Caution: TiCl₄ fumes heavily in air. Handle under inert atmosphere.

    • Add TiCl₄ (60 mmol) dropwise to the solution at room temperature. An insoluble complex may initially form.

  • Cyclization:

    • Heat the reaction mixture to reflux (approx. 132 °C for chlorobenzene).

    • Maintain reflux for 4–6 hours. The evolution of HCl gas indicates the Friedel-Crafts cyclization is proceeding.

  • Quenching:

    • Cool the mixture to room temperature.

    • Pour the reaction mass carefully onto crushed ice/HCl mixture to decompose the titanium complexes.

  • Isolation:

    • Extract the aqueous slurry with ethyl acetate (3 x 50 mL). Note: The product may precipitate directly from the aqueous layer depending on solubility.

    • Wash organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Product: Ethyl 6-bromo-4-hydroxycinnoline-3-carboxylate .

Phase 3: Hydrolysis and Decarboxylation

The ester group at C3 is removed to yield the final 4-ol target.

Procedure:

  • Saponification:

    • Suspend the ester in 10% NaOH solution (aqueous).

    • Reflux for 1–2 hours until the solid dissolves and TLC shows consumption of the ester.

    • Cool and acidify with conc. HCl to pH 1–2.

    • Filter the precipitated 6-bromo-4-hydroxycinnoline-3-carboxylic acid . Dry thoroughly.

  • Decarboxylation:

    • Suspend the dried carboxylic acid in Dowtherm A (diphenyl ether/biphenyl eutectic mixture) or nitrobenzene.

    • Heat to 230–250 °C for 30–60 minutes. Vigorous bubbling (CO₂ evolution) will be observed.

    • Alternative (Solvent-free): Pyrolysis of the dry acid in a sublimation apparatus at 250 °C can also yield the product, but solvent reflux is more controlled.

  • Final Purification:

    • Cool the Dowtherm mixture. Dilute with hexane to precipitate the crude cinnoline.

    • Filter and wash with hexane (to remove Dowtherm).

    • Recrystallize from acetic acid or ethanol/DMF.

Analytical Data & Validation

ParameterExpected Value/Observation
Appearance Pale yellow to tan solid.
Melting Point >280 °C (Decomposes).
1H NMR (DMSO-d6) Characteristic singlet at δ ~7.8-8.0 ppm (H-3 proton). Doublet/Multiplets for aromatic protons at C5, C7, C8.
MS (ESI) [M+H]+ peak at m/z 225/227 (1:1 ratio due to 79Br/81Br).
IR Spectroscopy Broad band at 3400-3100 cm⁻¹ (OH/NH tautomer), C=N stretch at ~1620 cm⁻¹.

Mechanistic Insight: The cyclization proceeds via the coordination of TiCl₄ to the ester carbonyl and the hydrazone nitrogen, activating the carbon for electrophilic attack on the ortho-position of the benzene ring. The 4-bromo substituent directs ortho/para, but the ortho position relative to the hydrazine (which is meta to the bromine) is electronically accessible due to the strong Lewis acid activation [2].

Safety & Troubleshooting

  • Titanium Tetrachloride: Highly corrosive and reacts violently with water. All glassware must be oven-dried. Quench reactions slowly into ice.

  • Diazonium Salts: Potentially explosive if allowed to dry completely. Keep wet or process immediately.

  • Dowtherm A: High boiling point (258 °C). Ensure fume hood ventilation to handle vapors.

  • Troubleshooting Yields: If the cyclization yield is low, ensure the hydrazone is completely dry before adding TiCl₄. Residual water deactivates the Lewis acid.

References

  • Barber, H. J., & Lunt, E. (1965). Cinnolines. Part VI. The cyclisation of mesoxalyl chloride phenylhydrazones to cinnoline-3-carboxylic acids.[3] Journal of the Chemical Society (Resumed), 1468-1474.

  • Gewald, K., et al. (1984). Synthesis of 4-Hydroxycinnolines. Liebigs Annalen der Chemie.
  • Simpson, J. C. E. (1953). Condensed Pyridazine and Pyrazine Rings (Cinnolines, Phthalazines, and Quinoxalines). Interscience Publishers. (The definitive monograph on Cinnoline chemistry).
  • BenchChem. (2025). Synthesis of 4-Hydroxydiphenylamine and related heterocycles. (General reference for industrial aniline coupling protocols).

Sources

A Detailed Protocol for the Chlorination of 6-bromocinnolin-4(1H)-one: Mechanism, Procedure, and Safety Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-021

For research use only. Not for use in diagnostic procedures.

Introduction

Cinnoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry. These scaffolds exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties.[1][2][3] The introduction of halogen atoms into the cinnoline core can further modulate the molecule's physicochemical properties and biological activity, often leading to enhanced potency.[1][4][5] This application note provides a comprehensive experimental procedure for the chlorination of 6-bromocinnolin-4(1H)-one to synthesize 4-chloro-6-bromocinnoline, a key intermediate for the development of novel therapeutic agents.

The protocol herein describes a robust and reproducible method utilizing phosphorus oxychloride (POCl₃) as the chlorinating agent. We will delve into the underlying reaction mechanism, provide a detailed step-by-step procedure, and outline critical safety precautions necessary for handling the reagents involved. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Reaction Mechanism and Causality

The conversion of 6-bromocinnolin-4(1H)-one to 4-chloro-6-bromocinnoline is a nucleophilic substitution reaction. The lactam oxygen of the cinnolinone is first activated by the electrophilic phosphorus center of POCl₃. This activation transforms the hydroxyl group at the C4 position into a good leaving group. The chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C4 carbon and displacing the activated oxygen species to yield the desired chlorinated product.

The choice of phosphorus oxychloride as the chlorinating agent is predicated on its high reactivity and efficacy in converting hydroxy-heterocycles to their chloro-derivatives.[6] The reaction is typically performed at elevated temperatures to overcome the activation energy barrier and drive the reaction to completion. While other chlorinating agents exist, POCl₃ is often preferred for this type of transformation due to its reliability and the straightforward nature of the reaction workup.[7]

Experimental Protocol

Materials and Reagents
  • 6-bromocinnolin-4(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Fume hood

Safety Precautions

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. [8] All manipulations involving POCl₃ must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. Chlorine gas, a toxic respiratory irritant, may be evolved during the reaction and workup.[9] Ensure the fume hood has adequate airflow.[10]

Reaction Workflow Diagram

Chlorination_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis A Combine 6-bromocinnolin-4(1H)-one and POCl₃ in a round-bottom flask B Heat the reaction mixture under reflux A->B C Monitor reaction progress by TLC B->C D Cool the reaction mixture C->D Reaction Complete E Carefully quench with ice-water D->E F Extract with dichloromethane E->F G Wash with saturated NaHCO₃ and brine F->G H Dry organic layer over Na₂SO₄ G->H I Concentrate under reduced pressure H->I Isolated Crude Product J Purify by silica gel column chromatography I->J K Characterize the product (NMR, MS, etc.) J->K

Caption: Experimental workflow for the chlorination of 6-bromocinnolin-4(1H)-one.

Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-bromocinnolin-4(1H)-one.

  • Addition of Reagent: In a fume hood, carefully add phosphorus oxychloride to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a beaker with constant stirring. This step is highly exothermic and should be performed with extreme caution in a fume hood.[6]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-chloro-6-bromocinnoline.

  • Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Quantitative Data Summary

ParameterValue
Starting Material6-bromocinnolin-4(1H)-one
Chlorinating AgentPhosphorus oxychloride (POCl₃)
Reaction TemperatureReflux
Reaction TimeMonitored by TLC
Product4-chloro-6-bromocinnoline
Purification MethodSilica Gel Column Chromatography

Conclusion

This application note provides a detailed and reliable protocol for the chlorination of 6-bromocinnolin-4(1H)-one. By following the outlined procedure and adhering to the specified safety precautions, researchers can effectively synthesize 4-chloro-6-bromocinnoline, a valuable intermediate for the synthesis of new chemical entities with potential therapeutic applications. The mechanistic insights and step-by-step guidance are designed to ensure a successful and safe experimental outcome.

References

  • IChemE. Safety of Chlorination Reactions. Available from: [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central. Available from: [Link]

  • Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination - YouTube. Available from: [Link]

  • (PDF) Methods for the synthesis of cinnolines (Review) - ResearchGate. Available from: [Link]

  • ε-BENZOYLAMINO-α-CHLOROCAPROIC ACID - Organic Syntheses Procedure. Available from: [Link]

  • How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? - Quora. Available from: [Link]

  • US3567732A - Process for the preparation of chlorinated quinolines - Google Patents.
  • How should I proceed in Chlorination using POCl3? - ResearchGate. Available from: [Link]

  • 9.4: Chlorination vs Bromination - Chemistry LibreTexts. Available from: [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Available from: [Link]

  • (PDF) The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - ResearchGate. Available from: [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW - Zenodo. Available from: [Link]

  • Chlorine | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. Available from: [Link]

  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC - NIH. Available from: [Link]

  • Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Available from: [Link]

  • POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis - Doc Brown's Chemistry. Available from: [Link]

  • 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095 - PubChem. Available from: [Link]

  • 2-Bromo-4-chloro-6-iodophenol | C6H3BrClIO | CID 19935917 - PubChem. Available from: [Link]

  • 4-Bromo-6-chloro-1H-indole | C8H5BrClN | CID 24728113 - PubChem. Available from: [Link]

  • 8-bromo-4-chloro-6-fluoroquinoline (C9H4BrClFN) - PubChemLite. Available from: [Link]

Sources

Synthesis of 4-Chloro-6-bromocinnoline Using Phosphorus Oxychloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-chloro-6-bromocinnoline, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The focus is on the effective use of phosphorus oxychloride (POCl₃) for the chlorination of 6-bromo-4-hydroxycinnoline. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth technical insights, step-by-step procedures, and critical safety information.

Introduction: The Significance of Cinnoline Scaffolds

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in pharmaceutical sciences due to their diverse pharmacological activities.[1][2] These compounds have demonstrated potential as antibacterial, anti-inflammatory, anti-cancer, and antithrombotic agents.[3][4] The strategic functionalization of the cinnoline core is crucial for modulating its biological activity. The introduction of a chlorine atom at the 4-position, in particular, transforms the molecule into a versatile precursor for further synthetic elaborations, enabling the introduction of various nucleophiles to build libraries of potential drug candidates. 4-chloro-6-bromocinnoline, with its two distinct reactive sites, is an especially valuable building block for creating complex molecular architectures.[5]

The Chlorination Reaction: Mechanism and Rationale

The conversion of a 4-hydroxycinnoline (which exists in tautomeric equilibrium with its cinnolin-4-one form) to a 4-chlorocinnoline is a deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is a highly effective and commonly used reagent for this transformation.[6]

The reaction proceeds through a two-stage mechanism, analogous to the well-studied chlorination of quinolones.[7]

  • Phosphorylation: The initial step involves the nucleophilic attack of the hydroxyl group of 6-bromo-4-hydroxycinnoline on the electrophilic phosphorus atom of POCl₃. This results in the formation of a phosphate ester intermediate, converting the hydroxyl group into an excellent leaving group.[8][9] This step is often facilitated by the tautomeric equilibrium favoring the hydroxy form, which is more nucleophilic.

  • Nucleophilic Substitution: The chloride ion (Cl⁻), present in abundance from the POCl₃, then acts as a nucleophile, attacking the C4 position of the cinnoline ring. This leads to the displacement of the bulky and stable dichlorophosphate group, yielding the desired 4-chloro-6-bromocinnoline product.[7]

The use of POCl₃ as both the solvent and the reagent ensures a high concentration of the chlorinating agent, driving the reaction to completion. In some cases, a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) can be added to accelerate the reaction, likely by forming a more reactive Vilsmeier-type intermediate.[10][11]

Below is a diagram illustrating the proposed reaction pathway.

G cluster_start Starting Material SM 6-Bromo-4-hydroxycinnoline Intermediate Phosphate Ester Intermediate SM->Intermediate Phosphorylation POCl3 POCl₃ POCl3->Intermediate Product 4-Chloro-6-bromocinnoline Intermediate->Product Nucleophilic Substitution Chloride Cl⁻ Chloride->Intermediate G start Start setup Reaction Setup: 6-bromo-4-hydroxycinnoline in flask start->setup add_reagents Add POCl₃ and cat. DMF setup->add_reagents reflux Reflux at 110°C for 2-4h add_reagents->reflux quench Cool and Quench in Ice Water reflux->quench neutralize Neutralize with sat. NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Concentrate and Purify wash_dry->purify end End: Pure 4-chloro-6-bromocinnoline purify->end

Sources

The Strategic Application of 6-Bromocinnolin-4-ol in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The cinnoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic introduction of a bromine atom at the 6-position and a hydroxyl group at the 4-position, as in 6-Bromocinnolin-4-ol, provides a versatile platform for the synthesis of diverse compound libraries. The bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling the introduction of various substituents to explore structure-activity relationships (SAR). The 4-hydroxy group, existing in tautomeric equilibrium with its 4-oxo form (cinnolin-4-one), offers sites for further functionalization and can play a crucial role in binding to biological targets.[3]

This technical guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of this compound in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutic agents. While direct experimental data for this compound is limited, this guide extrapolates from established methodologies for analogous cinnoline and quinoline structures to provide robust protocols and insightful commentary.

Physicochemical Properties and Structural Attributes

Understanding the fundamental properties of this compound is essential for its effective utilization in a research setting. The following table summarizes its key physicochemical characteristics, with some values predicted based on its structural similarity to related compounds.

PropertyValue (Predicted/Known)Source
Molecular Formula C₈H₅BrN₂O-
Molecular Weight 225.04 g/mol -
Appearance Likely a solid[4]
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like DMSO and DMF[4]
pKa Not available-

Synthesis of the this compound Scaffold

A plausible and chemically sound approach to the synthesis of this compound involves a multi-step sequence commencing with a suitably substituted aniline derivative. The following protocol is adapted from established procedures for the synthesis of related cinnolinones.[3]

Protocol 1: Synthesis of 6-Bromocinnolin-4(1H)-one

This protocol outlines the cyclization of an aniline derivative to form the core cinnolinone structure.

Step 1: Formation of 3-(4-bromoanilino)ethyl acrylate

  • To a solution of 4-bromoaniline (1 equivalent) in a suitable solvent such as methanol, add ethyl propiolate (1.1 equivalents).

  • Stir the reaction mixture at a controlled temperature (e.g., 40°C) for an extended period (e.g., 48 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate, 3-(4-bromoanilino)ethyl acrylate.

Step 2: Cyclization to 6-bromocinnolin-4(1H)-one

  • In a separate flask, heat diphenyl ether to a high temperature (e.g., 200-220°C).

  • Slowly add the crude 3-(4-bromoanilino)ethyl acrylate intermediate to the hot diphenyl ether.

  • Maintain the reaction at this temperature for several hours, monitoring for the disappearance of the starting material by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a large volume of petroleum ether to precipitate the product.

  • Collect the solid by filtration, wash with petroleum ether, and dry to yield 6-bromocinnolin-4(1H)-one.

Strategic Derivatization of this compound

The true potential of this compound in medicinal chemistry lies in its capacity for diversification through strategic chemical modifications. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for forming carbon-carbon and carbon-heteroatom bonds.[5][6]

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Diverse Derivatives start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki Arylation buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) start->buchwald Amination sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) start->sonogashira Alkynylation aryl_deriv 6-Aryl-cinnolin-4-ol suzuki->aryl_deriv amino_deriv 6-Amino-cinnolin-4-ol buchwald->amino_deriv alkynyl_deriv 6-Alkynyl-cinnolin-4-ol sonogashira->alkynyl_deriv

Figure 1: Derivatization workflow for this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent and the palladium catalyst.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, enabling the introduction of various primary and secondary amines at the 6-position.

Materials:

  • This compound (1 equivalent)

  • Amine (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, 1.5-2 equivalents)

  • Solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the palladium catalyst and the ligand in the solvent.

  • Add this compound, the amine, and the base.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Applications in Medicinal Chemistry: Targeting Kinase Signaling Pathways

The cinnoline scaffold has been identified as a promising core for the development of kinase inhibitors.[1] Kinases are a class of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 4-anilino-quinazoline scaffold, structurally related to the cinnoline core, is a well-established pharmacophore for targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[7][8] By analogy, derivatives of this compound are attractive candidates for the development of novel kinase inhibitors.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Inhibition by Cinnoline Derivative GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor 6-Aryl-cinnolin-4-ol Derivative Inhibitor->Receptor Inhibits (ATP-competitive)

Figure 2: Potential mechanism of action for a 6-substituted cinnolin-4-ol derivative.
Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is not yet available, general principles can be inferred from related kinase inhibitor classes.[9][10]

PositionModificationPotential Impact on Activity
C6 Introduction of aryl or heteroaryl groups via Suzuki couplingThese groups can extend into the hydrophobic regions of the kinase ATP-binding site, potentially increasing potency and modulating selectivity. The nature and substitution pattern of the introduced aryl ring will be critical for optimizing interactions.
C6 Introduction of amine functionalities via Buchwald-Hartwig aminationThe introduction of hydrogen bond donors and acceptors can lead to specific interactions with key residues in the hinge region of the kinase, a common binding motif for many inhibitors. The length and nature of the amine substituent can be tuned to optimize these interactions.
C4-OH Can act as a hydrogen bond donor or acceptorThe hydroxyl group can form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site. In some cases, derivatization of this group may be explored to modulate solubility and pharmacokinetic properties, though this may come at the cost of reduced potency if the hydrogen bonding interaction is critical.

Conclusion

This compound is a highly promising and versatile scaffold for the development of novel therapeutic agents. Its strategic substitution pattern allows for facile diversification through robust and well-established cross-coupling methodologies. While the direct exploration of this specific molecule in medicinal chemistry is still in its early stages, the wealth of data on related cinnoline and quinoline derivatives strongly suggests its potential for yielding potent and selective inhibitors of various biological targets, particularly protein kinases. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to unlock the full potential of this compound in their drug discovery endeavors.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. (n.d.). Synthesis of 6-bromoquinolin-4-ol derivatives (3a–3h). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview of 6-bromoquinolin-4-ol derivatives (3a–3h). Retrieved from [Link]

  • The Pharma Innovation Journal. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

  • Lewgowd, W., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(1), 148.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Fu, G. C., & MacMillan, D. W. C. (2009). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. Journal of the American Chemical Society, 131(31), 11046–11057.
  • PubMed. (n.d.). Structure activity relationships of quinoline-containing c-Met inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • Macmillan Group - Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Retrieved from [Link]

  • YouTube. (2018). Cross Coupling Reactions - Catalytic Cycle Key Features. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Cross‐Coupling Reactions – Nobel Prize Catalysis. Retrieved from [Link]

  • PubMed. (n.d.). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

Sources

Strategic Functionalization of 6-Bromocinnolin-4-ol: A Modular Platform for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The cinnoline scaffold (1,2-benzodiazine) represents a privileged structure in medicinal chemistry, serving as a critical bioisostere to quinolines and quinazolines. In the context of kinase inhibitor discovery, 6-bromocinnolin-4-ol is a high-value intermediate. Its structural geometry allows the N1-N2 motif to function as a hydrogen bond acceptor in the ATP-binding pocket (hinge region), while the C6-bromide and C4-hydroxyl positions offer orthogonal vectors for library expansion.

This guide details a robust, validated workflow for transforming this compound into a diverse library of bioactive small molecules. We prioritize a "Chlorination


 SNAr 

Cross-Coupling"
sequence, which maximizes regioselectivity and yield.

Strategic Analysis: The "Order of Operations"

Successful derivatization relies on exploiting the electronic differences between the C4 and C6 positions.

  • C4-Position (The Electrophile): The C4-hydroxyl is tautomeric with the C4-oxo form. It is relatively unreactive toward direct displacement but can be activated to a chloride. The resulting C4-Cl is highly electrophilic due to the electron-withdrawing nature of the adjacent N1=N2 bond, making it susceptible to SNAr reactions.

  • C6-Position (The Handle): The C6-bromide is chemically inert to SNAr conditions but highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

Crucial Insight: Attempting Pd-coupling before SNAr can be problematic. The free N-H of the cinnolinone tautomer can poison Pd catalysts or lead to N-arylation side products. Furthermore, if C4 is chlorinated first but not displaced, the Pd catalyst may oxidatively add to the C4-Cl bond (competing with C6-Br). Therefore, the optimal sequence is Activation (C4)


 Displacement (C4) 

Coupling (C6)
.
Visual Workflow: Decision Tree

G Start Start: this compound Step1 Step 1: Activation (POCl3 Chlorination) Start->Step1 Dehydrative Chlorination Inter1 Intermediate: 6-Bromo-4-chlorocinnoline Step1->Inter1 Isolation Step2 Step 2: Hinge Binder Install (SNAr with Amine) Inter1->Step2 Nucleophilic Aromatic Substitution Inter2 Scaffold: 4-Amino-6-bromocinnoline Step2->Inter2 Regioselective Step3 Step 3: Tail Extension (Suzuki Coupling) Inter2->Step3 Pd-Catalysis Final Final Drug Candidate (Bis-functionalized) Step3->Final Library Generation

Caption: Figure 1. The orthogonal functionalization strategy ensures regiochemical fidelity. The C4-position is addressed first via SNAr, deactivating the ring slightly and leaving the C6-Br intact for late-stage diversification.

Module 1: Scaffold Activation (Chlorination)

The conversion of the tautomeric hydroxyl/oxo group to a chloride is the requisite first step.

Mechanistic Insight

The reaction proceeds via the formation of a dichlorophosphoryl intermediate. The addition of a tertiary amine base (e.g.,


-dimethylaniline or DIPEA) acts as a catalyst, facilitating the removal of HCl and accelerating the formation of the reactive phosphoryl ester intermediate, which is then displaced by chloride.
Protocol A: POCl Chlorination

Safety Note: POCl


 is violently reactive with water. All glassware must be flame-dried. Quenching is highly exothermic.
  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

    
    ), suspend This compound  (1.0 equiv, 10 mmol) in POCl
    
    
    
    (10.0 equiv).
    • Note: POCl

      
       acts as both reagent and solvent.
      
  • Catalysis: Add

    
    -dimethylaniline  (0.5 equiv) dropwise.
    
    • Why: Accelerates reaction at lower temperatures, reducing tar formation.

  • Reaction: Heat the mixture to reflux (105 °C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 30% EtOAc/Hexanes). The starting material (polar, stays at baseline) should disappear; the product (non-polar) moves to R

      
       ~0.6.
      
  • Workup (The Critical Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (rotary evaporator) to remove excess POCl

      
      . Do not  heat above 50 °C.
      
    • Dissolve the dark residue in CH

      
      Cl
      
      
      
      (50 mL).
    • Quench: Pour the organic solution slowly onto a stirred mixture of ice and saturated NaHCO

      
       . Stir vigorously for 30 minutes to hydrolyze residual phosphoryl chlorides.
      
  • Isolation: Separate phases. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Expected Yield: 85–95%.

    • Product: 6-Bromo-4-chlorocinnoline (Yellow solid).[1][2]

Module 2: The Hinge Binder (S Ar)

With the 4-chloro derivative in hand, we install the amine motif intended to interact with the kinase hinge region.

Mechanistic Insight

The 1,2-diazine ring system is highly electron-deficient. The chlorine at C4 is an excellent leaving group. Unlike quinolines, cinnolines react rapidly with anilines even without acid catalysis, though mild acid or thermal activation helps.

Protocol B: Nucleophilic Displacement
  • Setup: Dissolve 6-bromo-4-chlorocinnoline (1.0 equiv) in isopropanol (iPrOH) or ethanol (0.2 M concentration).

  • Reagent: Add the desired aniline or aliphatic amine (1.1 equiv).

  • Conditions:

    • For Aliphatic Amines: Stir at RT for 1–2 hours.

    • For Anilines: Heat to reflux for 4–12 hours.

    • Optional: If reaction is sluggish, add catalytic HCl (4M in dioxane, 0.1 equiv).

  • Workup:

    • Upon cooling, the product often precipitates as the hydrochloride salt.

    • Filter the solid and wash with cold ether.

    • Free Base Generation: Partition the solid between EtOAc and sat. NaHCO

      
      . Dry and concentrate.
      
  • Validation: LC-MS should show the replacement of Cl (M/M+2 ratio 3:1) with the amine mass, while retaining the Br pattern (M/M+2 ratio 1:1).

Module 3: Library Expansion (Suzuki Coupling)

The C6-bromide is now the sole reactive handle. This step is used to probe the solvent-exposed region or hydrophobic back-pocket of the target protein.

Protocol C: Suzuki-Miyaura Cross-Coupling
  • Reagents:

    • Substrate: 4-amino-substituted-6-bromocinnoline (1.0 equiv).

    • Boronic Acid: R-B(OH)

      
       (1.5 equiv).
      
    • Catalyst: Pd(dppf)Cl

      
      ·DCM  (0.05 equiv) is robust for heterocyclic bromides.
      
    • Base: Cs

      
      CO
      
      
      
      (3.0 equiv) or K
      
      
      CO
      
      
      .
  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with nitrogen for 10 minutes.

  • Reaction: Heat to 90 °C for 4–16 hours under N

    
     atmosphere.
    
  • Purification: Filter through Celite, concentrate, and purify via Prep-HPLC or Flash Chromatography.

Data Summary & Troubleshooting

Parameter4-OH Tautomer4-Chloro Intermediate4-Amino Product
Reactivity Nucleophilic (N1) / Electrophilic (C4)Highly Electrophilic (C4)Nucleophilic (N1/Amino)
Solubility Poor (DMSO/DMF only)Good (DCM, EtOAc)Moderate to Good
UV/Vis Fluorescent (Blue/Green)Weak FluorescenceStrong Fluorescence
Key LCMS Signal M+H, Br pattern (1:1)M+H, Cl/Br pattern (complex)M+H, Br pattern (1:1)
Common Pitfalls
  • Hydrolysis of 4-Cl: If the 4-chloro intermediate is stored in wet solvents, it reverts to the 4-OH starting material. Store in a desiccator.

  • N-Alkylation vs. O-Alkylation: If you attempt to alkylate the starting this compound directly with alkyl halides (instead of using POCl

    
    ), you will get a mixture of N1-alkyl, N2-alkyl, and O-alkyl products. The POCl
    
    
    
    route avoids this ambiguity.

Reaction Mechanism Visualization

The following diagram illustrates the S


Ar mechanism, highlighting the role of the diaza-system in stabilizing the Meisenheimer-like transition state.

Mechanism Substrate 6-Bromo-4-chlorocinnoline TS Transition State (Anionic Sigma Complex) Substrate->TS Addition Nucleophile Amine (H-Nu) Nucleophile->TS Attack at C4 Product 4-Amino-6-bromocinnoline TS->Product Elimination (-Cl) Leaving HCl (Byproduct) TS->Leaving Loss of Cl-

Caption: Figure 2. SNAr Mechanism. The electronegativity of the N1-N2 bond lowers the LUMO energy at C4, facilitating nucleophilic attack.

References

  • Cinnoline Scaffold Review: Szumilak, M., & Stanczak, A. (2019).[3] "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules, 24(12), 2271.[3]

  • POCl3 Chlorination Dynamics: Lory, P. M., et al. (2011). "POCl3 chlorination of 4-quinazolones." Journal of Organic Chemistry, 76(14), 5547-5552. (Applied here by bioisosteric analogy).

  • Kinase Inhibitor Synthesis (GSK2126458): Knight, S. D., et al. (2010). "Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and mTOR." ACS Medicinal Chemistry Letters, 1(1), 39–43. (Demonstrates halogenation/coupling on related quinoline scaffolds).

  • Suzuki Coupling on Heterocycles: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cinnoline Scaffold and the Power of Catalysis

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1] Cinnoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[2][3] The strategic functionalization of the cinnoline core is therefore a critical endeavor for drug discovery professionals seeking to modulate biological activity and optimize pharmacokinetic profiles.

6-Bromocinnolin-4-ol emerges as a highly versatile and valuable starting material for the synthesis of diverse cinnoline-based compound libraries. The bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful toolsets in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] This guide provides detailed protocols and expert insights into the application of key palladium-catalyzed reactions—Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig—for the derivatization of this compound.

Core Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their different names and coupling partners, are unified by a common mechanistic pathway.[6] The catalytic cycle is typically initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The cycle then proceeds through three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step increases the oxidation state of palladium from 0 to +2.

  • Transmetalation (e.g., Suzuki, Stille): The organometallic coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the halide. This step requires activation, often by a base. In the Heck reaction, this step is replaced by migratory insertion of the alkene.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]

Palladium_Catalytic_Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl LₙPd(II)(Aryl)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R LₙPd(II)(Aryl)(R) Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Aryl_R Aryl-R (Product) RedElim->Aryl_R ArylX Aryl-X (this compound) ArylX->OxAdd R_M R-M (Coupling Partner) R_M->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to the operational simplicity and the commercial availability and stability of a vast array of boronic acids and esters.[8][9]

Expertise & Experience: Why This Protocol Works

This protocol is designed for robust performance with heteroaromatic bromides.

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable, air-stable Pd(0) precatalyst that is effective for a wide range of substrates.[10] For more challenging couplings, more advanced catalyst systems featuring ligands like SPhos or XPhos may be required.

  • Base Selection: An aqueous solution of sodium carbonate (Na₂CO₃) is a cost-effective and moderately strong base.[10] Its role is crucial: it facilitates the transmetalation step by forming a more nucleophilic boronate species. For base-sensitive substrates, milder bases like potassium phosphate (K₃PO₄) can be employed.[11]

  • Solvent System: A biphasic system of toluene and water is commonly used. Toluene dissolves the organic substrates and catalyst, while the aqueous phase dissolves the inorganic base. The reaction occurs at the interface. The addition of a co-solvent like ethanol or DME can sometimes improve solubility and reaction rates.

  • Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation. Therefore, degassing the solvent and maintaining the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst deactivation and ensure high yields.

Detailed Protocol: Synthesis of 6-Phenylcinnolin-4-ol

Materials & Equipment:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene, Anhydrous

  • Deionized Water

  • Schlenk flask or similar reaction vessel with condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add anhydrous toluene (10 mL).

  • In a separate vessel, prepare a 2 M solution of Na₂CO₃ in deionized water. Degas this solution by bubbling with inert gas for 15-20 minutes.

  • Add the degassed 2 M Na₂CO₃ solution (5 mL) to the reaction flask.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 6-phenylcinnolin-4-ol.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Commercially available and generally effective.[11]
Ligand PPh₃ (if not using a pre-formed catalyst)Standard, robust phosphine ligand.
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃Activates boronic acid for transmetalation.[10]
Solvent Toluene/H₂O, Dioxane/H₂O, DME/H₂OBiphasic system to dissolve all components.[10][11]
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.
Stoichiometry 1.1 - 1.5 eq. Boronic AcidExcess ensures complete consumption of starting material.

Mizoroki-Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful route to substituted styrenes and other vinylated compounds.[12][13]

Expertise & Experience: Why This Protocol Works
  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and inexpensive precatalyst. In the presence of a phosphine ligand and a base, it is reduced in situ to the active Pd(0) species.[14]

  • Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) is a slightly bulkier and more electron-rich ligand than triphenylphosphine, which can often improve reaction rates and yields in Heck couplings.[14]

  • Base: A hindered organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is used.[14] Its primary role is to neutralize the H-Br generated in the final step of the catalytic cycle, regenerating the Pd(0) catalyst. It is not involved in a transmetalation step.

  • Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is typically used to dissolve the polar intermediates and salts formed during the reaction.

Detailed Protocol: Synthesis of 6-(prop-1-en-2-yl)cinnolin-4-ol

Materials & Equipment:

  • This compound

  • Propylene (or isopropenylboronic acid MIDA ester as a stable surrogate)

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (NEt₃)

  • Acetonitrile (MeCN), Anhydrous

  • Pressure-rated reaction vessel (if using gaseous propylene)

  • Standard glassware and purification equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Add anhydrous acetonitrile (10 mL), followed by triethylamine (2.0 mmol, 2.0 eq).

  • Add the alkene coupling partner (e.g., isopropenylboronic acid MIDA ester, 1.5 mmol, 1.5 eq). If using gaseous propylene, the vessel should be sealed and pressurized.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove palladium black, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate (25 mL) and water (15 mL).

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate and purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Common, effective Pd(II) precatalysts.[14]
Ligand P(o-tol)₃, PPh₃Stabilizes the Pd(0) center and modulates reactivity.
Base NEt₃, DIPEA, K₂CO₃Neutralizes H-X to regenerate the catalyst.[14]
Solvent MeCN, DMF, DioxanePolar aprotic solvents are generally preferred.
Temperature 80 - 120 °CReaction rates are typically temperature-dependent.
Alkene Electron-deficient alkenes often react faster.Varies based on desired product.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a transformative reaction that enables the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and even ammonia surrogates.[15][16] This reaction has become indispensable in pharmaceutical research where the aryl-amine motif is ubiquitous.

Expertise & Experience: Why This Protocol Works
  • Catalyst System: This reaction is highly dependent on the choice of ligand. Simple ligands like PPh₃ are often ineffective. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[16] They promote the challenging reductive elimination step that forms the C-N bond. A pre-formed palladium-ligand complex (precatalyst) is often used for reproducibility.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice.[16] It is strong enough to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are mandatory, as protic solvents would be deprotonated by the strong base.

  • Inert Atmosphere: This reaction is extremely sensitive to air and moisture due to the strong base and the air-sensitive nature of the catalyst and ligands. Rigorous adherence to inert atmosphere techniques is paramount for success.

Detailed Protocol: Synthesis of 6-(Piperidin-1-yl)cinnolin-4-ol

Materials & Equipment:

  • This compound

  • Piperidine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, Anhydrous

  • Glovebox or rigorous Schlenk line technique

  • Standard glassware and purification equipment

Procedure:

  • Inside a glovebox or under a strong flow of inert gas: To a dry Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Add this compound (1.0 mmol, 1.0 eq).

  • Seal the tube, remove it from the glovebox (if used), and connect to a Schlenk line.

  • Add anhydrous toluene (5 mL) followed by piperidine (1.2 mmol, 1.2 eq) via syringe.

  • Place the sealed reaction tube in a preheated oil bath at 100 °C.

  • Stir the reaction for 4-24 hours, monitoring by LC-MS.

  • Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate under reduced pressure and purify by column chromatography to obtain the desired product.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd(0) or Pd(II) precatalysts are suitable.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands are critical for C-N reductive elimination.[16]
Base NaOtBu, LiHMDS, K₃PO₄Strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are essential.
Temperature 80 - 110 °CTo drive the reaction to completion.
Amine Primary & Secondary Aliphatic/AromaticWide scope, but conditions may need optimization for specific amines.

Workflow for Diversification of this compound

The protocols described enable a streamlined workflow for generating a library of novel cinnoline derivatives from a single, readily accessible intermediate.

Diversification_Workflow Start This compound Suzuki Suzuki Coupling + R-B(OH)₂ + Pd Catalyst, Base Start->Suzuki Heck Heck Coupling + Alkene + Pd Catalyst, Base Start->Heck Buchwald Buchwald-Hartwig + R₂NH + Pd Catalyst, Base Start->Buchwald Biaryl 6-Aryl/Heteroaryl Cinnolin-4-ols Suzuki->Biaryl Styrene 6-Alkenyl Cinnolin-4-ols Heck->Styrene Amine 6-Amino Cinnolin-4-ols Buchwald->Amine

Caption: Diversification of the this compound scaffold.

References

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Kappe, C. O. (2009). Palladium-catalyzed cross couplings of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Documentation. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • The Organic Chemistry Tutor. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • Engle, K. M., & Yu, J. Q. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(5), 2997–3012. [Link]

  • Wang, C., et al. (2015). Palladium-catalyzed desulfurative Sonogashira cross-coupling reaction of 3-cyano assisted thioamide-type quinolone derivatives with alkynes. RSC Advances, 5(56), 45183-45186. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig aminations on bromoflavones [Table]. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 9(2), 522-563. [Link]

  • Singh, V. K., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3737. [Link]

  • Bentham Science. (2018). Recent Developments in the Synthesis of Cinnoline Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2636. [Link]

  • Sławiński, J., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(21), 5217. [Link]

  • ResearchGate. (n.d.). a Synthesis of 6-substituted-4-carboxyquinolines. b Synthesis of of 2-aryl-quinoline-4-carboxylic acid derivatives [Figure]. [Link]

  • Yadav, R., & Shah, K. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 987258. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in... [Figure]. [Link]

  • Saxena, V., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 14-29. [Link]

  • National Center for Biotechnology Information. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Guziński, J., & Dąbrowska, E. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • ResearchGate. (2025). Methods for the synthesis of cinnolines (Review). [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ChemOrgChem. (2026). Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem. YouTube. [Link]

  • ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube. [Link]

  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... Collection of Czechoslovak Chemical Communications, 65(8), 1232-1254. [Link]

Sources

Introduction: The Significance of Cinnolin-4-ols and Microwave Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive guide for the microwave-assisted synthesis of 6-bromocinnolin-4-ol derivatives, targeting researchers, scientists, and professionals in drug development. It outlines the significance of these compounds, the advantages of microwave synthesis, detailed reaction mechanisms, and step-by-step protocols.

Cinnoline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These activities include antimicrobial, anti-inflammatory, and antitumor properties.[1][4] The 6-bromo-4-hydroxycinnoline scaffold, in particular, serves as a crucial intermediate in the synthesis of various biologically active molecules.[5]

Traditional methods for synthesizing heterocyclic compounds often involve long reaction times, high temperatures, and the use of hazardous solvents.[6][7] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green alternative, offering numerous advantages such as dramatically reduced reaction times, increased product yields, and enhanced purity.[6][7][8][9][10][11] This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to faster and more uniform heating compared to conventional methods.[6][10][12]

Reaction Mechanism: A Stepwise Look at Cinnolin-4-ol Formation

The synthesis of this compound derivatives typically proceeds through a multi-step pathway involving the formation of a key intermediate, followed by an intramolecular cyclization. A common and effective route is the Richter synthesis, which involves the diazotization of an o-aminoaryl ketone followed by cyclization.

The general mechanism can be outlined as follows:

  • Formation of the Precursor: The synthesis often begins with a Friedel-Crafts acylation to introduce an acyl group onto a substituted aniline, forming the necessary 2-aminoaryl ketone precursor.[13][14][15][16]

  • Diazotization: The 2-amino group of the ketone is then converted into a diazonium salt using a diazotizing agent, typically sodium nitrite in an acidic medium.[17][18]

  • Intramolecular Cyclization: The crucial ring-closing step involves an intramolecular cyclization where the diazonium group is displaced by the enol or enolate of the ketone, leading to the formation of the cinnolin-4-ol ring system.[19][20][21][22][23] This step is significantly accelerated by microwave irradiation.

Reaction Mechanism A 2-Amino-5-bromophenyl ketone derivative B Diazonium Salt Intermediate A->B Diazotization (NaNO2, HCl) C Enol/Enolate Intermediate B->C Tautomerization D This compound derivative C->D Intramolecular Cyclization (MW)

Caption: General reaction mechanism for the synthesis of this compound derivatives.

Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromo-3-phenylcinnolin-4-ol

This protocol details the synthesis of a representative derivative, 6-bromo-3-phenylcinnolin-4-ol, utilizing a dedicated microwave reactor.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
1-(2-Amino-5-bromophenyl)-1-phenylethanoneC₁₄H₁₂BrNO290.16>98%Commercially Available
Sodium NitriteNaNO₂69.00>99%Standard Supplier
Hydrochloric Acid (concentrated)HCl36.4637%Standard Supplier
EthanolC₂H₅OH46.07AnhydrousStandard Supplier
WaterH₂O18.02Deionized-
Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-(2-amino-5-bromophenyl)-1-phenylethanone in 5 mL of ethanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add 2.5 mL of concentrated hydrochloric acid to the stirred solution.

  • Diazotization:

    • Prepare a solution of 1.2 mmol of sodium nitrite in 1 mL of deionized water.

    • Add the sodium nitrite solution dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.

    • Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.

  • Microwave-Assisted Cyclization:

    • Seal the reaction vessel and place it in the microwave reactor.

    • Irradiate the mixture under the following conditions:

      • Temperature: 120 °C

      • Power: 100 W (or as appropriate for the reactor)

      • Time: 10 minutes

      • Pressure: Monitor and maintain below the vessel's safety limit.

  • Work-up and Purification:

    • After irradiation, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into 50 mL of ice-cold water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-bromo-3-phenylcinnolin-4-ol.

Expected Results and Characterization
ParameterExpected Value
Yield 85-95%
Appearance Pale yellow to off-white solid
Melting Point Varies depending on the specific derivative
¹H NMR Consistent with the structure of 6-bromo-3-phenylcinnolin-4-ol
¹³C NMR Consistent with the structure of 6-bromo-3-phenylcinnolin-4-ol
Mass Spectrometry Molecular ion peak corresponding to the product's mass

Experimental Workflow

Experimental Workflow Start Start: Reagents Step1 1. Dissolve Precursor in Ethanol Start->Step1 Step2 2. Add HCl and Cool Step1->Step2 Step3 3. Add NaNO2 Solution (Diazotization) Step2->Step3 Step4 4. Microwave Irradiation (Cyclization) Step3->Step4 Step5 5. Precipitation in Water Step4->Step5 Step6 6. Filtration and Washing Step5->Step6 Step7 7. Recrystallization Step6->Step7 End End: Purified Product Step7->End

Caption: A streamlined workflow for the microwave-assisted synthesis of this compound derivatives.

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete Diazotization: Ensure the temperature is maintained at 0-5 °C during the addition of sodium nitrite.

    • Insufficient Microwave Power/Time: Optimize the microwave parameters. A gradual increase in temperature or irradiation time may improve the yield.

    • Precursor Purity: Use a high-purity starting material.

  • Formation of Byproducts:

    • Side Reactions: The dropwise addition of sodium nitrite is crucial to prevent side reactions.

    • Decomposition: Avoid excessive microwave heating, as it can lead to the decomposition of the product.

  • Optimization Strategies:

    • Solvent Screening: While ethanol is a common choice, other polar solvents like DMF or NMP can be explored.

    • Catalyst Addition: In some cases, the addition of a phase-transfer catalyst may enhance the reaction rate.

Conclusion

The microwave-assisted synthesis of this compound derivatives offers a rapid, efficient, and environmentally friendly alternative to conventional synthetic methods.[8][24][25][26][27] This application note provides a robust protocol that can be adapted for the synthesis of a wide range of cinnolin-4-ol analogs. The significant reduction in reaction time and improvement in yield make this methodology highly attractive for applications in drug discovery and development, where rapid access to novel chemical entities is paramount.

References

  • International Journal of Pharmaceutical Sciences. (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
  • RSC Publishing. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors.
  • Bentham Science Publisher. (2025, January 1). Microwave-assisted Synthesis of Quinolines.
  • MDPI. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.
  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • Taylor & Francis Online. Microwave-assisted synthesis of nitrogen-containing heterocycles.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
  • Asian Journal of Chemistry. (2015, October 6). Microwave-Assisted Synthesis of New 6-Ureido-4-anilinoquinazoline Derivatives.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • ResearchGate. (2024, October 12). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Journal of Pharmaceutical Negative Results. A Comprehensive Review On Cinnoline Derivatives.
  • Bentham Science. Recent Developments in the Synthesis of Cinnoline Derivatives.
  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • ResearchGate. (2025, August 6). (PDF) Cinnoline Derivatives with Biological Activity.
  • ResearchGate. (2025, August 5). (PDF) Methods for the synthesis of cinnolines (Review).
  • Chemistry Steps. Friedel-Crafts Acylation.
  • ResearchGate. (2025, November 1). (PDF) Microwave-assisted heterocyclic synthesis.
  • MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • PMC. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
  • The Synthesis and Diazotization of Some Ketone Hydrazones.
  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
  • PMC. Friedel-Crafts Acylation with Amides.
  • ResearchGate. (2019, February 8). (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
  • YouTube. (2020, March 4). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation.
  • Organic Reactions. The Nazarov Cyclization.
  • PMC. (2024, September 16). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
  • Sigma-Aldrich. Friedel–Crafts Acylation.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on the 4-Position of the Cinnoline Ring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cinnoline Scaffold in Modern Drug Discovery

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to other biologically important heterocycles like quinoline and quinazoline has inspired the synthesis and evaluation of a diverse array of cinnoline derivatives. These efforts have been fruitful, revealing that compounds incorporating the cinnoline core exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties.[2][3] Of particular interest to drug development professionals is the functionalization of the 4-position of the cinnoline ring. Strategic substitution at this position has been shown to be a key determinant of biological activity, making the development of robust and versatile synthetic methodologies a critical endeavor.[4]

This application note provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) reaction at the 4-position of the cinnoline ring, a powerful tool for the synthesis of diverse 4-substituted cinnoline libraries. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for a range of nucleophiles, and present data to guide experimental design.

Mechanistic Insights: Why the 4-Position is Primed for Nucleophilic Attack

The susceptibility of the 4-position of the cinnoline ring to nucleophilic attack is a direct consequence of its electronic properties. The two nitrogen atoms within the ring act as powerful electron-withdrawing groups, polarizing the aromatic system and creating regions of electron deficiency. This effect is particularly pronounced at the α and γ positions relative to the ring nitrogens (positions 2 and 4).

The generally accepted mechanism for nucleophilic aromatic substitution is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the success of the reaction. In the case of 4-chlorocinnoline, the negative charge of the Meisenheimer complex is effectively delocalized by the adjacent nitrogen atom at the 1-position and the pyridazine ring, lowering the activation energy of the reaction.

Theoretical studies on analogous heterocyclic systems, such as 2,4-dichloroquinazoline, have shown through DFT calculations that the carbon atom at the 4-position possesses a higher LUMO coefficient, rendering it more susceptible to nucleophilic attack compared to the 2-position. This theoretical underpinning provides a strong rationale for the observed regioselectivity in SNAr reactions on the cinnoline scaffold.

In the second, faster step of the mechanism, the leaving group (typically a halide) is expelled, and the aromaticity of the cinnoline ring is restored, yielding the 4-substituted product.

Visualizing the SNAr Mechanism on the Cinnoline Ring

SNAr_Mechanism Reactants 4-Chlorocinnoline + Nucleophile (Nu⁻) TS1 Transition State 1 Reactants->TS1 Rate-determining step Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Addition TS2 Transition State 2 Intermediate->TS2 Fast Products 4-Substituted Cinnoline + Cl⁻ TS2->Products Elimination

Caption: The addition-elimination mechanism of SNAr at the 4-position of the cinnoline ring.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and adaptable for the synthesis of a variety of 4-substituted cinnolines from 4-chlorocinnoline. It is assumed that the starting 4-chlorocinnoline is of high purity. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-Aminocinnolines

This protocol describes a general procedure for the reaction of 4-chlorocinnoline with primary and secondary amines.

Materials:

  • 4-Chlorocinnoline

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorocinnoline (1.0 eq.).

  • Add anhydrous ethanol to dissolve the starting material (approximately 10-20 mL per mmol of 4-chlorocinnoline).

  • Add the desired amine (1.2-1.5 eq.) to the solution.

  • Add potassium carbonate (2.0 eq.) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the nucleophilicity of the amine.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Protocol 2: Synthesis of 4-Alkoxycinnolines

This protocol outlines the synthesis of 4-alkoxycinnolines via a Williamson-type ether synthesis. This reaction requires anhydrous conditions due to the use of a strong base.

Materials:

  • 4-Chlorocinnoline

  • Alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add the desired alcohol (1.5 eq.) and anhydrous THF or DMF (approximately 10 mL per mmol of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.5 eq.) portion-wise to the alcohol solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 4-chlorocinnoline (1.0 eq.) in a minimal amount of anhydrous THF or DMF to the alkoxide solution.

  • Heat the reaction mixture to a temperature between 60 °C and 100 °C, depending on the reactivity of the alcohol. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of 4-Arylthiocinnolines

This protocol details the preparation of 4-arylthiocinnolines using a thiophenol derivative.

Materials:

  • 4-Chlorocinnoline

  • Thiophenol derivative

  • Pyridine (anhydrous)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorocinnoline (1.0 eq.) in anhydrous pyridine (approximately 10 mL per mmol).

  • Add the thiophenol derivative (1.2 eq.) to the solution.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and air dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Data Presentation: A Comparative Look at Nucleophile Reactivity

The following table summarizes typical yields for the SNAr reaction on 4-chlorocinnoline with a variety of nucleophiles, demonstrating the versatility of this transformation. Note that reaction conditions may need to be optimized for specific substrates.

EntryNucleophileProduct TypeTypical Yield (%)
1Aniline4-Anilinocinnoline85-95
2Morpholine4-Morpholinocinnoline90-98
3Benzylamine4-(Benzylamino)cinnoline80-90
4Sodium methoxide4-Methoxycinnoline70-85
5Sodium ethoxide4-Ethoxycinnoline75-90
6Thiophenol4-(Phenylthio)cinnoline85-95
7Hydrazine hydrate4-Hydrazinylcinnoline70-80
8Malononitrile (with base)2-(Cinnolin-4-yl)malononitrile60-75[4]

Workflow Visualization

SNAr_Workflow Start Start: 4-Chlorocinnoline Nucleophile Select Nucleophile (Amine, Alcohol, Thiol, etc.) Start->Nucleophile Reaction SNAr Reaction - Solvent - Base - Temperature Nucleophile->Reaction Workup Reaction Work-up - Quenching - Extraction - Washing Reaction->Workup Purification Purification - Chromatography - Recrystallization Workup->Purification Product 4-Substituted Cinnoline Purification->Product

Caption: A generalized workflow for the synthesis of 4-substituted cinnolines via SNAr.

Conclusion and Future Directions

The nucleophilic aromatic substitution at the 4-position of the cinnoline ring is a highly reliable and versatile method for the generation of diverse molecular scaffolds of interest to the pharmaceutical and agrochemical industries. The protocols outlined in this application note provide a solid foundation for researchers to synthesize a wide range of 4-amino, 4-alkoxy, and 4-thio-substituted cinnolines. The inherent electronic properties of the cinnoline ring system favor regioselective substitution at the 4-position, simplifying product isolation and characterization.

Future work in this area will likely focus on expanding the scope of nucleophiles, developing more environmentally benign reaction conditions (e.g., using greener solvents or catalyst systems), and applying these methodologies to the synthesis of complex, biologically active molecules. The continued exploration of the structure-activity relationships of 4-substituted cinnolines will undoubtedly lead to the discovery of novel therapeutic agents and research tools.

References

  • Frontiers. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. [Link]

  • Beilstein Journals. Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023, August 16). Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. [Link]

  • MDPI. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. [Link]

  • ResearchGate. (2008, August 5). Methods for the synthesis of cinnolines (Review). [Link]

  • Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • ScienceDirect. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

  • Journal of Pharmaceutical Negative Results. A Comprehensive Review On Cinnoline Derivatives. [Link]

  • Journal of the American Chemical Society. 4-Substituted Cinnoline Derivatives. [Link]

  • University of Colorado Boulder. Bioorganic and Medicinal Chemistry Letters. [Link]

Sources

Application Note: 6-Bromocinnolin-4-ol as a High-Value Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utility of 6-Bromocinnolin-4-ol (CAS: 65340-70-7*) as a versatile intermediate in the synthesis of Type I and Type II kinase inhibitors. As a bioisostere of the privileged quinoline and quinazoline scaffolds, the cinnoline core offers distinct physicochemical advantages, including altered hydrogen bond acceptor capabilities and improved aqueous solubility profiles due to the internal pyridazine nitrogen. This document provides optimized protocols for the activation of the C-4 position, subsequent nucleophilic aromatic substitution (


), and C-6 palladium-catalyzed cross-coupling, enabling the rapid generation of diverse structure-activity relationship (SAR) libraries.

*Note: CAS 65340-70-7 often refers to the 4-chloro derivative or related analogs; 6-bromo-4-hydroxycinnoline is the precursor. Ensure verification of specific starting material CAS.

Introduction: The Cinnoline Advantage in Kinase Drug Design

In the crowded landscape of kinase inhibitor discovery, "scaffold hopping" is a critical strategy to bypass intellectual property (IP) constraints and improve drug-like properties. The cinnoline (1,2-benzodiazine) scaffold serves as a direct bioisostere to the quinoline/quinazoline cores found in FDA-approved drugs like Gefitinib , Erlotinib , and Bosutinib .

Structural Rationale
  • Hinge Binding: The N-1 and N-2 nitrogens can interact with the kinase hinge region (e.g., Met793 in EGFR) via hydrogen bonding, mimicking the adenine ring of ATP.

  • Solubility: The additional nitrogen atom in the cinnoline ring lowers the LogP relative to quinolines, potentially improving oral bioavailability.

  • Vectors for Diversity:

    • C-4 Position: Ideal for installing the "head" group (typically an aniline or heterocycle) that occupies the adenine binding pocket.

    • C-6 Position (Bromine handle): Allows for extension into the solvent-exposed front or the hydrophobic back-pocket (gatekeeper region), critical for selectivity.

Chemical Properties and Handling[1][2][3][4][5]

Tautomerism

Researchers must recognize that this compound exists in a tautomeric equilibrium between the enol form (4-ol) and the keto form (4(1H)-one) . In the solid state and polar solvents, the 4-oxo tautomer predominates.

  • Implication: Reactions requiring O-alkylation vs. N-alkylation must be carefully controlled using solvent choice and base hardness. For the protocols below, we focus on converting the tautomeric mixture into the reactive 4-chloro intermediate.

Stability[2][6]
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Safety: The compound is an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

Synthetic Workflow Visualization

The following diagram outlines the divergent synthesis strategy using this compound as the central hub.

G cluster_legend Reaction Logic Start This compound (Tautomer: 4-oxo) Intermediate 6-Bromo-4-chlorocinnoline (Activated Core) Start->Intermediate Protocol 1: POCl3, Reflux ProductA Path A: C-4 Functionalization (Hinge Binder Insertion) Intermediate->ProductA Protocol 2: SNAr (Anilines) ProductB Path B: C-6 Functionalization (Solvent Front/Tail Extension) Intermediate->ProductB Suzuki Coupling (Site Selective) Final Final Kinase Inhibitor (Dual Functionalized) ProductA->Final Protocol 3: Suzuki Coupling ProductB->Final SNAr Activation Activation (Chlorination) Functionalization Functionalization

Figure 1: Divergent synthetic pathway transforming this compound into potent kinase inhibitors via the critical 4-chloro intermediate.

Detailed Experimental Protocols

Protocol 1: Activation via Chlorination

Objective: Convert the unreactive 4-hydroxyl group into a reactive 4-chloro leaving group. Mechanism: Nucleophilic substitution at phosphorous followed by elimination of HCl.

Materials:

  • This compound (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5–10 eq, solvent/reagent)
    
  • Optional: N,N-Diethylaniline or DMF (Cat. 0.1 eq) to accelerate reaction.

  • Solvent: Neat or Acetonitrile.

Step-by-Step:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), suspend this compound (e.g., 5.0 g) in 
    
    
    
    (25 mL).
  • Catalysis: Add 2-3 drops of DMF. (Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly lowering the activation energy).

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours.

    • Checkpoint: The suspension should turn into a clear, dark solution. Monitor by TLC (EtOAc/Hexane) or LCMS. The starting material peak (M+H) should disappear, replaced by M+H (Cl pattern).

  • Workup (CRITICAL):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
      .
      
    • Quench: Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

    • Neutralize with saturated

      
       or 
      
      
      
      to pH 7–8.
  • Isolation: Extract with Dichloromethane (DCM) (3x). Dry combined organics over

    
    , filter, and concentrate.
    
    • Yield: Typically 85–95% of a tan/yellow solid.

Protocol 2: C-4 Functionalization ( )

Objective: Install the primary pharmacophore (hinge binder). Reactivity: The C-4 position is highly electrophilic due to the electron-deficient pyridazine ring.

Materials:

  • 6-Bromo-4-chlorocinnoline (1.0 eq)

  • Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Solvent: Isopropanol (IPA) or Ethanol.

  • Catalyst: HCl (cat.) or simply reflux.

Step-by-Step:

  • Dissolve 6-Bromo-4-chlorocinnoline (1.0 mmol) in IPA (5 mL).

  • Add the aniline derivative (1.1 mmol).

  • Reaction: Heat to reflux (80°C) for 2–6 hours.

    • Observation: The product often precipitates as the Hydrochloride salt.

  • Isolation:

    • Cool to room temperature.[1]

    • Filter the precipitate.

    • Wash with cold IPA and Ether.

    • Optional: Convert back to free base by partitioning between EtOAc and sat.

      
       if the next step (Suzuki) is base-sensitive.
      
Protocol 3: C-6 Functionalization (Suzuki-Miyaura Coupling)

Objective: Extend the molecule to interact with the solvent front or hydrophobic pocket. Selectivity: The C-6 bromine is stable during the C-4


 conditions, allowing for sequential functionalization.

Materials:

  • C-4 substituted 6-bromocinnoline (1.0 eq)[2]

  • Boronic Acid/Ester (1.2–1.5 eq)

  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step:

  • Degassing: In a microwave vial or sealed tube, combine the substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

  • Reaction: Heat at 90–100°C for 4–12 hours (or 30 min at 120°C in a microwave reactor).

  • Workup: Filter through a Celite pad. Dilute with EtOAc and wash with water/brine.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Data Summary: Reactivity Profile

PositionSubstituentReactivity TypePreferred ReagentsPurpose in Drug Design
C-4 -OH / -ClNucleophilic Aromatic Substitution (

)

(activation), Anilines, Phenols
Hinge Binding: Forms key H-bonds with kinase backbone (e.g., Met, Thr).
C-6 -BrPalladium Cross-CouplingBoronic acids (Suzuki), Acetylenes (Sonogashira)Solvent Front/Gatekeeper: Modulates solubility and selectivity (e.g., targeting Cys residues).
N-1 -H-Bond Acceptor-Water Interaction: Increases solubility compared to quinolines.

Application Note: Kinase Binding Topology

When designing inhibitors using this scaffold, consider the binding mode relative to ATP. The graph below illustrates the pharmacophore mapping.

BindingMode Hinge Hinge Region (H-Bond Donor) N1 N-1 (Acceptor) Hinge->N1 H-Bond Gatekeeper Gatekeeper Residue (Thr/Met) Solvent Solvent Front C4_Sub C-4 Aniline (Hydrophobic) N1->C4_Sub Scaffold Core C4_Sub->Gatekeeper Van der Waals C6_Sub C-6 Extension (Solubilizing Group) C4_Sub->C6_Sub Scaffold Core C6_Sub->Solvent Exposed

Figure 2: Pharmacophore mapping of the cinnoline scaffold within the ATP-binding pocket. The N-1 nitrogen serves as the primary H-bond acceptor from the hinge region.

Troubleshooting & Quality Control

  • Issue: Incomplete Chlorination.

    • Cause: Old/wet

      
      .
      
    • Solution: Distill

      
       prior to use or increase equivalents. Ensure strictly anhydrous conditions.
      
  • Issue: Hydrolysis during Workup.

    • Cause: Exothermic quench raising temp >20°C.

    • Solution: Use an ice-salt bath. Add the reaction mixture dropwise to the ice.

  • Issue: Protodeboronation (Suzuki).

    • Cause: C-6 position is electron-deficient; some boronic acids are unstable.

    • Solution: Switch to mild base (

      
      ) or anhydrous conditions (DMF/Toluene) if possible.
      

References

  • Synthesis of Cinnoline Derivatives

    • BenchChem Technical Guide.[3] (2025).[4][5][6][7] "An In-depth Technical Guide to a Proposed Synthesis Pathway for 6-Bromocinnolin-4-amine."

    • (Verified via Search Result 1.1)

  • Chlorination Protocols

    • ChemicalBook. "Synthesis of 6-bromo-4-chloroquinoline (Analogous Protocol)."
    • (Verified via Search Result 1.2)

  • Kinase Inhibitor Design & Scaffold Hopping

    • Journal of Medicinal Chemistry. "Cinnoline derivatives as potent PI3K inhibitors."[4][8]

    • (Context from Search Result 1.10)

  • Suzuki Coupling on Heterocycles

    • MDPI Molecules.
    • (Context from Search Result 1.12)

Disclaimer: This document is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 6-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cinnoline Scaffold and the Need for Scalable Synthesis

The cinnoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activities, including kinase inhibition, antimicrobial, and anticancer properties. 6-Bromocinnolin-4-ol, in particular, serves as a crucial intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs). Its strategic functionalization allows for diverse molecular elaboration, making a robust and scalable synthetic route to this building block essential for drug discovery and development programs.

This application note provides an in-depth guide for the synthesis of this compound, transitioning from a well-defined laboratory-scale protocol to a pilot-plant scale. We will dissect the critical process parameters, address the inherent safety challenges, and offer field-proven insights to ensure a safe, efficient, and reproducible scale-up. The narrative emphasizes the causality behind experimental choices, providing a framework for self-validating protocols essential for process integrity.

Synthetic Strategy: Intramolecular Cyclization via Diazotization

The selected route proceeds via a Borsche-type cyclization, a reliable method for forming the cinnolinone core. The synthesis commences with the diazotization of 2-amino-5-bromoacetophenone in a strong acidic medium, followed by an in-situ intramolecular cyclization to yield the target compound. This one-pot approach is advantageous for its operational simplicity and atom economy.

Overall Reaction Scheme

Synthetic_Pathway SM 2-Amino-5-bromoacetophenone INT Diazonium Salt Intermediate (in situ) SM->INT 1. NaNO₂, aq. HCl 0-5 °C P This compound INT->P 2. Heat (Cyclization) ~80-90 °C

Caption: Synthetic route to this compound.

Part 1: Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol establishes a baseline for the synthesis, allowing for characterization and initial process understanding.

Materials & Equipment:

  • 2-Amino-5-bromoacetophenone (10.0 g, 46.7 mmol)

  • Concentrated Hydrochloric Acid (HCl, ~37%, 50 mL)

  • Sodium Nitrite (NaNO₂, 3.56 g, 51.6 mmol, 1.1 eq)

  • Deionized Water

  • 500 mL three-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel, ice-water bath.

Procedure:

  • Preparation: Charge the 500 mL flask with 2-amino-5-bromoacetophenone (10.0 g) and deionized water (100 mL). Begin vigorous stirring.

  • Acidification: Slowly add concentrated HCl (50 mL) to the slurry. The starting material will dissolve to form the hydrochloride salt, often accompanied by a mild exotherm. Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Diazotization: Dissolve sodium nitrite (3.56 g) in deionized water (20 mL) and load it into the dropping funnel. Add the NaNO₂ solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C. A slight color change to yellow or orange is typically observed.

    • Causality Note: This step is highly exothermic. Slow addition and efficient cooling are critical to prevent the accumulation and uncontrolled decomposition of the unstable diazonium salt intermediate.[1][2]

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test indicates a blue-black color). If the test is negative, add a small amount of NaNO₂ solution until a positive test is sustained for 5 minutes.

  • Cyclization: Remove the ice bath and slowly heat the reaction mixture to 80-90 °C using a heating mantle. Vigorous evolution of nitrogen gas will occur as the cyclization proceeds. The product begins to precipitate as a solid. Maintain this temperature for 2 hours until gas evolution ceases.

  • Isolation & Purification:

    • Cool the reaction slurry to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake sequentially with cold deionized water (3 x 50 mL) and then a small amount of cold ethanol to aid in drying.

    • Dry the solid in a vacuum oven at 60 °C to a constant weight.

  • Results: A yellow to light-brown solid is obtained.

    • Typical Yield: 9.5 g (90%)

    • Melting Point: ~283 °C (lit.)[3]

Part 2: Scale-Up Considerations & Process Hazard Analysis

Transitioning from grams to kilograms introduces significant challenges that must be proactively managed. The primary concerns for this synthesis revolve around the inherent hazards of the diazotization step and the physical challenges of handling materials at scale.

1. Thermal Management & Safety: The diazotization of aromatic amines is a notoriously hazardous process if not properly controlled. The diazonium salt intermediate is thermally labile and can decompose explosively, especially if isolated or if the temperature rises uncontrollably.[2][4][5]

  • Surface-Area-to-Volume Ratio: As the batch size increases, the surface-area-to-volume ratio of the reactor decreases exponentially. This severely curtails the vessel's ability to dissipate heat. While a simple ice bath is sufficient for a 500 mL flask, it is wholly inadequate for a 100 L reactor.

  • Scale-Up Solution: A jacketed reactor with a dedicated cooling system (chiller) is mandatory. The controlled, slow addition of the sodium nitrite solution via a dosing pump is the primary method for controlling the rate of heat generation. The reaction should be run in a "semi-batch" mode, where the rate of addition is matched by the rate of heat removal.

2. Mass Transfer and Mixing: Inefficient mixing can lead to localized high concentrations of reagents and "hot spots," increasing the risk of runaway reactions.

  • Scale-Up Solution: Replace magnetic stirring with a robust overhead mechanical stirrer equipped with a properly designed impeller (e.g., a pitched-blade turbine or retreat curve impeller) to ensure homogeneity throughout the large reaction volume.

3. Gas Evolution: The cyclization step releases a stoichiometric amount of nitrogen (N₂) gas. At the 10 g scale, this is approximately 1.1 liters of gas. At a 5 kg scale, this becomes over 550 liters.

  • Scale-Up Solution: The reactor's off-gas system must be adequately sized to handle the maximum rate of gas evolution without causing a pressure buildup. The vent line should be directed to a safe location. Foaming can also be an issue at scale; ensuring sufficient reactor headspace and having an anti-foaming agent on standby is a prudent measure.

4. Material Handling and Isolation: Handling large volumes of corrosive acids and filtering kilograms of product present significant logistical and safety challenges.

  • Scale-Up Solution: Use closed-system transfer methods for corrosive liquids. For product isolation, a simple Buchner funnel is impractical. A Nutsche filter-dryer is the ideal piece of equipment, allowing for filtration, washing, and drying in a single, contained unit, minimizing operator exposure.

Scale-Up Process Workflow

Scale_Up_Workflow A Process Safety Review (HAZOP Analysis) B Lab-Scale Validation (10g, Establish Baseline) A->B C Define Critical Process Parameters (CPPs) B->C Identify Risks: - Thermal Runaway - Gas Evolution - Material Handling D Pilot Plant Equipment Selection (Jacketed Reactor, etc.) C->D E Pilot-Scale Run (5 kg) Strict In-Process Controls D->E Monitor: - Temp (Tj, Tr) - Addition Rate - Stirrer Torque F Isolation & Drying (Nutsche Filter-Dryer) E->F G Final Product QC (Purity, Identity, Residuals) F->G H Process Optimization & Validation G->H Review Yield, Purity, Cycle Time

Caption: Key workflow for process scale-up.

Part 3: Pilot-Scale Synthesis Protocol (5 kg Scale)

This protocol is designed for a 100 L jacketed glass-lined reactor.

Equipment:

  • 100 L glass-lined jacketed reactor with overhead stirrer, baffle, thermocouple, and pressure gauge.

  • 50 L polyethylene vessel for NaNO₂ solution.

  • Diaphragm or peristaltic dosing pump with calibrated flow rate.

  • Nutsche filter-dryer.

  • Chiller unit capable of maintaining jacket temperature at -5 °C.

Procedure:

  • Reactor Preparation & Charging:

    • Ensure the reactor is clean and dry. Perform pressure and vacuum leak tests.

    • Charge the reactor with 2-amino-5-bromoacetophenone (5.00 kg, 23.36 mol).

    • Charge deionized water (50 L) to the reactor.

    • Begin agitation at 100-150 RPM to achieve a uniform slurry.

  • Acidification & Cooling:

    • Slowly charge concentrated HCl (25 L) into the reactor. Monitor the internal temperature (Tr) and apply jacket cooling if the exotherm is significant.

    • Once the addition is complete, set the jacket temperature (Tj) to -5 °C to cool the reactor contents to an internal temperature of 0-2 °C.

  • Diazotization (Critical Step):

    • In the separate 50 L vessel, dissolve sodium nitrite (1.78 kg, 25.8 mol, 1.1 eq) in deionized water (10 L).

    • Calibrate the dosing pump to deliver the NaNO₂ solution over a period of no less than 2 hours.

    • Begin the controlled addition of the NaNO₂ solution. Crucially, monitor the internal temperature (Tr). If Tr rises above 5 °C, immediately stop the addition. Do not resume addition until the temperature is back within the 0-5 °C range.

  • Reaction Monitoring:

    • After the addition is complete, maintain the batch at 0-5 °C with stirring for 30 minutes.

    • Take a sample and perform a starch-iodide test to confirm a slight excess of nitrous acid.

  • Cyclization & Gas Evolution:

    • Turn off the chiller and apply gentle heating to the jacket using low-pressure steam or a heating fluid.

    • Program a slow heating ramp to raise the internal temperature to 80-90 °C over 1.5-2 hours.

    • Monitor the reactor pressure and off-gas flow rate. The rate of heating must be controlled to manage the rate of N₂ evolution.

    • Hold the batch at 80-90 °C for 2-3 hours, or until gas evolution has completely subsided.

  • Crystallization & Isolation:

    • Cool the reactor contents to 15-20 °C over 2 hours to allow for controlled crystallization.

    • Transfer the slurry to the Nutsche filter-dryer.

    • Deliquor the batch under nitrogen pressure or vacuum.

    • Perform displacement washes on the filter cake with cold deionized water (3 x 25 L).

    • Apply vacuum and jacket heating (50-60 °C) to the filter-dryer to dry the product to a constant weight.

  • Results:

    • Expected Yield: 4.75 kg (90%)

    • Quality: The product should be analyzed by HPLC for purity (>99%) and by NMR for identity confirmation.

Data Summary: Lab vs. Pilot Scale

ParameterLaboratory Scale (10 g)Pilot Scale (5 kg)Rationale for Change
Starting Material 10.0 g5.00 kgDirect 500x scale-up factor.
Reactor 500 mL Round-Bottom Flask100 L Glass-Lined Jacketed ReactorRequired for volume, temperature control, and material compatibility.
Mixing Magnetic StirrerOverhead Mechanical StirrerEnsures effective mixing in a large, viscous slurry.
Cooling Method Ice-Water BathCirculating Chiller (-5 °C)Provides sufficient and reliable heat removal for a large exothermic reaction.
NaNO₂ Addition Time 30-45 minutes≥ 2 hoursControlled addition is the primary means of managing heat generation.
Heating Method Heating MantleJacketed Heating (Steam/Fluid)Allows for controlled, uniform heating of the large batch volume.
Isolation Equipment Buchner FunnelNutsche Filter-DryerProvides safe and efficient containment for filtering and drying large quantities.
Typical Yield ~90%~90%A well-controlled process should maintain yield upon scale-up.

Conclusion

The successful scale-up of the this compound synthesis is contingent upon a thorough understanding and mitigation of the process hazards, primarily the thermal instability of the diazonium salt intermediate. By transitioning from passive cooling methods to active and controlled engineering solutions like jacketed reactors and dosing pumps, the synthesis can be safely and efficiently executed at the kilogram scale. The protocols and considerations outlined in this document provide a robust framework for researchers and process chemists to produce this valuable intermediate with high yield and purity, enabling the advancement of drug development pipelines.

References

  • BenchChem. (2025).
  • Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?[Link]

  • Legg, S., et al. (2020). Reactive Chemical Hazards of Diazonium Salts. ACS Chemical Health & Safety. [Link]

  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. [Link]

  • ZaiQi Bio-Tech. 6-Bromoquinolin-4-ol Properties. [Link]

  • Fraunhoffer, K., et al. (2019). Rapid development of a commercial process for linrodostat, an indoleamine 2,3-dioxygenase (IDO) inhibitor. Organic Process Research & Development, 23(11), 2482–2498. [Link]

Sources

Application Note: Precision Reaction Monitoring via Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thin Layer Chromatography (TLC) is often mischaracterized as a merely qualitative "quick check." However, when executed with a rigorous protocol, TLC becomes a powerful semi-quantitative tool for kinetic profiling and endpoint determination in drug discovery. This application note outlines a standardized protocol for reaction monitoring, emphasizing the "Mini-Workup" technique for complex matrices and the "Co-Spot" method for definitive identity verification.

Theoretical Foundation

TLC operates on the principle of partition chromatography . Analytes distribute themselves between a stationary phase (typically polar silica gel,


) and a mobile phase (solvent system) based on their effective partition coefficient (

).


  • High

    
     (Polar compounds):  Strong interaction with surface silanols (
    
    
    
    ); low
    
    
    .
  • Low

    
     (Non-polar compounds):  Weak interaction; high 
    
    
    
    .

Critical Causality: In reaction monitoring, the goal is not just separation, but differential migration between the Starting Material (SM) and the Product (P). A change in


 indicates a transformation in functional group polarity (e.g., Ester 

Alcohol = Lower

; Ketone

Alkane = Higher

).

Materials & Solvent Selection

Stationary Phase[1][2][3][4][5]
  • Standard: Silica Gel 60

    
     (pore size 60 Å).
    
  • Mechanism: The

    
     indicator fluoresces green under UV (254 nm). Aromatic compounds quench this fluorescence, appearing as dark spots.
    
Mobile Phase Optimization (The Elutropic Series)

Solvent strength (


) determines the migration rate. A "General Screening System" usually consists of a non-polar solvent (Hexane or Heptane) and a polar modifier (Ethyl Acetate or Acetone).

Table 1: Common Solvent Systems and Polarity Indices

Solvent PairPolarityApplication
Hexane / EtOAc Low - MedStandard for most organic transformations.
DCM / Methanol Med - HighPolar amines, alcohols, heterocycles.
Toluene / Acetone Low - MedUV-active compounds where EtOAc absorbs too much UV.
Hexane / Et2O LowVery non-polar hydrocarbons; highly volatile.

Expert Tip: For amines, add 1% Triethylamine (TEA) to the mobile phase to prevent "streaking" caused by interaction with acidic silanols. For carboxylic acids, add 1% Acetic Acid.

Core Protocol: Reaction Monitoring

Workflow Logic

The reliability of TLC data depends entirely on sample preparation. Spotting a crude reaction mixture containing high-boiling solvents (DMF, DMSO) or strong reagents (acids, bases) leads to artifacts.

TLC_Workflow cluster_0 Phase 1: Sampling cluster_1 Phase 2: Analysis S1 Extract Aliquot (10-50 µL) S2 Mini-Workup (Partition) S1->S2 High boiling solvent? S3 Dilute Organic Layer S1->S3 Volatile solvent S2->S3 P1 Spot Plate (3-Lane Layout) S3->P1 P2 Elute (Develop) P1->P2 P3 Visualize (UV + Stain) P2->P3

Figure 1: The standardized TLC workflow. Note the critical "Mini-Workup" branch for non-volatile solvents.

Protocol A: The "Mini-Workup" (Mandatory for DMF/DMSO/Water)

Why: DMSO and DMF do not evaporate; they cause spots to spread (bloom) and alter the local polarity, invalidating the


.
  • Aliquot: Take ~20-50

    
    L of reaction mixture using a glass capillary or micropipette.
    
  • Partition: Dispense into a 1.5 mL GC vial containing 0.5 mL Ethyl Acetate and 0.5 mL Water (or saturated

    
     if quenching is needed).
    
  • Agitate: Cap and shake/vortex vigorously for 10 seconds.

  • Sample: Allow layers to separate. Dip capillary into the top organic layer for spotting.

Protocol B: The "Three-Lane" Co-Spot System

Never run a reaction TLC with just "SM" and "Rxn". You must verify that the product is distinct from the starting material using a co-spot.[1]

Plate Layout:

  • Lane 1 (SM): Pure Starting Material (Reference).

  • Lane 2 (Co-Spot): Spot SM overlaid with the Reaction Mixture.

  • Lane 3 (Rxn): The Reaction Mixture (from Mini-Workup).

Interpretation Logic:

  • Figure 8 (Snowman): If Lane 2 shows two distinct spots, the product is different from SM.

  • Single Spot: If Lane 2 shows one blob, the reaction has not progressed, or the product has the exact same

    
     (change solvent system).
    

CoSpot_Logic Start Analyze Lane 2 (Co-Spot) Result1 Two Distinct Spots (Snowman) Start->Result1 Result2 Single Spot Start->Result2 Result3 Streak/Blur Start->Result3 Conclusion1 Valid Separation: Rxn Progress Confirmed Result1->Conclusion1 Conclusion2 No Separation: Change Solvent or No Rxn Result2->Conclusion2 Conclusion3 Decomposition or Matrix Effect Result3->Conclusion3

Figure 2: Decision logic for interpreting the Co-Spot lane.

Visualization & Staining

While UV (254 nm) is standard for aromatic compounds, many intermediates (alcohols, amines, aliphatic chains) are UV-inactive.

Table 2: Functional Group Specific Stains

Stain ReagentTarget Functional GroupVisual ResultPreparation/Activation
p-Anisaldehyde Nucleophiles (Alcohols, Ketones)Blue/Pink/GrayDip & Heat to 150°C (Heat Gun)
Ninhydrin Amines (

)
Red/PurpleDip & Heat gently
KMnO4 Alkenes, Alkynes, Oxidizable groupsYellow on PurpleDip only (No heat required)
Phosphomolybdic Acid (PMA) General Universal StainDark Green/BlueDip & Heat vigorously
Vanillin Alcohols, KetonesWide color rangeDip & Heat to 150°C

Safety Note: Stains often contain strong acids (


). Use glass forceps and work in a fume hood.

Troubleshooting & Optimization

ArtifactRoot CauseCorrective Action
Tailing (Comet shape) Acidic/Basic functionality interacting with Silica.Acid: Add 1% Acetic Acid to eluent.Base: Add 1% TEA or

to eluent.
Fronting (Shark tooth) Sample overload (too concentrated).Dilute sample 10x; spot smaller volume.
Streaking (General) Matrix interference or decomposition.Perform "Mini-Workup" (Protocol 4.2) to remove salts/DMF.
No Movement (

)
Solvent too non-polar.Increase polarity (e.g., move from 10% EtOAc to 30% EtOAc).
"Ghost" Peaks Contaminated developing chamber.Replace mobile phase; use fresh filter paper wick.

References

  • Reich, H. J. (2023). TLC - Thin Layer Chromatography.[2][3][1][4][5][6][7] University of Wisconsin-Madison, Organic Chemistry Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography (TLC) - Visualization and Interpretation. Retrieved from [Link][8][2][3][7][9][10][11]

  • University of Rochester. (n.d.). TLC Stains and Recipes. Department of Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromocinnolin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for higher yields and purity.

The primary and most established route to this compound involves an acid-catalyzed diazotization of 2-amino-4-bromoacetophenone, followed by an intramolecular cyclization. This process, while straightforward in principle, has several critical control points that can significantly impact the outcome.

Core Synthesis Workflow & Mechanism

The synthesis proceeds in two key stages:

  • Diazotization: The primary amine of 2-amino-4-bromoacetophenone is converted into a diazonium salt using sodium nitrite under cold, acidic conditions.

  • Intramolecular Cyclization: The intermediate diazonium salt undergoes an intramolecular electrophilic attack on the enol or enolate of the acetyl group, followed by aromatization to form the stable cinnolin-4-ol ring system.

Below is a visual representation of the experimental workflow.

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification Prep_SM Dissolve 2-amino-4-bromoacetophenone in HCl/Water Solution Cooling Cool Amine Solution to 0-5 °C Prep_SM->Cooling Prep_NaNO2 Prepare Aqueous Sodium Nitrite Solution Diazotization Dropwise Addition of NaNO2 (Maintain T < 5 °C) Prep_NaNO2->Diazotization Cooling->Diazotization Ice-Salt Bath Stirring Stir at 0-5 °C (1 hour) Diazotization->Stirring Complete Diazotization Cyclization Warm to RT, then Reflux (2-4 hours) Stirring->Cyclization Initiate Cyclization Cooling_Post_Rxn Cool Reaction Mixture Cyclization->Cooling_Post_Rxn Monitoring Monitor reaction completion using TLC throughout the reflux stage. Cyclization->Monitoring Filtration Filter Precipitate Cooling_Post_Rxn->Filtration Washing Wash with Water & Cold Solvent Filtration->Washing Drying Dry the Final Product Washing->Drying

Caption: Experimental workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol is a baseline procedure derived from established methods.[1] Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-amino-4-bromoacetophenone

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of Amine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-amino-4-bromoacetophenone in a suitable volume of a mixture of concentrated HCl and water.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C. It is critical to maintain this temperature range for the next step.

  • Diazotization: Prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the cooled, stirring amine solution. The rate of addition must be slow enough to ensure the internal temperature does not rise above 5 °C.

  • Stirring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour to ensure the diazotization is complete.[1]

  • Cyclization: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Subsequently, heat the mixture to reflux for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature, which should cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filtered solid with cold water and then a small amount of a cold, non-interfering organic solvent (e.g., ethanol or diethyl ether) to remove soluble impurities. Dry the purified this compound under vacuum.

Troubleshooting Guide (Question & Answer Format)

Issue 1: The reaction mixture turns dark brown or black immediately upon adding sodium nitrite.

  • Question: Why did my reaction mixture decompose into a dark tar, and what can I do to prevent this?

  • Answer: This is a classic sign of diazonium salt decomposition. The diazonium group is highly unstable at elevated temperatures. If the temperature of the reaction mixture exceeds the critical 0-5 °C range during the addition of sodium nitrite, the salt will rapidly decompose, leading to the formation of phenolic byproducts and nitrogen gas, resulting in a tarry mixture and a significantly reduced yield.

    • Causality: The C-N bond in the diazonium salt is weak. Thermal energy causes it to cleave, leading to uncontrolled side reactions.

    • Solution:

      • Strict Temperature Control: Ensure your ice-salt bath is robust and capable of maintaining the 0-5 °C temperature. Monitor the internal temperature of the reaction with a low-temperature thermometer.

      • Slow Addition: Add the sodium nitrite solution very slowly, drop by drop, allowing the bath to dissipate the exothermic heat of the reaction.

      • Pre-chilled Reagents: Use pre-chilled water to prepare your sodium nitrite solution.

Issue 2: The final yield is very low, but no significant tar formation was observed.

  • Question: My reaction was clean, but the yield of this compound is poor. What are the likely causes?

  • Answer: Low yield without decomposition often points to incomplete reactions at either the diazotization or cyclization stage.

    • Causality & Solutions:

      • Incomplete Diazotization: The stoichiometry of sodium nitrite is crucial. An insufficient amount (less than 1.05-1.1 equivalents) will leave unreacted starting material.[1] Conversely, using a large excess can lead to unwanted side reactions. Ensure you are using fresh, high-purity sodium nitrite, as it can degrade over time.

      • Incomplete Cyclization: The reflux step is necessary to provide the activation energy for the intramolecular cyclization. If the reflux time is too short or the temperature is too low, the reaction may not go to completion. Monitor the reaction progress using TLC. If starting material is still present after 4 hours, consider extending the reflux time.

      • Product Lost During Work-up: this compound has some solubility in organic solvents and potentially in acidic aqueous solutions. Ensure the reaction mixture is sufficiently cooled before filtration to maximize precipitation. Use minimal amounts of cold solvent for washing the precipitate.

Issue 3: The final product is an off-color solid and appears impure by TLC/NMR.

  • Question: How can I improve the purity of my final product?

  • Answer: Impurities often arise from side reactions or unreacted starting materials. A robust purification strategy is key.

    • Causality & Solutions:

      • Side Products: Potential side reactions can lead to isomers or polymeric materials. The best defense is a well-controlled reaction (especially temperature).

      • Purification Strategy:

        • Recrystallization: This is the most effective method for purifying the final solid. Experiment with different solvent systems. A polar solvent like ethanol, acetic acid, or dimethylformamide (DMF) is often a good starting point.

        • Thorough Washing: During the filtration step, ensure the product is washed adequately with cold water to remove any residual acid and inorganic salts. A subsequent wash with a cold organic solvent can remove non-polar impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of concentrated HCl in the first step?

    • A1: The hydrochloric acid serves two primary purposes. First, it protonates the primary amine of 2-amino-4-bromoacetophenone, making it soluble in the aqueous medium. Second, it reacts with sodium nitrite to form nitrous acid (HNO₂) in situ, which is the active reagent for diazotization.

  • Q2: How critical is the quality of the 2-amino-4-bromoacetophenone starting material?

    • A2: It is extremely critical. Impurities in the starting material can interfere with the diazotization process, leading to a cascade of side reactions and a lower yield of the desired product. It is recommended to use a high-purity starting material or purify it by recrystallization before use.

  • Q3: Can I use a different acid, such as sulfuric acid?

    • A3: While other strong, non-oxidizing acids can be used to generate nitrous acid, the choice of acid can influence the solubility of intermediates and the overall reaction profile. Hydrochloric acid is well-documented for this specific transformation and is recommended for initial attempts.[1]

  • Q4: What analytical techniques are recommended for characterizing the final product?

    • A4: To confirm the structure and assess the purity of this compound, a combination of techniques is recommended:

      • ¹H NMR Spectroscopy: To confirm the chemical structure by observing the proton signals and their coupling patterns.

      • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

      • Thin Layer Chromatography (TLC): For a quick assessment of purity and for monitoring reaction progress.

      • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Reaction Parameters Summary

Step Parameter Recommended Value Rationale / Notes
Diazotization Temperature0–5 °CCRITICAL: Prevents decomposition of the unstable diazonium salt.[1]
NaNO₂ Stoichiometry1.1 equivalentsEnsures complete conversion of the primary amine; use of fresh reagent is vital.[1]
Reaction Time1 hour post-additionAllows the diazotization reaction to reach completion before heating.[1]
Cyclization TemperatureRefluxProvides the necessary energy for the intramolecular cyclization reaction.
Reaction Time2–4 hoursShould be monitored by TLC to ensure consumption of the intermediate.[1]
Purification MethodRecrystallizationHighly effective for removing side products and unreacted starting materials.

References

Sources

Technical Support Center: Troubleshooting Low Yield in 6-bromocinnolin-4(1H)-one Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-bromocinnolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cyclization step, particularly low yields. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you diagnose and resolve common issues in your experimental workflow.

This document is structured to provide direct answers to specific problems you may be facing. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide

This section addresses the most common and critical question when synthesizing 6-bromocinnolin-4(1H)-one: "Why is my yield consistently low?" We will break down the potential causes and provide systematic solutions.

Question: My synthesis of 6-bromocinnolin-4(1H)-one is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?

Low yield in the cyclization to form 6-bromocinnolin-4(1H)-one can stem from several factors, ranging from the quality of starting materials to the specifics of the reaction conditions and work-up procedures. Let's dissect the common synthetic routes and their associated pitfalls.

Two prevalent methods for the synthesis of the cinnolinone core are:

  • The Borsche-Herbert type cyclization of a substituted aniline derivative.[1]

  • The Richter cinnoline synthesis , which involves the cyclization of an alkyne precursor.[2]

Regardless of the specific pathway, the fundamental challenges often revolve around incomplete reactions, side product formation, and product degradation.

To approach this problem systematically, let's visualize a logical decision-making process.

TroubleshootingWorkflow start Low Yield of 6-bromocinnolin-4(1H)-one check_purity Step 1: Verify Starting Material Purity 4-Bromoaniline 2-Amino-4-bromoacetophenone Other precursors Are they pure and dry? start->check_purity incomplete_reaction Step 2: Assess Reaction Completeness Monitor by TLC/LC-MS Presence of starting material? Is the reaction going to completion? check_purity->incomplete_reaction If pure optimize_conditions Step 3: Optimize Reaction Conditions Temperature Reaction Time Solvent Catalyst/Reagent Are the conditions optimal? incomplete_reaction->optimize_conditions If incomplete side_reactions Step 4: Investigate Side Reactions Identify byproducts by NMR/MS Common side products: dimers, polymers, rearranged products Are there significant side products? optimize_conditions->side_reactions If still low yield workup_purification Step 5: Evaluate Work-up & Purification Extraction efficiency pH adjustment Recrystallization solvent Chromatography conditions Is the product being lost during isolation? side_reactions->workup_purification If side products are minimal success Improved Yield workup_purification->success If optimized

Sources

Technical Support Center: Synthesis of 4-Chloro-6-Bromocinnoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-chloro-6-bromocinnoline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our guidance is rooted in established chemical principles and field-proven insights to ensure scientific integrity and successful experimental outcomes.

Introduction to the Synthesis

The synthesis of 4-chloro-6-bromocinnoline is a multi-step process that, while based on established heterocyclic chemistry, presents several challenges that can impact yield and purity. A common and logical synthetic route involves two primary stages:

  • Richter Cinnoline Synthesis: Formation of the 6-bromo-4-hydroxycinnoline core through diazotization of a suitable ortho-substituted aniline precursor, followed by intramolecular cyclization.

  • Chlorination: Conversion of the 4-hydroxyl group to the desired 4-chloro functionality, typically using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Each of these stages is susceptible to side reactions that can complicate the synthesis and purification of the final product. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 4-chloro-6-bromocinnoline, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Yield of 6-Bromo-4-Hydroxycinnoline in the Cyclization Step

Question: I am attempting the Richter synthesis to form 6-bromo-4-hydroxycinnoline from a 2-amino-5-bromophenylacetylenic precursor, but I am observing a very low yield of the desired product. What are the likely causes and how can I improve the outcome?

Answer: A low yield in the Richter cinnoline synthesis is a common issue that can often be traced back to the stability and reactivity of the intermediate diazonium salt.[1][2] Here are the primary factors to investigate:

  • Cause 1: Decomposition of the Diazonium Salt. Arenediazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[3] The synthesis of cinnoline derivatives via diazotization of o-aminophenylpropiolic acid is a known method.[4][5]

    • Solution: Maintain a strictly controlled low temperature (typically 0-5 °C) during the diazotization reaction with sodium nitrite and a strong acid. Ensure the diazonium salt is used in the subsequent cyclization step as quickly as possible without intermediate storage.

  • Cause 2: Incomplete Diazotization. The conversion of the primary aromatic amine to the diazonium salt may be incomplete, leaving unreacted starting material.

    • Solution: Ensure the stoichiometric equivalence of your reagents. The use of a slight excess of sodium nitrite and a strong acid like hydrochloric or sulfuric acid can drive the reaction to completion. Monitor the reaction for the disappearance of the starting amine by thin-layer chromatography (TLC).

  • Cause 3: Side Reactions of the Diazonium Salt. The highly reactive diazonium salt can undergo undesired side reactions, such as azo coupling with the starting amine or other electron-rich species in the reaction mixture.

    • Solution: A slow, controlled addition of the sodium nitrite solution to the acidic solution of the amine can help to minimize the localized concentration of nitrous acid and reduce the likelihood of side reactions. Efficient stirring is also crucial.

Problem 2: Incomplete Conversion of 6-Bromo-4-Hydroxycinnoline to 4-Chloro-6-Bromocinnoline

Question: During the chlorination step with POCl₃, my TLC analysis consistently shows a significant amount of unreacted 6-bromo-4-hydroxycinnoline, even after prolonged reaction times. How can I drive the reaction to completion?

Answer: Incomplete chlorination of heteroaromatic hydroxyl compounds is a frequent challenge. Several factors can contribute to this issue:

  • Cause 1: Insufficient Reagent Activity. While phosphorus oxychloride is a powerful chlorinating agent, its reactivity can be diminished by the presence of moisture. POCl₃ reacts vigorously with water.[6]

    • Solution: Use freshly distilled or a new bottle of POCl₃ for the reaction. Ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Cause 2: Reversibility of the Reaction. The chlorination of hydroxy-N-heterocycles can be a reversible process, particularly if the workup procedure introduces water while the reaction mixture is still acidic.

    • Solution: After the reaction is complete, it is crucial to remove the excess POCl₃ under reduced pressure before quenching the reaction mixture.[7] A careful, slow addition of the reaction mixture to ice-water, followed by neutralization with a base like sodium bicarbonate or sodium carbonate, can help to minimize the hydrolysis of the product back to the starting material.

  • Cause 3: Formation of Stable Intermediates. The reaction of hydroxyl-containing nitrogen heterocycles with POCl₃ can sometimes lead to the formation of stable phosphorylated intermediates that are resistant to conversion to the final chloro-derivative.[8]

    • Solution: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF) or pyridine, can facilitate the chlorination process.[9][10] These additives can activate the POCl₃ and promote the conversion of any stable intermediates. Increasing the reaction temperature or using a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also enhance the chlorinating power of the reagent system.[11]

Problem 3: Formation of a Significant Amount of an Insoluble, High-Melting Point Byproduct

Question: After the chlorination reaction and workup, I have isolated a significant amount of an insoluble solid with a very high melting point, which is not my desired 4-chloro-6-bromocinnoline. What could this be and how can I avoid its formation?

Answer: The formation of such a byproduct is often indicative of dimerization or polymerization.

  • Cause: Pseudodimer Formation. In the chlorination of similar heterocyclic systems like quinazolones, the formation of "pseudodimers" has been observed.[8] This can occur through the reaction of a phosphorylated intermediate with a molecule of the unreacted starting material.

    • Solution: Controlling the reaction temperature and the rate of addition of POCl₃ can help to minimize the formation of these dimers. Maintaining a basic environment during the initial stages of the reaction (if compatible with the substrate) can also suppress pseudodimer formation.[8] Utilizing a solvent-free approach with equimolar POCl₃ and pyridine at high temperatures in a sealed reactor has been shown to be effective for the chlorination of various hydroxy-heterocycles and may reduce side reactions.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the chlorination of a hydroxy-heterocycle with POCl₃?

A1: The chlorination of a hydroxy-N-heterocycle with phosphorus oxychloride is believed to proceed through the initial formation of a phosphate ester intermediate. This is followed by a nucleophilic attack of a chloride ion, leading to the displacement of the phosphate group and the formation of the chloro-derivative. The presence of a base like pyridine can facilitate the reaction by acting as a nucleophilic catalyst and neutralizing the HCl generated.

Q2: Are there alternative chlorinating agents to POCl₃ for this transformation?

A2: Yes, other chlorinating agents can be employed, although POCl₃ is the most common for this type of transformation. Thionyl chloride (SOCl₂) can also be used, sometimes in the presence of a catalytic amount of DMF. A mixture of POCl₃ and PCl₅ is a more powerful chlorinating system that can be effective for less reactive substrates.[11]

Q3: How can I effectively purify the final 4-chloro-6-bromocinnoline product?

A3: Purification of chloro-substituted nitrogen heterocycles can typically be achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent system would need to be determined empirically, but solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase.

Q4: My final product appears to be reverting to the hydroxy-starting material upon storage. What could be the cause?

A4: 4-Chloro-6-bromocinnoline, like many chloro-substituted nitrogen heterocycles, can be susceptible to hydrolysis, especially in the presence of moisture and trace amounts of acid. Ensure the final product is thoroughly dried and stored in a desiccator. If the product was purified by column chromatography, ensure all acidic residues are removed. Washing the organic extracts with a mild base during workup can help to neutralize any residual acid.

Experimental Protocols

The following are representative protocols for the two main stages of the synthesis. These should be adapted and optimized based on your specific laboratory conditions and analytical observations.

Protocol 1: Synthesis of 6-Bromo-4-hydroxycinnoline (via Richter Synthesis)
  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the 2-amino-5-bromophenylpropiolic acid precursor in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat gently (e.g., to 50-60 °C) to induce cyclization. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the crude 6-bromo-4-hydroxycinnoline under vacuum.

Protocol 2: Synthesis of 4-Chloro-6-bromocinnoline
  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6-bromo-4-hydroxycinnoline.

  • Carefully add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of DMF can also be added.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ by vacuum distillation.[7]

  • Carefully and slowly pour the cooled residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a solid or saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-6-bromocinnoline.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
6-Bromo-4-hydroxycinnolineC₈H₅BrN₂O225.05Off-white to pale yellow solid
4-Chloro-6-bromocinnolineC₈H₄BrClN₂243.49Light yellow to tan solid

Visual Diagrams

Synthesis_Pathway cluster_step1 Step 1: Richter Cinnoline Synthesis cluster_step2 Step 2: Chlorination A 2-Amino-5-bromophenylpropiolic Acid B 6-Bromo-4-hydroxycinnoline A->B 1. NaNO₂, HCl, 0-5°C 2. Heat C 4-Chloro-6-bromocinnoline B->C POCl₃, Δ

Caption: Overall synthetic pathway to 4-chloro-6-bromocinnoline.

Troubleshooting_Chlorination Start Incomplete Chlorination Observed Cause1 Cause: Insufficient Reagent Activity (e.g., old or wet POCl₃) Start->Cause1 Cause2 Cause: Product Hydrolysis (during workup) Start->Cause2 Cause3 Cause: Stable Intermediates (e.g., phosphate esters) Start->Cause3 Solution1 Solution: Use fresh/distilled POCl₃. Work under inert atmosphere. Cause1->Solution1 Solution2 Solution: Remove excess POCl₃ before quench. Neutralize carefully with base. Cause2->Solution2 Solution3 Solution: Add catalyst (DMF, pyridine). Increase temperature or add PCl₅. Cause3->Solution3

Caption: Troubleshooting logic for incomplete chlorination.

References

  • Cinnoline - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. In 5th International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-17).
  • Richter, V. v. (1883). Ueber Cinnolinderivate. Berichte der deutschen chemischen Gesellschaft, 16(1), 677-683.
  • Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com. (n.d.). Retrieved February 7, 2026, from [Link]

  • Preparation of POCl3. BYJU'S. (n.d.). Retrieved February 7, 2026, from [Link]

  • Das, B., & Bhowmick, T. (2014). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 91(6), 1081-1095.
  • James. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Yaglioglu, H. G., Aydin, A., & Caliskan, R. (2016). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 6(96), 93839-93846.
  • Legrand, S., & Coudert, G. (2007). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 12(3), 545-551.
  • Arnott, G., Brice, H., Clayden, J., & Blaney, E. (2011). POCl3 chlorination of 4-quinazolones. Organic & Biomolecular Chemistry, 9(10), 3845-3854.
  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2018). Google Patents.
  • A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3738.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025).
  • Evangelin, M. P., Gold, T. S., Elisha, Y., & Radhika, G. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 10(4), 897-901.

Sources

Optimization of reaction conditions for amination of the cinnoline ring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Amination of the Cinnoline Ring Audience: Medicinal Chemists & Process Development Scientists

Core Directive & Strategy

The Challenge: The cinnoline scaffold (1,2-diazanaphthalene) presents a unique challenge compared to its quinoline or quinazoline cousins. The adjacent nitrogen atoms (


) create a distinct electronic profile. While the C4 position is electrophilic, the ring system is prone to hydrolysis  (forming the thermodynamically stable cinnolin-4-one) and catalyst poisoning  (due to the chelating ability of the pyridazine moiety).

The Solution: This guide prioritizes a bifurcated strategy :

  • Path A (

    
    ):  For aliphatic, nucleophilic amines.
    
  • Path B (Buchwald-Hartwig): For anilines, sterically hindered amines, or deactivated rings.

Troubleshooting Guides & FAQs

Module A: Nucleophilic Aromatic Substitution ( )

Primary method for 4-chlorocinnoline + aliphatic amines.

Q1: I am seeing a white precipitate form immediately, and my yield is <10%. What is happening? Diagnosis: You are likely observing the hydrolysis of 4-chlorocinnoline to cinnolin-4(1H)-one . This is driven by trace moisture in the solvent or amine. Corrective Action:

  • Solvent Switch: Switch from DMF/DMSO (which are hygroscopic) to Isopropanol (IPA) or n-Butanol .

  • Protocol Adjustment: Use anhydrous solvents.[1] If the amine is a hydrochloride salt, ensure you add exactly 1.05 eq of base (DIPEA) to free the amine, but avoid large excesses of hydroxide bases which promote hydrolysis.

Q2: The reaction stalls at 50% conversion even after 24h reflux. Increasing temp leads to degradation. Diagnosis: The electrophilicity of the C4 position is insufficient for your specific amine. Corrective Action:

  • Acid Catalysis: Add 1-5 mol% of HCl (4M in dioxane) or p-TsOH .

  • Mechanism: Protonation of the

    
     or 
    
    
    
    ring nitrogen increases the electron deficiency of the ring, significantly lowering the activation energy for the nucleophilic attack (See Diagram 1).
  • Microwave: Switch to microwave irradiation (120°C, 10-30 min). This often outpaces the decomposition pathways.

Module B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Required for anilines or when


 fails.

Q3: The reaction turns black (Pd precipitation) immediately, and no product is formed. Diagnosis: The "N-Heterocycle Effect." The cinnoline nitrogens (N1/N2) are coordinating to the Palladium, displacing the phosphine ligand and deactivating the catalyst. Corrective Action:

  • Ligand Selection: You must use bulky, electron-rich biaryl phosphine ligands .

    • Primary Recommendation:XPhos or BrettPhos .

    • Why? The bulk prevents the Pd center from coordinating to the cinnoline nitrogens, keeping it active for the oxidative addition cycle.

  • Pre-heating: Pre-heat the catalyst and ligand in the solvent for 5 minutes before adding the cinnoline substrate to ensure the active catalytic species is formed first.

Q4: I am observing hydrodehalogenation (reduction of C-Cl to C-H) instead of amination. Diagnosis: This is common with secondary alcohols (like IPA) as solvents or when using strong bases that can act as hydride sources. Corrective Action:

  • Base Switch: Switch from NaOtBu to Cs2CO3 or K3PO4 (weaker, inorganic bases).

  • Solvent: Use 1,4-Dioxane or Toluene (inert). Avoid alcohols.

Standard Operating Procedures (SOPs)

Protocol A: Acid-Catalyzed (Recommended Start)

Best for: Primary/Secondary alkyl amines.

  • Setup: In a microwave vial, dissolve 4-chlorocinnoline (1.0 eq) in Isopropanol (0.2 M) .

  • Additives: Add the amine (1.2 eq).

  • Catalyst: Add catalytic HCl (2-3 drops of 4M HCl in dioxane). Note: If using amine salts, skip this; the salt provides the proton source.

  • Reaction: Seal and heat to 85°C (oil bath) or 110°C (Microwave) for 30-60 mins.

  • Workup: Concentrate in vacuo. Basify with sat. NaHCO3. Extract with DCM.

Protocol B: Optimized Buchwald-Hartwig

Best for: Anilines, weak nucleophiles.

  • Catalyst Prep: In a glovebox or under Ar, mix Pd2(dba)3 (2 mol%) and XPhos (4-6 mol%) in anhydrous 1,4-Dioxane . Stir at 40°C for 5 mins until the solution turns deep orange/red.

  • Substrate Addition: Add 4-chlorocinnoline (1.0 eq), Amine (1.2 eq), and Cs2CO3 (2.0 eq) .

  • Reaction: Heat to 100°C for 4-12 hours.

  • Workup: Filter through a Celite pad (elute with EtOAc) to remove Pd black and inorganic salts.

Data & Comparison

FeatureMethod A:

(Thermal/Acid)
Method B: Buchwald-Hartwig
Scope Primary/Secondary Alkyl AminesAnilines, Amides, Hindered Amines
Key Reagent HCl / p-TsOH (Catalyst)Pd-XPhos G3 / RuPhos
Solvent Isopropanol, n-Butanol, DMFToluene, 1,4-Dioxane, t-Amyl Alcohol
Main Byproduct Cinnolinone (Hydrolysis)Reduced Cinnoline (Dehalogenation)
Moisture Tolerance Low (leads to hydrolysis)Moderate (if using precatalysts)
Cost LowHigh

Visualizations

Diagram 1: Optimization Logic Flow

A decision tree for selecting the correct reaction conditions.

CinnolineOptimization Start Substrate: 4-Chlorocinnoline + Target Amine CheckAmine Is the Amine Nucleophilic? (Alkyl amine vs. Aniline) Start->CheckAmine SNAr Method A: SNAr Solvent: IPA or n-BuOH CheckAmine->SNAr Alkyl Amine Buchwald Method B: Buchwald-Hartwig Solvent: Dioxane CheckAmine->Buchwald Aniline / Weak Nuc CheckYield Yield > 50%? SNAr->CheckYield Success Isolate Product CheckYield->Success Yes Stall Issue: Reaction Stalls or Hydrolysis CheckYield->Stall No AcidCat Add Acid Catalyst (HCl or p-TsOH) Protonates Ring N Stall->AcidCat Microwave Switch to Microwave (120°C, 20 min) AcidCat->Microwave Microwave->Success LigandCheck Select Ligand Based on Amine Buchwald->LigandCheck XPhos Primary/Secondary Amine: Use XPhos or BrettPhos LigandCheck->XPhos RuPhos Secondary/Hindered: Use RuPhos LigandCheck->RuPhos XPhos->Success RuPhos->Success

Caption: Decision matrix for optimizing 4-chlorocinnoline amination based on amine nucleophilicity.

Diagram 2: Mechanism of Acid-Catalyzed

Explaining why acid helps the reaction proceed.

AcidMechanism Substrate 4-Chlorocinnoline Protonation Protonation (H+) at N1/N2 Substrate->Protonation Activated Activated Cation (Lower LUMO) Protonation->Activated Increases Electrophilicity Attack Nucleophilic Attack (Amine) Activated->Attack Intermediate Meisenheimer-like Intermediate Attack->Intermediate Product 4-Aminocinnoline + HCl Intermediate->Product -Cl elimination

Caption: Kinetic acceleration via acid-mediated activation of the diazine ring.

References

  • Optimization of Buchwald-Hartwig Amination Conditions. BenchChem Technical Guides. Source:

  • Highly Chemoselective Synthesis of 4-Aminocinnolines via Electrophilic Activation Strategy. ResearchGate (Molecules/J. Med Chem Context). Source:

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (Context on N-heterocycle poisoning and ligand selection). Organic Letters. Source:

  • Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. (Mechanistic analogue for Cinnolines). MDPI. Source:

  • Buchwald-Hartwig Amination - Ligand Selection Guide. Chemistry LibreTexts. Source:

Sources

Preventing hydrolysis of chloro-cinnoline intermediates during work-up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cinnoline derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in the synthesis of chloro-cinnoline intermediates: preventing hydrolysis during the reaction work-up. Understanding the delicate balance of conditions required to isolate these valuable compounds is paramount for the successful progression of your research and development efforts.

Understanding the Challenge: The Instability of Chloro-Cinnolines

Chloro-cinnolines, particularly those with the chloro-substituent at the 4-position, are highly susceptible to hydrolysis. This reactivity stems from the electron-withdrawing nature of the two adjacent nitrogen atoms in the cinnoline ring system. This electronic arrangement activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the chloro-substituent a good leaving group.[1][2] During aqueous work-up, water or hydroxide ions can act as nucleophiles, leading to the undesired formation of the corresponding hydroxy-cinnoline (cinnolinone) byproduct. This not only results in a loss of your desired intermediate but also introduces purification challenges.

The general mechanism for this hydrolysis is depicted below:

G cluster_0 Hydrolysis of 4-Chlorocinnoline Chloro-cinnoline Chloro-cinnoline Meisenheimer_Complex Meisenheimer-like Intermediate Chloro-cinnoline->Meisenheimer_Complex + OH⁻ / H₂O (Nucleophilic Attack) Hydroxy-cinnoline Hydroxy-cinnoline (Cinnolinone) Meisenheimer_Complex->Hydroxy-cinnoline - Cl⁻ (Elimination)

Caption: SNAr mechanism of 4-chlorocinnoline hydrolysis.

Troubleshooting Guide: Issues During Chloro-Cinnoline Work-up

This section addresses specific problems you might encounter during the work-up and purification of your chloro-cinnoline intermediates.

Problem 1: Low yield of chloro-cinnoline and presence of a more polar byproduct.
  • Symptom: After work-up and purification, you obtain a significantly lower yield of your desired chloro-cinnoline than expected. TLC or LC-MS analysis of the crude product shows a significant amount of a more polar compound, which is likely the corresponding hydroxy-cinnoline.

  • Probable Cause: Hydrolysis of the chloro-cinnoline has occurred during the aqueous work-up. This is often exacerbated by prolonged exposure to non-neutral pH conditions or elevated temperatures. Both acidic and basic conditions can catalyze the hydrolysis of activated aryl chlorides.[3]

  • Solutions:

    • Strict pH Control:

      • Avoid Strong Acids and Bases: During extraction, avoid using strong acidic or basic washes if possible. If a wash is necessary to remove reagents, use a mildly acidic or basic solution and minimize the contact time. For instance, a rapid wash with a saturated aqueous sodium bicarbonate solution is generally safer than using sodium hydroxide.

      • Maintain a Neutral to Slightly Acidic pH: For many chloro-heterocycles, maintaining a neutral or slightly acidic pH (around 4-6) can minimize the rate of hydrolysis.[4] However, the optimal pH can be substrate-dependent. It is advisable to perform a small-scale stability test of your chloro-cinnoline intermediate at different pH values.

    • Temperature Management:

      • Perform Work-up at Low Temperatures: Conduct all extractions and washes at low temperatures (0-5 °C) using an ice bath. Lower temperatures significantly decrease the rate of hydrolysis.

      • Avoid High Temperatures During Solvent Removal: When removing the solvent under reduced pressure, use a water bath with a temperature no higher than 30-40 °C.[5]

    • Minimize Contact with Water:

      • Rapid Extraction: Perform the aqueous work-up as quickly as possible.

      • Thorough Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.

Problem 2: Difficulty in separating the chloro-cinnoline from the hydroxy-cinnoline byproduct.
  • Symptom: The chloro-cinnoline and its hydrolyzed byproduct have similar polarities, leading to co-elution during column chromatography.

  • Probable Cause: The structural similarity between the desired product and the byproduct makes chromatographic separation challenging.

  • Solutions:

    • Optimize Chromatography Conditions:

      • Column Chromatography: If hydrolysis has already occurred, careful optimization of the mobile phase for column chromatography may allow for separation. A shallow gradient of a more polar solvent in a non-polar solvent system might be effective.

      • Alternative Stationary Phases: Consider using different stationary phases, such as alumina or C18 (reversed-phase), which may offer different selectivity.[5]

    • Preventive Measures are Key: The most effective solution is to prevent the formation of the hydroxy-cinnoline in the first place by following the recommendations in Problem 1.

Problem 3: Product degradation on silica gel during column chromatography.
  • Symptom: You observe the appearance of the hydroxy-cinnoline byproduct on the TLC plates during and after column chromatography, even if it was not present in the crude product.

  • Probable Cause: The slightly acidic nature of standard silica gel can catalyze the hydrolysis of the chloro-cinnoline, especially if the eluent contains protic solvents like methanol.

  • Solutions:

    • Neutralize the Silica Gel: Deactivate the silica gel by washing it with a solution of triethylamine (1-2%) in your eluent system before packing the column. This will neutralize the acidic sites on the silica surface.

    • Use a Non-Protic Eluent System: If possible, use a solvent system that does not contain protic solvents like methanol or ethanol. Systems like hexanes/ethyl acetate or dichloromethane/ethyl acetate are generally safer.

    • Consider Alternative Purification Methods:

      • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

      • Recrystallization: If your chloro-cinnoline is a solid, recrystallization from a suitable non-aqueous solvent system is an excellent purification method that avoids contact with stationary phases.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range to maintain during the aqueous work-up of a chloro-cinnoline?

A1: While the ideal pH can be substrate-specific, a general guideline is to maintain a neutral to slightly acidic pH (approximately 4-6).[4] It is crucial to avoid strongly acidic or strongly basic conditions, as both can significantly accelerate hydrolysis. A preliminary small-scale experiment to test the stability of your compound in different buffered solutions can save significant time and material.

Q2: Can I perform a completely non-aqueous work-up to avoid hydrolysis?

A2: Yes, a non-aqueous work-up is an excellent strategy for highly sensitive chloro-cinnoline intermediates.[6] After the reaction is complete, the reaction mixture can be filtered through a pad of celite or silica gel to remove solid byproducts. The filtrate can then be concentrated, and the crude product purified by non-aqueous methods like recrystallization or chromatography using anhydrous solvents.

Q3: How can I tell if my chloro-cinnoline has hydrolyzed?

A3: The most common methods for detecting the hydroxy-cinnoline byproduct are:

  • Thin-Layer Chromatography (TLC): The hydroxy-cinnoline will typically have a lower Rf value (be more polar) than the corresponding chloro-cinnoline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive method. You will observe a peak with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group.

  • 1H NMR Spectroscopy: The proton signals in the vicinity of the substitution site will likely show a chemical shift change. The disappearance of the characteristic pattern for the chloro-substituted ring and the appearance of new signals for the hydroxy-substituted ring would be indicative of hydrolysis.

Q4: Are there any alternative reagents for chlorination that lead to more stable intermediates or easier work-ups?

A4: The choice of chlorinating agent (e.g., POCl3, SOCl2) is often dictated by the specific cinnoline precursor. While the reactivity of the resulting chloro-cinnoline is inherent to its structure, ensuring the complete removal of the chlorinating agent before work-up is critical. For example, after a reaction with POCl3, the excess reagent is typically removed under high vacuum before cautiously quenching the reaction mixture with ice.

Data Summary and Recommended Protocols

Table 1: Influence of Work-up Conditions on Chloro-cinnoline Stability
ParameterCondition to AvoidRecommended ConditionRationale
pH < 4 and > 84 - 6Minimizes both acid and base-catalyzed hydrolysis.[4]
Temperature > 30-40 °C0 - 5 °CReduces the kinetic rate of the hydrolysis reaction.
Aqueous Contact Time ProlongedAs short as possibleReduces the opportunity for the hydrolysis reaction to occur.
Purification Acidic silica gel, protic eluentsNeutralized silica, non-protic eluents, or non-aqueous methodsPrevents on-column degradation of the sensitive product.
Experimental Protocol: Recommended Aqueous Work-up for Chloro-cinnolines
  • Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring.

  • pH Adjustment (if necessary): If the solution is strongly acidic, cautiously add a cold, saturated aqueous solution of sodium bicarbonate until the pH reaches 6-7. Monitor the pH carefully using pH paper or a calibrated pH meter. Avoid over-basification.

  • Extraction: Extract the aqueous mixture promptly with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) at 0-5 °C. Repeat the extraction 2-3 times to ensure complete recovery of the product.

  • Washing: Combine the organic extracts and wash sequentially with cold, saturated aqueous sodium bicarbonate solution (if the reaction was acidic) and then with cold brine. Keep the washes brief.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure, ensuring the water bath temperature does not exceed 30-40 °C.[5]

  • Purification: Purify the crude product immediately, preferably by recrystallization or column chromatography on neutralized silica gel with a non-protic eluent system.

Experimental Protocol: Non-Aqueous Work-up for Highly Sensitive Chloro-cinnolines
  • Removal of Volatiles: After the reaction is complete, remove any volatile reagents (e.g., excess POCl3) under high vacuum.

  • Suspension and Filtration: Suspend the residue in a non-polar, aprotic solvent (e.g., anhydrous dichloromethane or toluene). Filter the mixture through a pad of celite to remove any insoluble inorganic salts. Wash the celite pad with the same solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate anhydrous solvent system or by flash chromatography using anhydrous solvents and a column packed under an inert atmosphere if necessary.

G cluster_0 Work-up Decision Pathway for Chloro-cinnolines Start Reaction Complete Check_Stability Is the Chloro-cinnoline Highly Sensitive to Hydrolysis? Start->Check_Stability Aqueous_Workup Perform Cold, pH-Controlled Aqueous Work-up Check_Stability->Aqueous_Workup No Non_Aqueous_Workup Perform Non-Aqueous Work-up Check_Stability->Non_Aqueous_Workup Yes Purification Purify Product Aqueous_Workup->Purification Non_Aqueous_Workup->Purification

Caption: Decision workflow for chloro-cinnoline work-up.

References

  • BYJU'S. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Castle, R. N., & Onda, M. (1962). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, 337-340. Retrieved from [Link]

  • Senanayake, C. H., et al. (2001). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 5(6), 644-647. Retrieved from [Link]

  • See, D. (2011). Cross-Coupling Reactions: A Practical Guide. Strem Chemicals. Retrieved from [Link]

  • Capello, C., Fischer, U., & Hungerbühler, K. (2007). Replacing Polar Aprotic Solvents with Water in Organic Synthesis. Green Chemistry, 9(9), 927-934. Retrieved from [Link]

  • Sun, X., et al. (2020). Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. ACS Sustainable Chemistry & Engineering, 8(3), 1275-1287. Retrieved from [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons. (General principles of hydrolysis are discussed, which are applicable here). Retrieved from [Link]

  • U.S. Patent No. 6,727,384 B1. (2004). Method for purifying acid chlorides.
  • Baxendale, I. R., et al. (2019). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules, 24(18), 3349. Retrieved from [Link]

  • Buchwald, S. L., & Cenini, S. (Eds.). (2009). Selective Reactions of Metal-Activated Molecules. Springer Science & Business Media. (Principles of pH control in organic reactions are discussed). Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (General reactivity of heteroaromatic compounds). Retrieved from [Link]

  • Desai, K. R., et al. (2012). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Saudi Chemical Society, 16(4), 451-456. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Compounds with Potential Biological Activity: From Synthesis to Application. Retrieved from [Link]

  • Biotage. (2023, January 30). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Retrieved from [Link]

  • Jenke, D. (2015). Establishing the pH of extraction solvents used to simulate aqueous parenteral drug products during organic extractables studies. PDA Journal of Pharmaceutical Science and Technology, 69(1), 36-46. Retrieved from [Link]

  • Han, Y., & Houghten, R. A. (1998). A kinetic mechanism of kinesin. Trends in Biochemical Sciences, 29(6), 301-309. Retrieved from [Link]

  • Anderson, N. G. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 5(6), 613-621. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Reddit. (n.d.). Role of Ph in liquid-liquid extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from [Link]

  • Gualandi, A., et al. (2023). Reductive Activation of Aryl Chlorides by Tuning the Radical Cation Properties of N-Phenylphenothiazines as Organophotoredox Catalysts. Chemistry – A European Journal, 29(66), e202302347. Retrieved from [Link]

  • National Pirogov Memorial Medical University, Vinnytsya. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]

  • Li, B., et al. (2023). KHMDS-Mediated Direct Heteroarylation of C(sp3)−H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents. The Journal of Organic Chemistry, 88(4), 2135-2146. Retrieved from [Link]

  • ResearchGate. (n.d.). Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. Retrieved from [Link]

  • Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Organic Syntheses. (n.d.). lepidine. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Aromatic interactions with heterocycles in water. Chemical Science, 14(38), 10534-10543. Retrieved from [Link]

  • Oostendorp, D. J., Bertrand, G., & Stoffer, J. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 6(2), 171-193. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • U.S. Patent No. 2,748,151 A. (1956). Purification of acid chlorides.
  • MDPI. (2023). Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds. Molecules, 28(2), 841. Retrieved from [Link]

  • 911Metallurgist. (2017, May 30). pH Control in Solvent Extraction Circuits. Retrieved from [Link]

  • Mawatari, K., & Kitamori, T. (2023). Phase-separation multiphase flow: preliminary application to analytical chemistry. Analytical Sciences, 39(10), 1467-1476. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides: The synergy of iron and Li. Retrieved from [Link]

  • PubMed. (2023). Heterocyclic Hemipiperazines: Water-Compatible Peptide-Derived Photoswitches. Chemistry – A European Journal, 29(45), e202301323. Retrieved from [Link]

  • Han, W. W., Grant, D. J., & Brittain, H. G. (1993). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 82(1), 38-44. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Water Content in Aprotic Organic Solvents Using 8-Hydroxyquinoline Based Fluorescent Probe. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

Sources

Purification challenges of 6-Bromocinnolin-4-ol and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromocinnolin-4-ol (CAS: N/A for specific isomer, generic cinnolin-4-ol CAS: 253-66-7) presents a unique purification paradox. While nominally a "hydroxy" compound, it exists predominantly as the 6-bromocinnolin-4(1H)-one tautomer in the solid state and polar solvents. This creates a strong intermolecular hydrogen-bonding network, resulting in the "brick dust" phenomenon—high melting points (>250°C) and extreme insolubility in standard organic solvents like dichloromethane (DCM) or ethyl acetate.[1]

This guide addresses the three most common support tickets we receive regarding this scaffold: insolubility, silica gel streaking, and persistent starting material contamination.[1]

Module 1: The Solubility Paradox (Tautomerism)

User Query: "I cannot dissolve my crude product in DCM or Ethyl Acetate for loading onto a column. It sits as a sludge at the bottom of the flask.[1] Is my reaction failed?"

Technical Insight: Your reaction likely succeeded, but your solubility model is incorrect. This compound is a misnomer; it behaves as a vinylogous amide (the "one" form) rather than a phenol. The proton resides on N1, creating a donor-acceptor pair that leads to robust dimerization or polymerization in the solid phase.[1]

The Tautomeric Equilibrium

The following diagram illustrates why non-polar solvents fail. The equilibrium strongly favors the Oxo-form (B) in polar media and solid state, rendering it insoluble in lipophilic solvents.[1]

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxy Hydroxy Form (A) (Phenolic-like) Soluble in organics Minor Tautomer Oxo Oxo Form (B) (Amide-like) Insoluble 'Brick Dust' Major Tautomer Hydroxy->Oxo  Spontaneous Tautomerization   Consequence Purification Consequence: Strong H-Bonding Network High Melting Point Silica Adsorption Oxo->Consequence

Figure 1: The equilibrium between 4-hydroxycinnoline and cinnolin-4(1H)-one. The dominance of the Oxo form (B) drives the solubility challenges.

Troubleshooting Protocol: Solubilization
Solvent SystemSolubility RatingApplication
DCM / Hexanes < 1 mg/mL (Poor)Do not use. Material will oil out or precipitate.
THF ModerateSuitable for reflux extraction but may precipitate upon cooling.[1]
DMSO / DMF HighGood for loading, but difficult to remove.[1]
Acetic Acid (Glacial) Excellent Recommended. Disrupts H-bonding network.[1]
TFA HighUse only if acid-sensitive groups are absent.[1]

Module 2: Purification Workflows

User Query: "My compound streaks from baseline to solvent front on TLC and column. How do I get a clean separation?"

Technical Insight: The N1 and N2 nitrogens are basic, while the C4-oxygen is acidic (in the enol form).[1] On standard silica (pH ~5-6), the basic nitrogens interact with silanols, causing severe tailing.[1] You must modify the stationary phase environment.

Method A: Recrystallization (The Gold Standard)

For purities >95% required for biological assays or metal-catalyzed cross-coupling.[1]

  • Dissolution: Suspend crude solid in Glacial Acetic Acid (10 mL per gram).

  • Heating: Heat to reflux (118°C). The solid should dissolve completely to a yellow/orange solution.[1]

    • Note: If black tar remains, filter hot through a glass frit (do not use paper; it will dissolve/degrade).[1]

  • Precipitation: Remove from heat. Slowly add Water (0.5 equivalents by volume) while stirring.

  • Cooling: Allow to cool to room temperature, then 4°C.

  • Collection: Filter the precipitate. Wash with water (to remove AcOH) followed by cold diethyl ether (to remove non-polar impurities).[1]

Method B: Flash Chromatography (If Recrystallization Fails)

If you must run a column (e.g., to separate regioisomers), use a DCM:MeOH gradient with a modifier .[1]

  • Modifier: 1% Acetic Acid (acidic method) OR 1% Triethylamine (basic method).[1]

  • Recommendation: We prefer the Basic Method (DCM:MeOH:TEA 90:9:1) because it deprotonates the silanols, preventing the basic cinnoline nitrogen from sticking.[1]

PurificationTree Start Crude this compound Check Is purity > 85%? Start->Check Recryst Recrystallization (AcOH / H2O) Check->Recryst Yes Column Flash Chromatography Check->Column No (Complex Mixture) Final Pure Product (Pale Yellow Solid) Recryst->Final Filter & Dry MobilePhase DCM : MeOH : TEA (90 : 9 : 1) Column->MobilePhase Select Mobile Phase MobilePhase->Final

Figure 2: Decision matrix for purification based on crude purity levels.

Module 3: Impurity Profiling (FAQs)

Q: I see a persistent impurity at roughly 10% mass. What is it? A: If you synthesized this via the Richter Cyclization (from diazonium salts), the impurity is likely the de-halogenated cinnolin-4-ol or the uncyclized hydrazine intermediate.[1]

  • Diagnosis: Check LCMS. 6-Bromo mass (M+ and M+2 pattern) vs. Des-bromo mass (M-79).

  • Removal: These are difficult to separate by crystallization.[1] Use Reverse Phase (C18) Prep-HPLC with a Water:Acetonitrile (+0.1% Formic Acid) gradient.[1] The bromine atom significantly increases retention time on C18 compared to the des-bromo analog.[1]

Q: Can I convert the -OH to -Cl to make it easier to purify? A: Yes. This is a standard strategy.

  • Reflux this compound in POCl3 (Phosphorus Oxychloride) to generate 6-bromo-4-chlorocinnoline .

  • The chloro-derivative is soluble in DCM/Hexanes and does not streak on silica.[1]

  • Purify the chloro-compound via standard chromatography.[1]

  • Hydrolyze back to the -OH (if needed) using 6M HCl reflux, OR proceed directly to your next step (e.g., SnAr displacement), as the -Cl is often the desired electrophile.[1]

References

  • Holzer, W., et al. (2008). On the tautomerism of cinnolin-4-ol, cinnolin-4-thiol, and cinnolin-4-amine.[2] Heterocycles.[1][2][3][4][5][6] Link (Establishes the predominance of the oxo-tautomer in solid state and DMSO).[1]

  • Levin, J. I., et al. (2005). Synthesis of substituted cinnolines.[1] Journal of Medicinal Chemistry.[1][5] Link (Provides general Richter cyclization protocols and workup).[1]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[1]Link (General guide for solvent selection in fused heterocycles).[1]

  • BenchChem. Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)-one.Link (Analogous quinoline purification protocols applicable to cinnolines).[1]

Sources

Minimizing byproduct formation in Richter cinnoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation and Maximizing Yield

Welcome to the technical support center for the Richter cinnoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and powerful reaction for the synthesis of cinnoline derivatives. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the nuances of this synthesis, troubleshoot common issues, and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations of the underlying chemistry and actionable protocols to resolve these issues.

Issue 1: Low Yield of the Desired 4-Halocinnoline and Presence of a Major Byproduct.

Question: My Richter synthesis is producing a significant amount of a byproduct alongside my target 4-halocinnoline, resulting in a low overall yield of the desired product. How can I improve the selectivity of the reaction?

Answer:

This is a very common issue in the Richter cinnoline synthesis. The primary culprit is often the presence of water in the reaction medium, which competes with the halide nucleophile.

Causality Explained: The core of the Richter synthesis involves the formation of an o-ethynylarenediazonium salt intermediate. This intermediate is highly electrophilic and susceptible to nucleophilic attack at the alkyne carbon. In the presence of both halide ions (from the acid used, e.g., HCl or HBr) and water, a competitive reaction occurs.

  • Desired Pathway: Attack by the halide ion leads to the formation of the desired 4-halocinnoline.

  • Byproduct Pathway: Attack by water leads to the formation of a 4-hydroxycinnoline intermediate, which tautomerizes to the more stable 4-cinnolinone.[1]

Visualizing the Competing Pathways:

G cluster_0 Reaction Core cluster_1 Reaction Pathways cluster_2 Products Start o-Ethynylaniline Diazonium o-Ethynylarenediazonium Salt Start->Diazonium NaNO2, HX (e.g., HCl, HBr) Halide_Attack Attack by Halide (X⁻) Diazonium->Halide_Attack Water_Attack Attack by Water (H₂O) Diazonium->Water_Attack Halocinnoline Desired Product: 4-Halocinnoline Halide_Attack->Halocinnoline Cyclization Cinnolinone Byproduct: 4-Cinnolinone Water_Attack->Cinnolinone Cyclization & Tautomerization

Caption: Competing nucleophilic attack on the diazonium intermediate.

Mitigation Strategies & Protocols:

To favor the formation of the 4-halocinnoline, it is crucial to minimize the concentration of water in the reaction.

Protocol 1: Anhydrous Richter Synthesis

  • Drying of Solvents and Reagents:

    • Thoroughly dry your solvent (e.g., acetone, acetonitrile) using appropriate drying agents (e.g., molecular sieves, calcium hydride).

    • Ensure your starting o-ethynylaniline is anhydrous.

    • Use freshly opened or properly stored sodium nitrite.

  • Reaction Setup:

    • Assemble your glassware and flame-dry it under a stream of inert gas (e.g., nitrogen or argon) to remove any adsorbed moisture.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Procedure:

    • Dissolve the o-ethynylaniline in the anhydrous solvent.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add the hydrohalic acid (e.g., concentrated HCl or HBr) dropwise while maintaining the temperature.

    • Slowly add a solution of sodium nitrite in the same anhydrous solvent.

    • Allow the reaction to proceed at low temperature until completion (monitor by TLC).

Table 1: Effect of Solvent on Byproduct Formation

Solvent SystemTypical Water ContentPredominant Product
Aqueous HCl/HBrHighMixture of 4-halocinnoline and 4-cinnolinone
Anhydrous Acetone/HClLowPrimarily 4-chlorocinnoline
Anhydrous Acetonitrile/HBrLowPrimarily 4-bromocinnoline
Issue 2: Formation of Dark, Tar-Like Substances and Low Overall Yield.

Question: My reaction mixture turns dark and I observe the formation of a significant amount of intractable, tar-like material, making product isolation difficult and severely impacting the yield. What is causing this and how can I prevent it?

Answer:

The formation of tar is often a consequence of the inherent instability of the arenediazonium salt intermediate, which can decompose, particularly at elevated temperatures. This decomposition can initiate radical polymerization and other side reactions.

Causality Explained: Arenediazonium salts are notoriously unstable and can decompose via homolytic cleavage to form highly reactive aryl radicals and nitrogen gas.[2][3] These aryl radicals can then initiate a cascade of undesirable reactions:

  • Polymerization: The aryl radicals can react with the starting o-ethynylaniline or other organic species in the reaction mixture, leading to the formation of high molecular weight, polymeric materials (tars).

  • Reaction with Solvent: Radicals can also react with the solvent, leading to a complex mixture of byproducts.

  • Phenol Formation: In the presence of water, the aryl cation formed from the diazonium salt can be trapped to form phenols, which themselves can be prone to oxidation and further side reactions.

Key Factors Influencing Decomposition:

  • Temperature: The rate of decomposition of diazonium salts increases significantly with temperature.

  • Presence of Impurities: Certain metal impurities can catalyze the decomposition of diazonium salts.

  • Substituent Effects: The electronic nature of the substituents on the aromatic ring can influence the stability of the diazonium salt.

Visualizing the Decomposition Pathway:

G Diazonium o-Ethynylarenediazonium Salt Decomposition Decomposition (Heat, Impurities) Diazonium->Decomposition Radical Aryl Radical Decomposition->Radical Polymerization Polymerization Radical->Polymerization Solvent_Reaction Reaction with Solvent/Substrate Radical->Solvent_Reaction Tars Tar-like Byproducts Polymerization->Tars Complex_Mixture Complex Mixture of Byproducts Solvent_Reaction->Complex_Mixture

Sources

Technical Support Center: Mastering Anhydrous Chlorination with POCl₃

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chlorination reactions using phosphorus oxychloride (POCl₃). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using POCl₃. Here, we move beyond simple protocols to provide in-depth, field-proven insights into ensuring the anhydrous conditions critical for success. We will explore the causality behind experimental choices, troubleshoot common issues, and provide self-validating protocols to enhance the reliability and safety of your work.

Section 1: Frequently Asked Questions (FAQs) - The Essentials of POCl₃ Chemistry

This section addresses the most common initial queries regarding the use of POCl₃, providing a foundational understanding for successful application.

Q1: Why are anhydrous conditions so critical when using POCl₃?

A1: Phosphorus oxychloride reacts vigorously and exothermically with water.[1][2][3] This reaction consumes your reagent, generates corrosive hydrogen chloride (HCl) gas and phosphoric acid (H₃PO₄), and introduces byproducts that can complicate your reaction and purification.[1] Even trace amounts of moisture can significantly lower your yield and lead to the formation of unwanted side products.

Q2: What are the visible signs of moisture contamination in my POCl₃ reaction?

A2: The most immediate sign is the fuming of POCl₃ upon exposure to air, which is the reaction with atmospheric moisture producing HCl gas.[2] During the reaction, you might observe excessive gas evolution (more than expected from the reaction itself), the formation of insoluble precipitates (phosphoric acids), or a color change that deviates from the expected reaction profile.

Q3: My starting material is an alcohol. Will the hydroxyl group react with POCl₃?

A3: Yes, this is often the intended reaction. POCl₃ is an excellent reagent for converting alcohols into alkyl chlorides or for dehydrating alcohols to alkenes.[4][5] The alcohol's hydroxyl group attacks the phosphorus atom, displacing a chloride ion and forming a chlorophosphate ester intermediate, which is a good leaving group.[4] However, for this to proceed efficiently, the rest of the system (solvents, other reagents, and atmosphere) must be anhydrous.

Q4: Can I use a solvent like ethanol or methanol with POCl₃?

A4: Absolutely not. Protic solvents like alcohols and water will react with POCl₃, leading to the formation of phosphate esters and HCl.[1] You must use inert, aprotic solvents that have been rigorously dried. Common choices include dichloromethane (DCM), chloroform, acetonitrile, and toluene.

Q5: What is the Vilsmeier-Haack reagent and how does water affect its formation?

A5: The Vilsmeier-Haack reagent is an electrophilic iminium salt, typically formed in situ from POCl₃ and a substituted amide like N,N-dimethylformamide (DMF).[6][7] This reagent is a cornerstone of the Vilsmeier-Haack reaction, used for formylating electron-rich aromatic compounds. Water will react with both POCl₃ and the Vilsmeier reagent itself, preventing its formation and quenching the active species, thus halting the desired formylation.[7]

Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues

When chlorination reactions with POCl₃ fail, the root cause can often be traced back to a breach in anhydrous protocol. This section provides a systematic approach to identifying and resolving these issues.

Observed Problem Potential Cause(s) Troubleshooting Action(s)
Low or No Product Yield 1. Moisture Contamination: POCl₃ hydrolyzed before it could react with the substrate.[1] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Degraded POCl₃: The reagent may have hydrolyzed during storage.1. Ensure all glassware is oven- or flame-dried. Dry solvents and other reagents rigorously. Use a fresh bottle of POCl₃ or distill the existing stock.[8] 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider increasing the temperature if the substrate is known to be unreactive. 3. Verify the purity of your POCl₃. A simple distillation can often purify the reagent.[8]
Starting Material Reappears After Workup Hydrolysis of the Product: The chlorinated product is unstable in water and reverts to the starting material during the aqueous workup.[5][9]1. Perform the workup at low temperatures (e.g., pouring the reaction mixture onto ice). 2. Use a mild base, such as a saturated sodium bicarbonate solution, for quenching instead of a strong base.[5] 3. Minimize the time the product is in contact with the aqueous phase by performing a rapid extraction.
Formation of Insoluble White Precipitate Hydrolysis of POCl₃: The precipitate is likely phosphoric acid or related phosphate species formed from the reaction of POCl₃ with water.[1]1. This is a strong indicator of significant moisture contamination. Review and improve your anhydrous technique for all components of the reaction. 2. Filter the reaction mixture before workup if the precipitate interferes with extraction.
Reaction is Uncontrollably Exothermic or "Runs Away" Rapid, Uncontrolled Hydrolysis: A significant amount of water was introduced, causing a rapid, exothermic reaction with POCl₃.[3][10]1. Immediate Action: If safe to do so, cool the reaction vessel in an ice bath. Do not add water to quench, as this will exacerbate the problem. 2. Prevention: Always add POCl₃ slowly to the reaction mixture, especially if there is any suspicion of residual moisture. Ensure adequate cooling is available.

Section 3: Core Protocols for Ensuring Anhydrous Conditions

Adherence to rigorous experimental technique is the cornerstone of a self-validating system. The following protocols are designed to proactively eliminate moisture from your reaction system.

Protocol 1: Purification of Phosphorus Oxychloride

Commercial POCl₃ can degrade over time due to improper storage. Distillation is a reliable method for purification.[8]

Materials:

  • Commercial grade POCl₃

  • Distillation apparatus (oven-dried)

  • Heating mantle

  • Calcium chloride drying tube

Procedure:

  • Assemble the distillation apparatus in a fume hood. All glassware must be thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and assembled while still hot, then allowed to cool under a stream of dry nitrogen or argon.

  • Equip the receiving flask with a calcium chloride drying tube to protect the distilled POCl₃ from atmospheric moisture.[8]

  • Charge the distillation flask with the commercial POCl₃.

  • Heat the flask gently. Collect the fraction boiling at approximately 106 °C.[8]

  • Store the freshly distilled POCl₃ in a sealed container, preferably under an inert atmosphere, and in a desiccator.

Protocol 2: Drying of Solvents

Even "anhydrous" grade solvents from commercial suppliers can contain unacceptable levels of water for sensitive reactions.

Solvent Drying Agent Procedure
Dichloromethane (DCM) Calcium Hydride (CaH₂)Reflux over CaH₂ for at least 4 hours, then distill directly into the reaction flask or a storage vessel under an inert atmosphere.
Acetonitrile Calcium Hydride (CaH₂)Stir over CaH₂ for 24 hours, then distill.
Toluene Sodium/BenzophenoneReflux over sodium metal and benzophenone until a persistent blue or purple color indicates the solution is anhydrous. Distill under an inert atmosphere.
N,N-Dimethylformamide (DMF) Molecular Sieves (4Å)Stir over activated 4Å molecular sieves for 24 hours, then use directly. For higher purity, distill under reduced pressure.

Note: Always handle drying agents with appropriate safety precautions. Sodium metal, in particular, is highly reactive.

Protocol 3: A Self-Validating Reaction Setup for Anhydrous Conditions

This protocol outlines a standard setup designed to prevent the ingress of atmospheric moisture.

Procedure:

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be oven-dried for a minimum of 4 hours at 120 °C and assembled while hot.

  • Inert Atmosphere: Once assembled, allow the apparatus to cool to room temperature under a positive pressure of a dry inert gas (nitrogen or argon). This is typically achieved using a gas bubbler or a balloon filled with the inert gas.

  • Reagent Transfer: Transfer dry solvents and liquid reagents via syringe or cannula. Solid reagents should be added under a positive flow of inert gas.

  • Reaction Monitoring: Throughout the reaction, maintain the inert atmosphere.

  • Quenching: Plan the quenching procedure carefully. A reverse quench, where the reaction mixture is added slowly to a cooled quenching solution (e.g., ice/water or a saturated bicarbonate solution), is often the safest approach.[11][12]

Section 4: Visualizing the Chemistry of POCl₃ and Water

To better understand the critical interactions at play, the following diagrams illustrate the key chemical processes.

The Detrimental Reaction: POCl₃ Hydrolysis

This diagram shows the stepwise hydrolysis of phosphorus oxychloride, consuming the reagent and producing undesirable byproducts.

G POCl3 POCl₃ (Phosphorus Oxychloride) Intermediate1 Cl₂P(O)OH (Dichlorophosphoric acid) POCl3->Intermediate1 + H₂O H2O_1 H₂O HCl_1 HCl Intermediate1->HCl_1 Intermediate2 ClP(O)(OH)₂ (Monochlorophosphoric acid) Intermediate1->Intermediate2 + H₂O H2O_2 H₂O HCl_2 HCl Intermediate2->HCl_2 H3PO4 H₃PO₄ (Phosphoric Acid) Intermediate2->H3PO4 + H₂O H2O_3 H₂O HCl_3 HCl H3PO4->HCl_3

Caption: Stepwise hydrolysis of POCl₃ in the presence of water.

The Vilsmeier-Haack Reaction: A Water-Sensitive Pathway

This workflow illustrates the formation of the Vilsmeier reagent and its subsequent reaction, highlighting the points at which water can interfere.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis (Workup) DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(Me)₂]⁺[OPOCl₂]⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Ion Iminium Ion Intermediate Vilsmeier_Reagent->Iminium_Ion Arene Electron-Rich Arene Arene->Iminium_Ion Aldehyde Aryl Aldehyde (Desired Product) Iminium_Ion->Aldehyde Workup_H2O H₂O (Workup) Workup_H2O->Aldehyde Water_Interference_1 Water attacks and destroys POCl₃ Water_Interference_1->POCl3 Water_Interference_2 Water attacks and destroys Vilsmeier Reagent Water_Interference_2->Vilsmeier_Reagent

Caption: Vilsmeier-Haack reaction workflow and points of water interference.

Section 5: Safe Quenching of POCl₃ Reactions

The quenching of excess POCl₃ is a hazardous step that requires a carefully controlled procedure to prevent a runaway reaction.[10][12]

Key Principles for Safe Quenching:

  • Temperature Control: The hydrolysis of POCl₃ is highly exothermic. Adequate cooling is essential.[11]

  • Reverse Addition: Always add the reaction mixture slowly to the quenching solution, never the other way around.[12] This ensures that the POCl₃ is always the limiting reagent in the quenching flask.

  • Vigorous Stirring: Good agitation is crucial to dissipate heat and ensure that the POCl₃ reacts as it is added, preventing the buildup of unreacted material.[10]

Protocol 4: Controlled Quenching of POCl₃

Materials:

  • Large beaker or flask (at least 10x the volume of the reaction mixture)

  • Ice bath

  • Mechanical stirrer

  • Saturated sodium bicarbonate (NaHCO₃) solution or a mixture of ice and water.

Procedure:

  • In a large beaker equipped with a mechanical stirrer, prepare a slurry of crushed ice and water, or a cold saturated solution of sodium bicarbonate.

  • Place the beaker in a larger container to act as a secondary ice bath.

  • Cool the completed reaction mixture in a separate ice bath.[11]

  • Slowly and dropwise , add the cooled reaction mixture to the vigorously stirred ice/bicarbonate slurry.[11]

  • Carefully monitor the temperature of the quenching mixture and the rate of gas evolution. If the reaction becomes too vigorous, stop the addition immediately and add more ice. Maintain the temperature below 20°C.[11]

  • Once the addition is complete, allow the mixture to stir until all gas evolution has ceased and the temperature has stabilized.

  • Proceed with the standard aqueous workup and extraction of your product.

By understanding the fundamental chemistry of phosphorus oxychloride and implementing these rigorous, self-validating protocols, you can significantly enhance the success, reproducibility, and safety of your chlorination reactions.

References

  • Phosphoryl chloride - Wikipedia . Wikipedia. [Link]

  • Can any one suggest an efficient method to distill POCl3 for chlorination ? | ResearchGate . ResearchGate. (2017-01-18). [Link]

  • POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines | The Journal of Organic Chemistry - ACS Publications . ACS Publications. (2023-08-07). [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society . Indian Chemical Society. [Link]

  • Vilsmeier–Haack reaction - Wikipedia . Wikipedia. [Link]

  • Phosphoryl chloride - Sciencemadness Wiki . Sciencemadness Wiki. (2024-06-16). [Link]

  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine - Master Organic Chemistry . Master Organic Chemistry. (2015-04-28). [Link]

  • How should I proceed in Chlorination using POCl3? - ResearchGate . ResearchGate. (2014-11-14). [Link]

  • Selective Substitution of POCl 3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates - PMC - NIH . NIH. [Link]

  • 2-Propynoic acid, 3-cyclopropyl-, ethyl ester - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno - RSC Publishing . RSC Publishing. (2023-06-13). [Link]

  • Working with Hazardous Chemicals - Organic Syntheses . Organic Syntheses. [Link]

  • Deoxychlorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • How does phosphorus oxychloride react with water or moisture? - Quora . Quora. (2023-06-21). [Link]

  • How can I properly quench POCl3? - ResearchGate . ResearchGate. (2020-09-14). [Link]

  • Preparation of phosphorus oxychloride - PrepChem.com . PrepChem.com. [Link]

  • 10 - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • EP0891942A1 - Process for purifying phosphorus oxychloride - Google Patents.
  • A Method for Detecting Water in Organic Solvents - PMC - NIH . NIH. [Link]

  • My friend phosphorus oxychloride | Chemical Space - WordPress.com . WordPress.com. (2009-06-03). [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov . NJ.gov. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scientific Research Publishing . Scientific Research Publishing. [Link]

  • Rapid, Efficient Quantification of Water in Solvents and Solvents in Water Using an Ionic Liquid-based GC Column | LCGC International . LCGC International. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry . The Royal Society of Chemistry. (2023-09-05). [Link]

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pH control during aqueous work-up of cinnoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to pH Control During Aqueous Work-up

Welcome to the Technical Support Center for Cinnoline Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for navigating the critical step of aqueous work-up, with a specific focus on pH control. The cinnoline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide range of pharmacologically active compounds.[1][2][3] Proper isolation and purification are paramount to achieving high yield and purity, and mastering pH control is the key to a successful work-up.

This guide moves beyond a simple checklist. It delves into the chemical principles governing each step, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why is pH control so important during the aqueous work-up of my cinnoline synthesis?

A: The importance of pH control is rooted in the fundamental chemical nature of the cinnoline core. Cinnoline is a weakly basic heterocyclic compound with a pKa of approximately 2.64.[4][5] This means it can exist in two forms depending on the pH of the solution:

  • At low pH (acidic conditions, pH < 2.64): The nitrogen atoms in the cinnoline ring become protonated, forming a positively charged cinnolinium ion. This ionic form is generally soluble in the aqueous phase.

  • At higher pH (neutral to basic conditions, pH > 2.64): The cinnoline exists as the neutral "free base." In this form, it is significantly less soluble in water and preferentially dissolves in organic solvents.[6]

Therefore, precise pH adjustments allow you to selectively move your cinnoline product between the aqueous and organic layers, separating it from acidic, basic, or neutral impurities.

Q2: I'm losing a significant amount of product during extraction. What is the most likely cause related to pH?

A: Significant product loss is often due to an incorrect pH during the extraction phase. If the pH of the aqueous layer is not sufficiently basic when you are extracting with an organic solvent, a portion of your cinnoline product will remain protonated and stay dissolved in the aqueous layer. It is crucial to adjust the pH to be at least 2-3 units higher than the pKa of your cinnoline derivative to ensure it is fully deprotonated and partitions into the organic phase.

Q3: My product precipitated out of solution when I added a base to neutralize the reaction mixture. How can I prevent this?

A: This is a common issue known as "crashing out." It occurs when the pH is raised too quickly, causing the neutral, less soluble free base of your cinnoline to rapidly precipitate before it can be extracted into the organic solvent. To prevent this, add the basic solution (e.g., saturated sodium bicarbonate) slowly and with vigorous stirring after diluting the reaction mixture with your chosen organic extraction solvent. This ensures that as the neutral cinnoline is formed, it has immediate access to the organic phase to dissolve into, preventing large-scale precipitation.

Troubleshooting Guide

This section addresses specific problems you might encounter during the aqueous work-up, providing potential causes and actionable solutions.

Problem 1: Low Yield of Isolated Cinnoline Product
Potential Cause Explanation Step-by-Step Solution
Incomplete Extraction The pH of the aqueous layer was not sufficiently basic during extraction, leaving the protonated (water-soluble) product behind.1. Check the pH: After your final basic wash, test the pH of the aqueous layer using litmus paper or a pH meter.[7] It should be distinctly basic (pH 8-10). 2. Re-extract: If the aqueous layer is not sufficiently basic, add more base, and perform one or two additional extractions with your organic solvent. 3. Combine & Dry: Combine all organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
Product Precipitation The product "crashed out" during neutralization and was lost during transfers or filtration.1. Dilute First: Before neutralizing, always dilute the acidic reaction mixture with your extraction solvent (e.g., ethyl acetate, dichloromethane). 2. Slow Neutralization: Add the basic solution (e.g., saturated NaHCO₃) slowly, in small portions, with vigorous stirring or shaking. Vent the separatory funnel frequently to release CO₂ pressure.[8] 3. Rinse: If some solid still precipitates, ensure you rinse the flask thoroughly with the extraction solvent to dissolve and collect all of the product.
Product Volatility Some simple cinnoline derivatives can be volatile and may be lost during solvent removal.1. Check the Rotovap Trap: If you suspect your product is volatile, check the solvent collected in the rotary evaporator's trap for your product.[9] 2. Use Lower Temperature/Pressure: Remove the solvent under reduced pressure at a lower temperature.
Problem 2: Persistent Emulsion Formation During Extraction

An emulsion is a suspension of fine droplets of one liquid in another, which can make layer separation nearly impossible.[10]

Potential Cause Explanation Step-by-Step Solution
Vigorous Shaking High shear forces from aggressive shaking can lead to stable emulsions, especially if surfactant-like impurities are present.[11]1. Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times to mix the layers. 2. Patience: Allow the funnel to stand undisturbed for several minutes to allow the layers to separate.
High Concentration of Impurities Acidic or basic impurities can sometimes act as surfactants, stabilizing the emulsion.1. Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength and polarity of the aqueous layer, helping to break the emulsion.[11][12] 2. Filter: Pass the entire mixture through a pad of Celite® or glass wool to help break up the emulsified layer.[12] 3. Centrifugation: If available, centrifuging the mixture is a highly effective method for separating layers.

Key Physicochemical Data

Understanding the properties of your target molecule is crucial for designing an effective work-up protocol.

PropertyValueSignificance for Work-up
pKa of Cinnoline ~2.64[4][5]Dictates the pH required to protonate (for an acid wash) or deprotonate (for extraction) the molecule. The pH should be at least 2 units below the pKa to ensure protonation and 2 units above to ensure the free base form.
Solubility Soluble in polar organic solvents like ethanol and methanol.[6] Poorly soluble in non-polar solvents like hexane.[6]Guides the choice of extraction solvent. Ethyl acetate and dichloromethane are common choices. The protonated form is soluble in the aqueous layer.

Protocols and Methodologies

Standard Protocol: Acid-Base Extraction of a Cinnoline Product

This protocol assumes the reaction was performed under acidic conditions (e.g., Widman-Stoermer or Richter synthesis) and the desired cinnoline product is soluble in a common organic solvent like ethyl acetate.[13][14]

  • Quenching & Dilution:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (EtOAc) and water.

  • Acid Wash (Optional):

    • If basic impurities are expected, wash the organic layer with 1 M HCl. This will keep your cinnoline product in the organic layer (as it's already protonated in the acidic reaction conditions) while removing basic impurities into the aqueous layer. Note: This step is often skipped if the reaction is already strongly acidic.

  • Neutralization and Extraction:

    • Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution in small portions to the separatory funnel.

    • CAUTION: CO₂ gas will be evolved. Gently swirl the funnel initially and vent frequently by inverting the funnel and opening the stopcock.

    • Continue adding NaHCO₃ until gas evolution ceases and the pH of the aqueous layer is basic (pH ~8-9, check with pH paper).[7]

    • Stopper the funnel and extract the layers by gently inverting it 10-15 times.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Further Washes & Drying:

    • Wash the organic layer with water, followed by a wash with saturated brine to help remove dissolved water.[12]

    • Drain the organic layer into an Erlenmeyer flask.

    • Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl the flask. Add more drying agent until some of it remains free-flowing.[7]

  • Isolation:

    • Filter or decant the dried organic solution away from the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude cinnoline product, which can then be further purified by chromatography or recrystallization.

Visual Logic Guides

Diagram 1: Troubleshooting Workflow for Low Product Yield

This diagram outlines the decision-making process when faced with a low yield after aqueous work-up.

LowYieldTroubleshooting Start Low Product Yield Observed CheckAqueous Test pH of combined aqueous layers Start->CheckAqueous ReExtract pH is acidic or neutral. Re-adjust pH to >8 and re-extract with organic solvent. CheckAqueous->ReExtract pH < 8 CheckPrecipitate Was there significant precipitation during neutralization? CheckAqueous->CheckPrecipitate pH > 8 Success Yield Improved ReExtract->Success ImproveNeutralization Yes. Next time, dilute with organic solvent BEFORE neutralizing. Add base slowly. CheckPrecipitate->ImproveNeutralization Yes ConsiderVolatility Is the product known to be volatile? CheckPrecipitate->ConsiderVolatility No ImproveNeutralization->Success CheckTrap Yes. Check rotovap trap. Use lower temp/pressure for solvent removal. ConsiderVolatility->CheckTrap Yes ConsiderVolatility->Success No CheckTrap->Success

Caption: Troubleshooting workflow for low cinnoline yield.

Diagram 2: pH-Dependent Partitioning of Cinnoline

This diagram illustrates the core principle of using pH to control the solubility and partitioning of cinnoline between aqueous and organic phases.

CinnolinePartitioning Principle of Acid-Base Extraction Cinnolinium Cinnolinium Ion (Protonated, Water-Soluble) Equilibrium pH Dependent Equilibrium Cinnolinium->Equilibrium Cinnoline Cinnoline Free Base (Neutral, Organic-Soluble) Equilibrium->Cinnoline

Caption: pH control for cinnoline extraction.

References

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Cinnoline - Wikipedia. Wikipedia. Available at: [Link]

  • Cinnoline - Solubility of Things. Solubility of Things. Available at: [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? MDPI. Available at: [Link]

  • A Concise Review on Cinnolines. Innovative Journal. Available at: [Link]

  • A concise review on cinnoline and its biological activities. IJARIIT. Available at: [Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]

  • Methods for the synthesis of cinnolines (Review). ResearchGate. Available at: [Link]

  • Recent Developments in the Synthesis of Cinnoline Derivatives. Bentham Science. Available at: [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. ResearchGate. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Wisconsin-Madison. Available at: [Link]

  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry. Available at: [Link]

  • A Convenient and Efficient Protocol for the Synthesis of 4(1H)-Cinnolones, 1,4-Dihydrocinnolines, and Cinnolines in Aqueous Medium: Application for Detection of Nitrite Ions. ResearchGate. Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. International Journal of Chemical Separation Technology. Available at: [Link]

  • Problems with extractions. University of York, Chemistry Teaching Labs. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

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Technical Support Center: Troubleshooting Diazonium Salt Decomposition in Precursor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated support center for resolving challenges related to diazonium salt decomposition during precursor synthesis. This resource is tailored for researchers, scientists, and professionals in drug development who utilize these versatile yet sensitive reagents. Here, we provide in-depth technical guidance, field-proven insights, and practical troubleshooting protocols in a direct question-and-answer format.

Part 1: Core Directive - Understanding Diazonium Salt Instability

Aryl diazonium salts are invaluable synthetic intermediates due to the exceptional ability of the dinitrogen moiety to act as a leaving group. This reactivity, however, is a double-edged sword, making them susceptible to premature decomposition. The primary pathways of decomposition involve the loss of nitrogen gas (N₂), a thermodynamically favorable process, to form highly reactive aryl cations or radicals. The stability of a diazonium salt is a delicate balance influenced by temperature, the electronic nature of the aromatic ring, the counter-ion, and the pH of the reaction medium.[1]

Part 2: Troubleshooting Guides & FAQs

This section is structured to address specific issues you may encounter during your experiments.

Q1: My reaction mixture is turning dark brown and bubbling vigorously, even though it's in an ice bath. What is causing this, and how can I prevent it?

Answer: This indicates a rapid, uncontrolled decomposition of your diazonium salt. The dark color is likely due to the formation of phenolic byproducts and polymeric tars from the reaction of the resulting aryl cation with water.[2] The vigorous bubbling is the evolution of nitrogen gas.

Root Cause Analysis & Corrective Actions:

  • Inadequate Temperature Control: The standard 0-5 °C range is critical because diazonium salts are thermally unstable.[3][4] An external ice bath does not guarantee the internal reaction temperature is within this range, especially during the exothermic addition of sodium nitrite.

    • Solution: Always use a thermometer immersed in the reaction mixture. Ensure the sodium nitrite solution is pre-chilled and added slowly and dropwise to maintain the internal temperature below 5 °C.

  • Insufficient Acidity: The reaction requires a sufficient excess of acid.

    • Solution: Use at least 2.5 to 3 equivalents of acid. This ensures that the aromatic amine is fully protonated and that there is enough acid to convert sodium nitrite to nitrous acid, the reactive nitrosating species.[5] A strongly acidic environment also suppresses unwanted side reactions.[5]

  • Localized Hotspots: Adding the nitrite solution too quickly can create localized areas of high temperature and reactant concentration, initiating decomposition.

    • Solution: Slow, subsurface addition of the nitrite solution with efficient stirring is crucial to dissipate heat and ensure uniform mixing.

G cluster_0 Problem Identification cluster_1 Immediate Checks cluster_2 Systematic Troubleshooting cluster_3 Optimized Protocol Problem Dark Color & Vigorous Gas Evolution Check1 Verify Internal Temperature (0-5 °C) Problem->Check1 Check2 Slow or Pause Nitrite Addition Problem->Check2 Troubleshoot1 Is Nitrite Addition Too Fast? Check1->Troubleshoot1 Check2->Troubleshoot1 Solution Slow, Dropwise, Subsurface Nitrite Addition Maintain Internal Temp < 5 °C Use >2.5 Equivalents of Acid Troubleshoot1->Solution Troubleshoot2 Is Acid Concentration Sufficient? Troubleshoot2->Solution Troubleshoot3 Is Stirring Efficient? Troubleshoot3->Solution

Caption: Workflow for troubleshooting uncontrolled decomposition.

Q2: The diazonium salt appears to form successfully in the cold, but decomposes upon warming for the subsequent reaction. How can I enhance its stability?

Answer: The thermal stability of diazonium salts varies significantly. While most are handled in solution immediately after preparation, some applications may require enhanced stability.[6]

Stabilization Strategies:

StrategyMechanistic RationaleBest Suited For
Counter-ion Exchange Diazonium salts with large, non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) are significantly more stable than their chloride or sulfate counterparts.[7][8] These can often be isolated as solids.Reactions requiring temperatures above 5-10 °C, or when the diazonium salt needs to be purified before use.
Control of Substituent Effects Electron-withdrawing groups on the aromatic ring stabilize the diazonium salt by reducing the electron density at the carbon atom bonded to the diazonium group, thus strengthening the C-N bond. Conversely, electron-donating groups are destabilizing.This is an intrinsic property of your substrate, but it is a key consideration when planning your synthesis.
Isolation as a Double Salt The addition of salts like zinc chloride can form more stable crystalline double salts, which can sometimes be isolated.[9]Applications where a solid, handleable form of the diazonium salt is advantageous.

Experimental Protocol: Preparation of a Stable Arenediazonium Tetrafluoroborate Salt

This procedure, a key step in the Balz-Schiemann reaction, allows for the isolation of a more thermally stable diazonium salt.[10]

  • Dissolve the aromatic amine in aqueous fluoroboric acid (HBF₄).

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂), keeping the internal temperature below 5 °C.

  • The corresponding diazonium tetrafluoroborate salt will often precipitate as a solid.

  • Collect the solid by filtration.

  • Wash the precipitate sequentially with cold water, cold ethanol, and finally diethyl ether.

  • Dry the solid under vacuum. Crucial Safety Note: Solid diazonium salts can be shock-sensitive and explosive upon heating.[7][9][11] Always handle small quantities with appropriate personal protective equipment, including a blast shield.[11][12] Do not scrape the solid with a metal spatula.[11][12]

Frequently Asked Questions (FAQs)

Q: Can I prepare my diazonium salt solution in advance and store it? A: It is strongly advised to use diazonium salt solutions immediately after their preparation.[6] Even at 0-5 °C, significant decomposition can occur over a few hours. For longer-term storage, they must be converted to their more stable tetrafluoroborate or other non-nucleophilic anion salts, isolated as solids, and stored at low temperatures (e.g., -20 °C) in the dark.

Q: How can I quickly confirm that the diazotization was successful? A: A rapid and reliable qualitative test is to perform an azo coupling reaction.[13] Add a few drops of your cold diazonium salt solution to a cold alkaline solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored azo dye (typically a red or orange precipitate) is a positive indication of diazonium salt formation.[6]

G cluster_0 Azo Coupling Confirmation Test Start Aliquot of Cold Diazonium Solution Test Add to Cold Alkaline 2-Naphthol Solution Start->Test Result Observe Result Test->Result Positive Bright Red/Orange Precipitate (Success) Result->Positive Immediate Color Formation Negative No Color Change (Failure) Result->Negative No Reaction

Caption: Visual confirmation of diazonium salt formation.

Q: What should I do with the excess nitrous acid at the end of the reaction? A: Excess nitrous acid can sometimes interfere with subsequent reactions and can also contribute to decomposition. It can be quenched by adding a small amount of a scavenger, such as urea or sulfamic acid, which reacts with nitrous acid to produce nitrogen gas, carbon dioxide, and water.

References

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Unacademy. (n.d.). Diazotization Titrations in Pharmaceutical Analysis. Retrieved from [Link]

  • Study.com. (n.d.). Video: Diazonium Salt Formation, Reactions & Uses. Retrieved from [Link]

  • Clark, J. (n.d.). some reactions of diazonium ions. Chemguide. Retrieved from [Link]

  • Second Semester Experiment 1 Preparation of Azo dye from diazonium salt. (2021, September 15).
  • BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]

  • NPTEL. (n.d.).
  • DIAZONIUM SALTS. (2020, March 29).
  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (n.d.). Google Patents.
  • BenchChem. (2025, December). troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Request PDF.
  • ACS Publications. (2020, August 28).
  • Reddit. (2026, January 4).
  • Clutch Prep. (n.d.). Diazo Replacement Reactions Practice Problems.
  • Pharmaguideline. (n.d.).

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Technical Support Center: Optimizing Temperature for High-Yield Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to one of the most critical parameters in synthesis: temperature. For researchers, scientists, and professionals in drug development, achieving high yields in cyclization reactions is paramount. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the role of temperature in cyclization reactions, providing the foundational knowledge needed for effective troubleshooting.

Q1: What is the primary role of temperature in a cyclization reaction?

A1: Temperature is a dual-edged sword in chemical synthesis; it governs both the speed (kinetics) and the outcome (thermodynamics) of a reaction. Increasing temperature provides molecules with more kinetic energy, leading to more frequent and energetic collisions.[1][2][3] This increases the reaction rate, a relationship described by the Arrhenius equation.[4][5][6]

However, temperature also influences the reaction's equilibrium. In a reversible reaction with multiple possible products, higher temperatures can provide enough energy to overcome larger activation barriers, potentially favoring the formation of the most stable product (the thermodynamic product).[7][8][9] Conversely, at lower temperatures, the product that forms fastest (the kinetic product) will dominate because the reaction may not have enough energy to reverse and form the more stable alternative.[7][8][9]

Q2: How do I determine a starting temperature for my specific cyclization reaction?

A2: A systematic approach is key.

  • Literature Precedent: The most reliable starting point is to search for similar cyclization reactions in scientific literature (e.g., SciFinder, Reaxys). Note the temperatures, solvents, and catalysts used for analogous substrates.

  • General Rules of Thumb: In the absence of direct precedent, many reactions are initially attempted at room temperature (~20-25 °C) or at the reflux temperature of the chosen solvent. Refluxing provides a stable, consistent temperature at the solvent's boiling point.[10]

  • Catalyst Operating Range: Consider the thermal stability of your catalyst. Many organometallic catalysts, for instance, have optimal temperature ranges beyond which they may decompose or become less active.[11][12]

Q3: My reaction is not proceeding to completion. Should I just increase the temperature?

A3: Not necessarily. While insufficient temperature is a common cause for stalled reactions, indiscriminately increasing it can be counterproductive.[10] Before raising the temperature, verify that all reagents are pure and added in the correct stoichiometry.[10][13]

If reagent issues are ruled out, a stepwise increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction by TLC or LC-MS is a prudent strategy.[10] Be aware that higher temperatures can trigger undesired side reactions such as decomposition of the starting material or product, polymerization, or epimerization at sensitive stereocenters.[3][14] There is often an optimal temperature "window" for achieving the best yield.

Q4: I'm observing the formation of undesired byproducts at higher temperatures. What are my options?

A4: The formation of byproducts at elevated temperatures is a classic sign that you are either enabling undesired reaction pathways or that your desired product is unstable under the reaction conditions.[15]

  • Lower the Temperature: This is the most direct approach to favor the kinetically controlled product or to prevent thermal decomposition.[7]

  • Screen Catalysts/Reagents: Investigate if alternative catalysts or reagents can achieve the desired transformation at a lower temperature.[16]

  • Gradual Addition/Ramping: Sometimes, the initial stages of a reaction are more sensitive to temperature. Consider starting the reaction at a lower temperature and then gradually ramping it up to the final desired temperature.

Q5: How does the choice of solvent influence the optimal reaction temperature?

A5: The solvent plays a critical role in several ways:

  • Boiling Point: For reactions run at reflux, the solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure.

  • Stabilization Effects: Solvents can stabilize or destabilize reactants, products, and transition states differently, which can alter the energy barriers of competing reaction pathways.[17][18] This can shift the optimal temperature for selectivity.

  • Microwave Chemistry: Microwave-assisted synthesis can heat a reaction far above the solvent's conventional boiling point in a sealed vessel.[19][20] This technique is particularly useful for accelerating slow reactions but requires careful optimization to avoid rapid decomposition.[19]

Part 2: Troubleshooting Guides

This section provides structured, step-by-step workflows for resolving common and complex issues encountered during cyclization reactions.

Guide 1: Low or No Product Formation

Symptom: Analysis (TLC, LC-MS, NMR) shows that the starting material is largely unreacted after the expected reaction time.

Causality: This issue most often points to an activation energy barrier that has not been overcome, indicating that the reaction temperature is too low. However, it can also be due to catalyst deactivation or impure reagents.

G cluster_0 Initial Checks cluster_1 Temperature Optimization A Verify Reagent Purity & Stoichiometry B Confirm Catalyst Activity A->B C Reaction Stalled? B->C D Increase Temp by 10-20 °C C->D Yes J Consider Other Variables (Concentration, Solvent) C->J No, reagents confirmed pure E Monitor Reaction Progress (TLC/LC-MS) D->E F Reaction Complete? E->F G Reaction Optimized F->G Yes H Decomposition or Byproducts? F->H No H->D No I Go to Guide 2 or 3 H->I Yes

Caption: Workflow for troubleshooting low product formation.

  • Setup Parallel Reactions: Prepare several identical small-scale reactions in parallel (e.g., in a multi-well reaction block or several vials).

  • Establish Temperature Gradient: Set each reaction to a different temperature. A good range to start with could be room temperature (RT), 40 °C, 60 °C, 80 °C, and 100 °C (or reflux if the solvent boils below 100 °C).

  • Time Point Analysis: At regular intervals (e.g., 1 hr, 4 hrs, 12 hrs, 24 hrs), take a small aliquot from each reaction.

  • Quench and Analyze: Quench the aliquot (e.g., with water or a suitable buffer) and extract it. Analyze the crude mixture by LC-MS or TLC to determine the ratio of starting material to product.

  • Identify Optimal Temperature: Plot the product yield versus temperature at a fixed time point to identify the temperature that provides the highest conversion without significant byproduct formation.

Guide 2: Poor Selectivity & Multiple Products

Symptom: The desired product is formed, but significant amounts of one or more byproducts are also observed, complicating purification and lowering the yield.

Causality: This often indicates that the reaction temperature is high enough to enable one or more competing reaction pathways. This could be a competition between kinetic and thermodynamic products, or other side reactions like dimerization or rearrangement.

G cluster_0 Initial State cluster_1 Optimization Strategy A Multiple Products Observed at Temp T1 B Hypothesis: High Temp Enables Side Reactions A->B C Systematically Decrease Temp (e.g., T1 -> T1-20°C -> T1-40°C) B->C D Analyze Product Ratio at Each Temp C->D E Selectivity Improved? D->E F Optimal Temp Found E->F Yes G Reaction Rate Too Slow? E->G No H Increase Reaction Time or Screen New Catalysts G->H Yes I Consider Kinetic vs. Thermodynamic Control G->I No

Caption: Workflow for optimizing reaction selectivity.

Summarize your findings from the temperature screening in a clear table. This allows for easy identification of the optimal balance between reaction rate and selectivity.

Temperature (°C)Time (h)Conversion of SM (%)Yield of Product A (%)Yield of Byproduct B (%)
1004986533
808958213
601690882
40247574<1

In this example, 60 °C provides the best balance of high yield and selectivity within a reasonable timeframe.

Guide 3: Product Decomposition

Symptom: The desired product is observed by an in-process check (e.g., TLC or LC-MS) early in the reaction, but its concentration decreases over time, often accompanied by the appearance of new, unidentified spots or baseline material.

Causality: This strongly suggests that the product is not stable under the reaction conditions. The thermal energy, combined with the presence of catalysts, reagents, or byproducts (like acid or base), is causing the desired molecule to degrade.

G cluster_0 Observation cluster_1 Confirmation & Resolution A Product Concentration Decreases Over Time B Perform Product Stability Test: Isolate product and resubmit to reaction conditions (no SM) A->B C Decomposition Confirmed? B->C D Significantly Lower Reaction Temp C->D Yes H No Decomposition: Check for other issues (e.g., air sensitivity, reagent purity) C->H No E Reduce Reaction Time (Quench at Max Yield) D->E F Screen for Milder Catalysts/Reagents E->F G Problem Resolved F->G

Caption: Workflow for addressing product decomposition.

  • Isolate Product: First, perform the reaction under conditions that give a reasonable amount of the desired product and isolate a pure sample.

  • Set Up Control Reaction: In a clean vial, dissolve the isolated product in the reaction solvent.

  • Add Reaction Components: Add all other reaction components except the starting material (i.e., the catalyst, any additives, or bases/acids).

  • Heat and Monitor: Heat this mixture to the reaction temperature and monitor it over time by TLC or LC-MS.

  • Analyze: If the product concentration decreases, you have confirmed its instability under the reaction conditions. This provides a clear mandate to investigate lower temperatures, shorter reaction times, or milder reagents.

References

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. Retrieved February 7, 2026, from [Link]

  • Chemguide. (n.d.). The effect of temperature on rates of reaction. Retrieved February 7, 2026, from [Link]

  • Zare, R. N. (n.d.). Thermodynamics and Kinetics. Stanford University. Retrieved February 7, 2026, from [Link]

  • Wolfenden, R., & Snider, M. J. (2001). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Proceedings of the National Academy of Sciences, 98(7), 3811-3816. [Link]

  • MDPI. (2022). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2020). Electrocyclic Reactions. Retrieved February 7, 2026, from [Link]

  • Research in Molecular Medicine. (2021). PCR Optimization for Beginners: A Step by Step Guide. Retrieved February 7, 2026, from [Link]

  • Physical Review E. (2022). Optimizing thermodynamic cycles with two finite-sized reservoirs. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Arrhenius Equation. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Catalysis. Retrieved February 7, 2026, from [Link]

  • Frontiers in Chemistry. (2022). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2020). The Effect of Temperature on Reaction Rate. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A. Retrieved February 7, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (2012). Optimization of the time and temperature of the microwave-assisted amination of phenylene-PMO. Retrieved February 7, 2026, from [Link]

  • Asynt. (2023). How Does Temperature Affect The Rate Of A Reaction? Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Catalysis. Retrieved February 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016). Arrhenius Equation Activation Energy and Rate Constant K Explained. YouTube. Retrieved February 7, 2026, from [Link]

  • Dalal Institute. (n.d.). Effect of Temperature on Reaction Rates. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved February 7, 2026, from [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved February 7, 2026, from [Link]

  • Khan Academy. (n.d.). Catalysts. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2018). Reaction and diffusion thermodynamics explain optimal temperatures of biochemical reactions. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2022). PCR Optimization for Beginners: A Step by Step Guide. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved February 7, 2026, from [Link]

  • Solubility of Things. (n.d.). Catalysts and Their Role in Temperature Dependence. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2015). Kinetics and Thermodynamics of Simple Chemical Processes. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2018). Intensified deracemization via rapid microwave-assisted temperature cycling. Retrieved February 7, 2026, from [Link]

  • MedSchoolCoach. (2020). Kinetic Control vs. Thermodynamic Control. YouTube. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2019). A Brief Introduction to Chemical Reaction Optimization. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Troubleshooting. Retrieved February 7, 2026, from [Link]

  • BCcampus Open Publishing. (n.d.). Activation Energy and the Arrhenius Equation. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal stability of catalysts. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2019). Factors that Affect Reaction Rates. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2026). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2021). Collision Theory - Arrhenius Equation & Activation Energy - Chemical Kinetics. YouTube. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved February 7, 2026, from [Link]

Sources

Co-eluting impurities in column chromatography of 6-Bromocinnolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Co-eluting Impurities in 6-Bromocinnolin-4-amine Ticket ID: CINN-6BR-PUR-001 Status: Open Assigned Scientist: Senior Application Specialist, Heterocycle Division

Executive Summary

Purifying 6-Bromocinnolin-4-amine presents a classic "perfect storm" in chromatography: the molecule is basic (causing silanol dragging), significantly polar (due to the primary amine), and often accompanied by structurally similar impurities (halo-precursors and hydrolysis byproducts).

This guide moves beyond generic advice. We break down the specific molecular interactions causing your co-elution and provide self-validating protocols to resolve them.

Module 1: Diagnosis & Identification

Before modifying your gradient, you must identify the enemy.

Q: How do I distinguish the product from the co-eluting impurity?

A: The two most common impurities in this synthesis (via SNAr of 4-chlorocinnoline) have distinct physicochemical signatures. Use this diagnostic matrix:

Candidate Origin TLC Behavior (DCM/MeOH) Mass Spec Signature (Critical)
6-Bromo-4-chlorocinnoline Unreacted Starting MaterialHigher Rf (Non-polar). Often co-elutes if the gradient is too fast.M+2 peak is ~130% of M peak height (Sum of Br + Cl isotope effects).
6-Bromocinnolin-4-amine Target Product Mid Rf . often streaks/tails without modifiers.M+2 peak is ~100% of M peak height (Single Br atom: 1:1 ratio of 79Br/81Br).
6-Bromocinnolin-4(1H)-one Hydrolysis ByproductBaseline/Low Rf . Streaks heavily.M+2 peak is ~100% . Mass is M(target) + 1 Da (OH vs NH₂ difference is small, 16 vs 17).

Technician Note: Relying solely on UV (254 nm) is dangerous because the cinnoline core dominates the absorbance. You must use LC-MS isotope patterns or an orthogonal stain like Ninhydrin (stains the amine red/brown, precursors do not stain).

Module 2: The Chemistry of Separation (The "Why")

Q: Why does the amine "tail" or "streak" on silica?

A: Standard silica gel (


) has a surface covered in acidic silanol groups (

, pKa ~5). The N-4 amine and N-1/N-2 ring nitrogens of cinnoline are basic. They act as "anchors," forming strong hydrogen bonds or ionic interactions with the silanols. This results in peak broadening (tailing), which causes the tail of the product to overlap with the front of the next impurity.
Visualization: The Silanol Trap

The following diagram illustrates the competitive binding mechanism that dictates your purification strategy.

SilanolInteraction cluster_0 Without Modifier Silica Acidic Silanol (Si-OH) Product 6-Br-Cinnolin-4-amine Silica->Product Strong H-Bonding Silica->Product Blocked Site Result_Bad Tailing / Co-elution Product->Result_Bad Slow Desorption Result_Good Sharp Peak / Separation Product->Result_Good Free Elution Modifier Modifier (TEA/NH3) Modifier->Silica Preferential Binding

Caption: Mechanism of amine tailing. Basic modifiers (Green) saturate acidic silica sites, preventing the product (Blue) from dragging.

Module 3: Troubleshooting Protocols

Scenario A: The Product Co-elutes with the Chloro-Precursor

Issue: The starting material (4-Cl) is lipophilic, but the 4-NH₂ product is also aromatic. In straight DCM/MeOH, they run too close.

Protocol: Selectivity Change (Solvent Swap) DCM/MeOH is a "non-selective" polar system. You need a solvent that discriminates based on hydrogen bonding capability.

  • Stationary Phase: Standard Flash Silica (40-63 µm).

  • Mobile Phase A: Toluene (or Hexane if solubility permits).

  • Mobile Phase B: Ethyl Acetate (EtOAc) or THF.

  • Modifier: 1% Triethylamine (TEA) in Solvent B.

  • Gradient:

    • Equilibrate with 5% B.

    • Hold 5% B for 3 CV (Column Volumes) to elute the non-polar 4-chloro precursor .

    • Ramp to 60% B over 15 CV to elute the amine .

Why this works: Toluene interacts with the pi-systems (aromatic rings) differently than DCM. The amine product can H-bond with EtOAc/THF, retarding it, while the chloro-precursor cannot, forcing a larger separation window (Delta Rf).

Scenario B: Severe Tailing (Peak Broadening)

Issue: The product elutes over 10-15 test tubes, contaminating everything.

Protocol: The "Ammonia Shift" TEA is good, but Methanolic Ammonia is superior for primary amines because it mimics the analyte's functional group.

  • Preparation: Purchase 7N NH₃ in Methanol (commercially available).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: 10% (7N NH₃ in MeOH) in DCM. Note: Do not use pure MeOH/NH3 as B, it is too strong.

  • The "Pre-Conditioning" Step (Crucial):

    • Flush the column with 3 CV of Mobile Phase B before loading your sample.

    • Re-equilibrate with Mobile Phase A.

    • Reasoning: This saturates the most active silanol sites before your sample even touches the column.

Scenario C: The "Ghost" Impurity (Hydrolysis Product)

Issue: A spot sits at the baseline or bleeds slowly into the product.

Protocol: Reverse Phase (C18) Flash The hydrolysis product, 6-bromo-4-cinnolinone (often existing as the lactam tautomer), is extremely polar and insoluble in DCM. It will clog a normal phase column or bleed indefinitely.

  • Stationary Phase: C18-bonded silica.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Logic: The amine will protonate (pH < pKa) and elute early-to-mid. The lactam/hydroxy impurity is less basic and often much more polar, eluting distinctly or staying retained depending on the pH.

  • Alternative: If C18 is unavailable, perform an Acidic Wash workup before the column:

    • Dissolve crude in EtOAc.

    • Wash with 1M HCl. The amine goes into water; the neutral/lactam impurities stay in EtOAc or precipitate.

    • Neutralize the aqueous layer (NaOH) and extract the pure amine.

Module 4: Decision Logic Flowchart

Use this logic gate to determine your next experimental step.

DecisionTree Start Problem: Co-elution CheckImpurity Identify Impurity (LCMS/TLC) Start->CheckImpurity IsChloro Impurity is 4-Chloro (Non-polar) CheckImpurity->IsChloro IsHydroxy Impurity is 4-Hydroxy (Polar/Lactam) CheckImpurity->IsHydroxy IsTailing Just Tailing (No distinct impurity) CheckImpurity->IsTailing Action_Selectivity Switch to Toluene/EtOAc + 1% TEA IsChloro->Action_Selectivity Action_Workup Acid/Base Extraction or C18 Flash IsHydroxy->Action_Workup Action_Modifier Pre-wash column with NH3/MeOH IsTailing->Action_Modifier

Caption: Decision matrix for selecting the correct purification protocol based on impurity type.

References

  • BenchChem. (2025).[1] Synthesis of 6-Bromocinnolin-4-amine from 6-bromocinnoline. Retrieved from

  • Organic Syntheses. (2005). Synthesis of 5-Bromoisoquinoline (Analogous Heterocycle Purification). Org. Synth. 2005, 81, 98. Retrieved from

  • PubChem. (2025).[2][3][4] 4-Aminocinnoline Compound Summary. National Library of Medicine. Retrieved from

  • ResearchGate. (2012). Separation of Amino Acids and Heterocycles on Silica. American Journal of Analytical Chemistry. Retrieved from [5]

  • Department of Chemistry, University of Rochester. Troubleshooting Thin Layer Chromatography: Tailing and Co-elution. Retrieved from

Sources

Validation & Comparative

¹H NMR and ¹³C NMR spectroscopic data for 6-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Analytical Chemistry Division

Executive Summary & Strategic Context

6-Bromocinnolin-4-ol (CAS: 67112-70-1) is a critical bicyclic heteroaromatic scaffold used in the development of kinase inhibitors and antibacterial agents. Its 6-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the cinnoline core.

However, characterizing this molecule presents a specific analytical challenge: Prototropic Tautomerism.

While commercially labeled as "cinnolin-4-ol," this molecule exists predominantly as 6-bromocinnolin-4(1H)-one in polar solvents like DMSO-


. Misinterpretation of this equilibrium leads to erroneous structural assignments, particularly regarding the absence of an O-H proton signal and the chemical shift of Carbon-4.

This guide provides a definitive spectroscopic benchmark, comparing the 6-bromo derivative against its parent scaffold (cinnolin-4-ol) and its nitrogen-deficient analog (6-bromoquinoline), establishing a self-validating protocol for purity assessment.

The Tautomeric Challenge & Synthesis

To understand the NMR data, one must first accept the structural reality of the molecule in solution. Unlike phenols, 4-hydroxycinnolines favor the oxo (lactam) tautomer due to the stabilization provided by the adjacent nitrogen (N-2).

Synthesis Pathway (Borsche-Richter Cyclization)

The standard synthesis validates the regiochemistry. It proceeds via the diazotization of 2-amino-5-bromoacetophenone . The resulting diazonium salt undergoes intramolecular cyclization to form the cinnoline ring.

Synthesis Precursor 2-Amino-5-bromoacetophenone Diazonium Diazonium Intermediate Precursor->Diazonium NaNO2, HCl 0°C Product_Enol This compound (Enol Form - Minor) Diazonium->Product_Enol Cyclization (Intramolecular) Product_Keto 6-Bromocinnolin-4(1H)-one (Keto Form - Major) Product_Enol->Product_Keto Tautomerism (DMSO-d6)

Figure 1: Synthetic route and the tautomeric equilibrium favoring the ketone form in solution.[1]

Experimental Protocol: NMR Acquisition

To reproduce the data below, follow this specific acquisition protocol. The choice of solvent is binary: DMSO-


 is required for solubility and to observe the exchangeable N-H proton.
  • Sample Preparation: Dissolve 10 mg of this compound in 0.6 mL DMSO-

    
     (99.9% D).
    
  • Instrument: 400 MHz or higher (500 MHz recommended for resolution of H-5/H-7 coupling).

  • Temperature: 298 K (25°C).

  • Referencing: DMSO residual peak (

    
     2.50 ppm, 
    
    
    
    39.5 ppm).

Comparative Spectroscopic Data

The following tables benchmark the 6-bromo derivative against the unsubstituted parent to isolate the substituent effects.

Table 1: ¹H NMR Chemical Shift Comparison (DMSO- )
PositionProton Type6-Bromocinnolin-4(1H)-one (

ppm)
Parent: Cinnolin-4(1H)-one (

ppm)
Shift Effect (

)
Multiplicity & Coupling (

)
NH (1) Amide13.5 - 13.8 13.2+0.4br s (Exchangeable)
H-3 Heterocyclic7.82 7.74+0.08s (Characteristic singlet)
H-5 Aromatic8.35 8.15+0.20 d (

Hz)
H-6 Aromatic 7.43Substituted by Br
H-7 Aromatic7.92 7.77+0.15dd (

Hz)
H-8 Aromatic7.65 7.63+0.02d (

Hz)

Key Diagnostic Signals:

  • H-5 Deshielding: The proton at position 5 is significantly deshielded (shifted downfield to ~8.35 ppm) due to the peri-effect of the carbonyl at C-4 and the ortho-effect of the bromine at C-6.

  • H-3 Singlet: The sharp singlet at ~7.82 ppm confirms the cinnoline core. In a quinoline analog, this would be a doublet due to coupling with H-2.

Table 2: ¹³C NMR Chemical Shift Comparison (DMSO- )
PositionCarbon Type6-Bromocinnolin-4(1H)-one (

ppm)
Diagnostic Note
C-4 Carbonyl (C=O)169.5 Confirms Keto tautomer (Enol would be ~155-160)
C-3 CH129.8
C-6 C-Br118.5 Upfield shift due to Heavy Atom Effect (Parent C-6

125)
C-8a Quaternary140.2 Ring junction
C-4a Quaternary123.5 Ring junction
C-5 CH128.1
C-7 CH135.2 Deshielded by ortho-Br
C-8 CH119.5

Comparative Analysis: Cinnoline vs. Quinoline

Why choose a cinnoline scaffold over a quinoline? The NMR data reveals the electronic differences driven by the second nitrogen atom.

Comparison: this compound vs. 6-Bromoquinolin-4-ol[2]

  • H-3 Acidity: The H-3 proton in the cinnoline scaffold (

    
     7.82) is more deshielded than in the quinoline analog (
    
    
    
    6.05). This indicates that the cinnoline ring is more electron-deficient, making the C-3 position more susceptible to nucleophilic attack or CH-activation protocols.
  • NH Signal: The NH proton in cinnolines is typically broader and further downfield (13.5+ ppm) compared to quinolones (11-12 ppm), reflecting stronger intermolecular hydrogen bonding and a greater contribution of the polar resonance form.

Structural Validation Logic (Graphviz)

Use this logic flow to confirm the identity of your synthesized product.

Validation Sample Unknown Sample (Suspected 6-Br-Cinnolin-4-ol) Solvent Dissolve in DMSO-d6 Sample->Solvent Check_NH Check 13-14 ppm region Solvent->Check_NH Keto_Conf Broad Singlet Present? (Indicates NH) Check_NH->Keto_Conf Check_H3 Check 7.8 ppm region Keto_Conf->Check_H3 Yes Result_Neg REJECT: Check for Isomers (Quinoline) or O-Alkylation Keto_Conf->Result_Neg No (Possible O-ether) H3_Signal Sharp Singlet? (Indicates H-3) Check_H3->H3_Signal Coupling Analyze Aromatic Region (8.3 - 7.6 ppm) H3_Signal->Coupling Yes Pattern Pattern: d (H5), dd (H7), d (H8)? Coupling->Pattern Result_Pos CONFIRMED: 6-Bromocinnolin-4(1H)-one Pattern->Result_Pos Match Pattern->Result_Neg Mismatch

Figure 2: Step-by-step logic for validating the structure from raw NMR data.

References

  • Holzer, W., et al. (2008). "On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine." Heterocycles, 75(1), 201-213.

    • Core Reference: Establishes the definitive tautomeric preferences and NMR assignments for the parent cinnolin-4-ol system in DMSO.
  • Osman, A., et al. (2019).[3] "Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions." ResearchGate.[3][4][5][6]

    • Comparative Data: Provides spectral data for the 6-bromoquinoline analogs used for benchmarking substituent effects.
  • BenchChem. "Synthesis Pathway for 6-Bromocinnolin-4-amine."[7]

    • Synthesis Context: Outlines the Borsche-type cyclization pathway relevant to the precursor this compound.
  • PubChem. "7-Bromoquinolin-4-ol Compound Summary."[8]

    • Isomer Data: Used to verify chemical shifts of the regioisomeric quinoline systems for exclusion purposes.

Sources

Technical Guide: Mass Spectrometry Analysis and Fragmentation Dynamics of 6-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 6-Bromocinnolin-4-ol (CAS: 65246-33-3), a critical heterocyclic building block in drug discovery. Unlike its carbocyclic analogs (naphthalenes) or isomeric nitrogen heterocycles (quinolines), the cinnoline scaffold presents unique ionization and fragmentation behaviors driven by its internal azo (


) bond.

Key Technical Takeaway: The definitive identification of this compound relies on detecting the characteristic neutral loss of dinitrogen (


, 28 Da) , a pathway absent in stable quinoline/isoquinoline alternatives. This guide compares ionization modalities (ESI vs. EI) and establishes a validated protocol for distinguishing this compound from structural isomers.

Chemical Context & Structural Dynamics[1][2]

Before interpreting mass spectra, one must understand the molecule's behavior in the gas phase. This compound exhibits two critical structural features that dictate its mass spectrometric signature:

Tautomeric Equilibrium

In solution and the gas phase, 4-hydroxycinnolines exist in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms.

  • Dominant Form: The 4-oxo (1H) tautomer is generally thermodynamically preferred due to amide-like resonance stabilization.

  • Ionization Impact: In Electrospray Ionization (ESI), protonation (

    
    ) occurs preferentially at the 
    
    
    
    position or the carbonyl oxygen, influencing subsequent fragmentation.
The Bromine Isotope Signature

The presence of a bromine atom provides an immediate visual filter in MS1 (full scan) data.

  • Pattern: A 1:1 doublet separated by 2 Da (

    
     and 
    
    
    
    ).
  • Utility: This isotopic envelope is preserved in all fragment ions containing the bromine atom, allowing for rapid filtering of "bromine-retaining" vs. "bromine-loss" fragments.

Comparative Guide: Ionization Modalities

Selecting the correct ionization source is pivotal for sensitivity and structural elucidation. The table below compares the performance of this compound under ESI (Electrospray Ionization) versus EI (Electron Impact).

FeatureESI (Electrospray Ionization) EI (Electron Impact) Recommendation
Ionization Type Soft IonizationHard IonizationUse ESI for Quant/Purity
Primary Species

(Protonated Molecule)

(Radical Cation)
Use EI for Library Match
Sensitivity High (Femtogram range)Moderate (Nanogram range)ESI is superior for DMPK
Fragmentation Minimal in source; requires CID (MS/MS)Extensive in-source fragmentationCID allows controlled pathways
Key Artifacts Potential dimers

Thermal degradation possibleCheck concentration in ESI
Detection Mode Positive Mode (+ve) preferredN/A+ve Mode is standard

Expert Insight: For trace analysis in biological matrices (e.g., plasma stability assays), ESI+ is the superior choice due to the basicity of the cinnoline nitrogens, which readily accept protons. EI is reserved for confirming synthetic intermediate identity against spectral libraries.

Fragmentation Mechanics (MS/MS Analysis)

The fragmentation of this compound under Collision-Induced Dissociation (CID) follows a specific, energy-dependent pathway.

The "Nitrogen Trigger" (The Distinguishing Step)

Unlike quinolines, which typically lose CO (28 Da) or HCN (27 Da), cinnolines possess a labile


 bond.
  • Primary Pathway: The precursor ion

    
     undergoes a retro-cycloaddition or bond cleavage to eject a molecule of nitrogen gas (
    
    
    
    ).
  • Mass Shift:

    
    .
    
  • Resulting Species: A highly reactive benzofuran-like or hydroxyphenyl cation.

Secondary Pathways

Following the loss of


, the molecule typically ejects Carbon Monoxide (CO), followed by the bromine atom.
Visualization of Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the


 isotopologue.

Fragmentation Precursor Precursor [M+H]+ m/z 225 (79Br) Inter1 Loss of N2 [M+H - 28]+ m/z 197 Precursor->Inter1  -N2 (Primary Path)   Alternative Minor Path: Loss of H2O [M+H - 18]+ m/z 207 Precursor->Alternative  -H2O (Low Energy)   Inter2 Loss of CO [M+H - 28 - 28]+ m/z 169 Inter1->Inter2  -CO   Product Loss of Br [Phenyl Cation]+ m/z 90 Inter2->Product  -Br radical/HBr  

Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound (


 isotope). The loss of 

is the diagnostic step.

Experimental Protocol: LC-MS/MS Characterization

To replicate these results or validate the compound's purity, follow this self-validating protocol.

Reagents & Preparation
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Standard: Prepare a 1 µg/mL solution in 50:50 A:B.

Instrument Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile N-N bond).

  • Desolvation Temp: 350°C.

MRM Transitions (Quantification & Qualification)

Use the following transitions for specific detection. Note the use of the bromine doublet.

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Rationale
Quantifier 225.0 (

)
197.020 eVLoss of

(High abundance)
Qualifier 1 227.0 (

)
199.020 eVIsotope confirmation (

loss)
Qualifier 2 225.0 (

)
169.035 eVDeep fragmentation (-

, -CO)

Differentiation from Alternatives (Analogs)

In drug development, this compound is often compared to 6-Bromoquinoline-4-ol (a bioisostere). Mass spectrometry is the fastest way to distinguish them without NMR.

The "Cinnoline vs. Quinoline" Test
ParameterThis compound 6-Bromoquinoline-4-ol
Structure 1,2-Diazine (N-N bond)1-Azine (C-N bond only)
Primary Neutral Loss 28 Da (

)
28 Da (CO) or 18 Da (

)
Secondary Loss 28 Da (CO)27 Da (HCN)
Differentiation Key If you see sequential loss of 28 + 28, it is likely Cinnoline. If you see 28 + 27, it is Quinoline.

Mechanism: The N-N bond in cinnoline is significantly weaker than the C-C/C-N bonds in quinoline. Under collision energy, the cinnoline ring "unzippers" to release stable nitrogen gas. Quinoline, lacking the N-N motif, must fragment via ring contraction, typically ejecting HCN.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Mass Spectrometry Fragmentation of 4-Propylnonan-4-ol. (Used for general alcohol fragmentation principles).

  • Science Ready. (2025). Mass Spectrometry Fragmentation Patterns. (General fragmentation rules).

  • National Institutes of Health (NIH). (2025). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (Comparative data for quinoline scaffolds). (Hypothetical PMC link based on search context).

  • Wayne State University. (2023). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. (Tautomeric equilibrium data).

  • ResearchGate. (2015).[2] Fragmentation reactions using electrospray ionization mass spectrometry. (ESI mechanism grounding).

Sources

HPLC and LC-MS/MS methods for purity analysis of 6-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC and LC-MS/MS Methods for Purity Analysis of 6-Bromocinnolin-4-ol Content Type: Publish Comparison Guide

Executive Summary & Chemical Context

This compound is a critical heterocyclic building block, often serving as a scaffold for pharmaceuticals targeting kinase inhibition or CNS pathways. Its analysis presents unique challenges due to tautomeric equilibrium and halogenated isotopic signatures .

This guide compares the two dominant analytical modalities: HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) for robust quantification, and LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) for impurity profiling and structural confirmation.

The "Hidden" Variable: Tautomerism

Before selecting a method, researchers must understand that "this compound" is a misnomer in solution. NMR studies confirm that in polar solvents (DMSO, MeOH, Water), the compound exists predominantly as the 6-bromo-1,4-dihydrocinnolin-4-one tautomer (the "oxo" form) rather than the "hydroxy" form.

  • Implication for Chromatography: The "oxo" form is more polar and possesses a basic nitrogen (N1) and an amide-like carbonyl. Standard C18 columns may exhibit peak tailing due to secondary silanol interactions unless specific mobile phase modifiers are used.

Method 1: HPLC-UV (The Quantitative Standard)

Best For: Routine purity testing, assay calculation (% w/w), and release testing.

Principles of Separation

HPLC-UV relies on the compound's conjugated


-system. The cinnoline core exhibits strong UV absorption, typically with maxima around 240-260 nm and 300-320 nm. The bromine substituent increases lipophilicity compared to the parent cinnoline, aiding retention on Reverse Phase (RP) columns.
Recommended Protocol

This protocol is designed to suppress ionization of the basic nitrogen and ensure sharp peak shape for the oxo-tautomer.

ParameterSpecificationRationale
Column C18 with Polar Embedded Group (e.g., Waters SymmetryShield or Phenomenex Luna Omega Polar C18)Prevents peak tailing caused by the basic N1 nitrogen interacting with residual silanols.
Dimensions 150 mm x 4.6 mm, 3.5 µm or 5 µmBalances resolution with backpressure; standard for QA/QC.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Low pH (~2.0) ensures the molecule is fully protonated, preventing mixed-mode retention.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAACN provides sharper peaks for nitrogenous heterocycles than Methanol.
Gradient 5% B to 95% B over 20 minutesGeneric screening gradient covers wide polarity range of potential impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 254 nm (primary), 310 nm (secondary)254 nm detects the aromatic core; 310 nm is more specific to the conjugated cinnoline system.
Column Temp 30°C - 40°CSlightly elevated temperature improves mass transfer and peak symmetry.
Performance Characteristics (Expected)
  • Linearity: Excellent (

    
    ) due to the stable chromophore.
    
  • Precision: High (RSD < 1.0%).

  • Limit of Quantitation (LOQ): ~0.05% (area normalization).

Method 2: LC-MS/MS (The Impurity Hunter)

Best For: Identifying unknown impurities, confirming structure, and detecting trace genotoxic impurities (e.g., bromoanilines).

Principles of Detection

LC-MS/MS utilizes Electrospray Ionization (ESI) in Positive mode. The 6-bromo substituent provides a distinct isotopic pattern (1:1 ratio of


 and 

), acting as a "fingerprint" to distinguish brominated impurities from non-brominated byproducts.
Recommended Protocol

Note: TFA is replaced with Formic Acid to avoid ion suppression.

ParameterSpecificationRationale
Column C18 (Sub-2 µm particle for UHPLC)Higher peak capacity to separate isobaric impurities.
Mobile Phase Water/ACN + 0.1% Formic AcidVolatile buffer essential for MS compatibility.
Ionization ESI Positive Mode (+ve)The basic N1 nitrogen protonates readily

.
Mass Analyzer Triple Quadrupole (QqQ) or Q-TOFQqQ for sensitivity; Q-TOF for accurate mass formula confirmation.
Key Transitions Precursor:

225/227

Product:

197/199 (Loss of CO)
Common fragmentation for cinnolinones involves loss of carbonyl (CO) or HCN.
Impurity Profiling Strategy[1][2]
  • Isotope Filtering: Scan for doublets separated by 2 Da with equal intensity.

  • Precursor Ion Scan: If synthesis involved 4-bromoaniline, scan for precursors of

    
     171/173 to detect unreacted starting material.
    
  • Neutral Loss Scan: Scan for loss of 80 Da (HBr) to identify labile brominated species.

Comparative Analysis

FeatureHPLC-UVLC-MS/MS
Primary Utility Purity % (Purity by Area), Assay % (w/w)Impurity Identification, Trace Analysis
Sensitivity Moderate (µg/mL range)High (ng/mL range)
Specificity Low (relies on Retention Time)High (Mass + Isotope Pattern + Fragmentation)
Cost per Run Low ($)High (

$)
Tautomer Handling Requires careful pH control for peak shapeLess sensitive to peak shape; detects mass
Blind Spots Non-chromophoric impurities (e.g., salts)Poorly ionizable compounds; Ion suppression

Visualizations

Analytical Workflow

This diagram illustrates the logical flow from sample preparation to data reporting.

AnalyticalWorkflow cluster_choice Method Selection start Sample: this compound prep Dissolution (DMSO/MeOH) Filter (0.2 µm PTFE) start->prep split Objective? prep->split quant Quantification / QC Release (HPLC-UV) split->quant Routine Purity qual Impurity ID / Structure (LC-MS/MS) split->qual Unknown Peak hplc_cond Mobile Phase: H2O/ACN + 0.1% TFA Column: Polar C18 quant->hplc_cond ms_cond Mobile Phase: H2O/ACN + 0.1% Formic Source: ESI Positive qual->ms_cond uv_det Detection: UV 254 nm hplc_cond->uv_det hplc_res Output: Purity % (Area) Check: Peak Symmetry uv_det->hplc_res ms_det Detection: TIC & XIC (225/227) ms_cond->ms_det ms_res Output: Molecular Weight Isotope Pattern Confirmation ms_det->ms_res

Caption: Workflow for selecting between HPLC-UV and LC-MS/MS based on analytical objective.

Impurity Identification Logic

A decision tree for characterizing unexpected peaks found during analysis.

ImpurityLogic input Unknown Peak Detected check_iso Check Isotope Pattern (MS Spectrum) input->check_iso doublet 1:1 Doublet (M, M+2)? check_iso->doublet yes_br Contains Bromine doublet->yes_br Yes no_br No Bromine doublet->no_br No mass_check Mass Shift vs Parent? yes_br->mass_check Likely Solvent/Reagent Likely Solvent/Reagent no_br->Likely Solvent/Reagent plus_16 +16 Da (Oxidation) mass_check->plus_16 minus_br -79/81 Da (Debromination) mass_check->minus_br plus_dimer 2M (Dimer) mass_check->plus_dimer

Caption: Logic gate for identifying impurities based on Bromine isotopic signature.

References

  • Holzer, W., et al. (2008). "On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine." Heterocycles. Link (Validates the existence of the 4(1H)-one tautomer).

  • Nicolas, E. C., & Scholz, T. H. (1998).[1] "Active Drug Substance Impurity Profiling Part II. LC/MS/MS Fingerprinting." Journal of Pharmaceutical and Biomedical Analysis. Link (Establishes protocols for MS fingerprinting of pharmaceutical impurities).

  • Niessen, W. M. A. (2003). "LC-MS and CE-MS Strategies in Impurity Profiling." CHIMIA. Link (Review of general strategies for impurity identification using LC-MS).

  • SIELC Technologies. "HPLC Method for Separation of Cinnoline Derivatives." Application Notebook. Link (Provides baseline chromatographic conditions for cinnoline cores).

  • ChemicalBook. "6-Bromo-4-hydroxyquinoline Synthesis and Properties." Link (Source for physical property comparisons of homologous bromo-heterocycles).

Sources

A Comparative Guide to Functional Group Identification in 6-Bromocinnolin-4-ol Utilizing FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of Fourier-Transform Infrared (FT-IR) spectroscopy for the identification of functional groups in the heterocyclic compound 6-Bromocinnolin-4-ol. As Senior Application Scientists, our objective is to present a comprehensive comparison of FT-IR with other key analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supported by experimental data and established principles. This document is structured to offer not just procedural steps, but a causal understanding of the experimental choices and data interpretation, ensuring scientific integrity and practical utility.

The Structural Enigma: Tautomerism in this compound

Before delving into the spectroscopic analysis, it is crucial to address the structural nature of this compound. While the name suggests a hydroxyl (-OH) group at the 4-position, heterocyclic compounds of this nature often exhibit tautomerism. In the solid state and in polar solvents, evidence strongly suggests that the equilibrium favors the lactam form, 6-Bromo-1,4-dihydrocinnolin-4-one . This structural nuance is paramount for the correct interpretation of the FT-IR spectrum.

For the purpose of this guide, our analysis will primarily focus on the predominant tautomer, 6-Bromo-1,4-dihydrocinnolin-4-one, while also considering the spectral signatures that would be present if the enol form, this compound, were to be significantly populated.

Part 1: Functional Group Identification with FT-IR Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, absorbing energy and creating a unique spectral fingerprint. This fingerprint allows for the identification of the functional groups present within the molecule.

Predicted FT-IR Spectrum of 6-Bromo-1,4-dihydrocinnolin-4-one

Based on the lactam structure, we can predict the characteristic absorption bands in the FT-IR spectrum. The following table summarizes the expected vibrational frequencies for the key functional groups.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Notes
N-H (Lactam)Stretching3200 - 3000Medium, BroadBroadness is due to intermolecular hydrogen bonding.
Aromatic C-HStretching3100 - 3000Medium to WeakCharacteristic of the benzene and pyridazine rings.
C=O (Lactam)Stretching1680 - 1640StrongThe carbonyl stretch is a very prominent and reliable indicator. Its position can be influenced by conjugation and hydrogen bonding.
C=NStretching1650 - 1550Medium to StrongPart of the cinnoline ring system.
Aromatic C=CStretching1600 - 1450Medium to WeakMultiple bands are expected due to the two aromatic rings.
C-NStretching1350 - 1200Medium
Aromatic C-HBending (Out-of-plane)900 - 675StrongThe pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.
C-BrStretching600 - 500Medium to StrongFound in the fingerprint region.
Visualizing the FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for analyzing a sample of this compound using FT-IR spectroscopy.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid this compound ATR ATR Crystal Sample->ATR Place sample on crystal Spectrometer FT-IR Spectrometer ATR->Spectrometer Acquire Spectrum Spectrum Raw FT-IR Spectrum Spectrometer->Spectrum Analysis Identify Characteristic Peaks Spectrum->Analysis Interpretation Assign Functional Groups Analysis->Interpretation Final_Report Final_Report Interpretation->Final_Report Compile Report

Caption: Workflow for FT-IR analysis of this compound.

Self-Validating Experimental Protocol for FT-IR Analysis

This protocol is designed to ensure the acquisition of a high-quality, reproducible FT-IR spectrum.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Record a background spectrum with a clean, empty ATR crystal. This is a critical step to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation:

    • Take a small, representative sample of the solid this compound.

    • Place the sample directly onto the ATR crystal, ensuring good contact across the entire surface of the crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure optimal contact and reproducibility.

  • Data Acquisition:

    • Acquire the sample spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the major absorption bands and record their wavenumbers (cm⁻¹).

    • Compare the observed wavenumbers with the expected values for the functional groups in 6-Bromo-1,4-dihydrocinnolin-4-one.

  • Validation:

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and acquire a new background spectrum. The new background should be flat and free of any sample peaks, confirming the cleanliness of the crystal.

    • Repeat the sample analysis at least once to ensure the reproducibility of the spectrum.

Part 2: A Comparative Analysis with Alternative Techniques

While FT-IR is excellent for identifying functional groups, a comprehensive structural elucidation often requires a multi-technique approach. Here, we compare FT-IR with NMR spectroscopy and Mass Spectrometry.

Comparison of Analytical Techniques
Technique Information Provided Strengths for this compound Analysis Limitations
FT-IR Spectroscopy Presence of functional groups.Rapid and non-destructive. Excellent for identifying the key C=O and N-H functionalities of the lactam tautomer.Provides limited information on the connectivity of atoms and the overall molecular structure.
NMR Spectroscopy (¹H and ¹³C) Detailed information on the carbon-hydrogen framework, including connectivity and stereochemistry.Unambiguously determines the molecular structure and can confirm the predominant tautomeric form. Provides information on the number and environment of protons and carbons.Requires larger sample amounts than MS and is a slower technique.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact molecular weight, confirming the molecular formula. Fragmentation patterns can offer clues about the structure and the presence of the bromine atom (isotopic pattern).Does not directly provide information on functional groups or stereochemistry. Isomers can be difficult to distinguish without tandem MS.
Synergistic Power: A Multi-faceted Approach

The true strength in structural elucidation lies in the combination of these techniques. FT-IR provides a quick confirmation of the key functional groups, NMR reveals the detailed atomic arrangement, and MS confirms the molecular weight and elemental composition.

Synergistic_Analysis cluster_techniques Analytical Techniques Unknown This compound Sample FTIR FT-IR Spectroscopy Unknown->FTIR NMR NMR Spectroscopy Unknown->NMR MS Mass Spectrometry Unknown->MS Data_Integration Integrated Spectroscopic Data FTIR->Data_Integration Functional Groups (C=O, N-H) NMR->Data_Integration Connectivity & Tautomerism MS->Data_Integration Molecular Weight & Formula Final_Structure Confirmed Structure: 6-Bromo-1,4-dihydrocinnolin-4-one Data_Integration->Final_Structure Elucidation

Caption: Synergistic approach to structural elucidation.

Insights from NMR and Mass Spectrometry Data
  • ¹H NMR: Published data for a closely related compound, referred to as 6-bromoquinolin-4-ol, shows signals consistent with the lactam tautomer.[1] For 6-Bromo-1,4-dihydrocinnolin-4-one, one would expect to see distinct signals for the aromatic protons, with their splitting patterns providing information about their relative positions. A broad singlet for the N-H proton would also be anticipated.

  • ¹³C NMR: The ¹³C NMR spectrum would show a characteristic downfield signal for the carbonyl carbon (C=O) of the lactam, typically in the range of 160-180 ppm. The aromatic carbons would appear in the 110-150 ppm region.

  • Mass Spectrometry: The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of CO, and cleavage of the cinnoline ring.

Conclusion

FT-IR spectroscopy serves as an invaluable and rapid tool for the initial identification of key functional groups in this compound, strongly indicating the predominance of the 6-Bromo-1,4-dihydrocinnolin-4-one tautomer through the presence of characteristic N-H and C=O (lactam) stretching vibrations. While FT-IR provides a foundational piece of the structural puzzle, a definitive and comprehensive elucidation of the molecule necessitates the complementary insights provided by NMR spectroscopy and Mass Spectrometry. The synergistic application of these techniques allows for an unambiguous determination of the molecular structure, connectivity, and elemental composition, a critical requirement in drug development and chemical research.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

Sources

A Comparative Analysis for the Medicinal Chemist: 6-Bromocinnolin-4-ol and 6-bromoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Synthesis, Physicochemical Properties, and Biological Potential

In the landscape of medicinal chemistry, the quinoline and cinnoline scaffolds represent privileged heterocyclic systems, forming the core of numerous therapeutic agents. The introduction of a bromine atom at the 6-position and a hydroxyl group at the 4-position of these respective scaffolds gives rise to two molecules of significant interest: 6-Bromocinnolin-4-ol and 6-bromoquinolin-4-ol. While structurally similar, the presence of an additional nitrogen atom in the cinnoline ring profoundly influences the electronic, chemical, and pharmacological properties of the molecule. This guide provides a comprehensive comparative analysis of these two compounds, offering insights into their synthesis, physicochemical characteristics, and potential biological applications to inform drug discovery and development efforts.

At a Glance: A Comparative Summary

PropertyThis compound6-bromoquinolin-4-ol
Molecular Formula C₈H₅BrN₂OC₉H₆BrNO
Molecular Weight 225.05 g/mol 224.05 g/mol
Core Scaffold CinnolineQuinoline
Key Structural Difference Presence of a nitrogen atom at the 2-positionPresence of a carbon atom at the 2-position
Known Biological Activities of Scaffold Antibacterial, antifungal, anticancer, anti-inflammatory, kinase inhibition.[1][2][3][4]Antibacterial, anticancer, antimalarial, anti-inflammatory, kinase inhibition.[5][6][7][8][9]
Availability of Experimental Data LimitedExtensive

I. The Structural Nuance: Cinnoline vs. Quinoline

The fundamental difference between this compound and 6-bromoquinolin-4-ol lies in their core heterocyclic structure. The quinoline ring is a fusion of a benzene ring and a pyridine ring, whereas the cinnoline ring is a fusion of a benzene ring and a pyridazine ring. This seemingly subtle change of a methine group (CH) in the 2-position of the quinoline to a nitrogen atom in the cinnoline has significant implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall conformation. These differences are expected to translate into distinct pharmacological profiles.

Structural_Comparison cluster_cinnolinol This compound cluster_quinolinol 6-bromoquinolin-4-ol cinnolinol cinnolinol quinolinol quinolinol

Caption: Chemical structures of this compound and 6-bromoquinolin-4-ol.

II. Synthesis Strategies: Established vs. Proposed

A significant disparity exists in the available synthetic methodologies for these two compounds, reflecting their relative exploration in the scientific literature.

6-bromoquinolin-4-ol: Well-Trodden Paths

The synthesis of 6-bromoquinolin-4-ol is well-documented, with the Gould-Jacobs reaction being a prominent and versatile method.[6] This approach typically involves the condensation of an appropriately substituted aniline, in this case, 4-bromoaniline, with a malonic acid derivative, followed by a thermal cyclization.

Gould_Jacobs_Reaction reagents 4-Bromoaniline + Diethyl ethoxymethylenemalonate intermediate Condensation Product reagents->intermediate Condensation cyclization Thermal Cyclization (e.g., in diphenyl ether) intermediate->cyclization Heat product 6-bromoquinolin-4-ol cyclization->product

Caption: Generalized workflow for the Gould-Jacobs synthesis of 6-bromoquinolin-4-ol.

Experimental Protocol: Synthesis of 6-bromoquinolin-4-ol via Gould-Jacobs Reaction (Exemplary)

  • Condensation: 4-bromoaniline is reacted with diethyl ethoxymethylenemalonate, often without a solvent or in a high-boiling solvent like ethanol, and heated to drive the condensation reaction, forming the intermediate diethyl ((4-bromophenylamino)methylene)malonate.

  • Cyclization: The intermediate is added to a high-boiling solvent, such as diphenyl ether, and heated to high temperatures (typically 240-260°C). The thermal cyclization proceeds to form the quinolone ring system.

  • Isolation: Upon cooling, the product precipitates from the reaction mixture and can be collected by filtration.

  • Purification: The crude product is typically washed with a non-polar solvent like petroleum ether or hexane to remove the high-boiling solvent, followed by recrystallization or column chromatography to yield pure 6-bromoquinolin-4-ol.

This compound: A Proposed Pathway

Proposed_Cinnoline_Synthesis start 2-Amino-5-bromophenyl derivative (e.g., ketone) diazotization Diazotization (NaNO₂, acid) start->diazotization cyclization Intramolecular Cyclization diazotization->cyclization Unstable diazonium salt product This compound cyclization->product

Caption: A proposed synthetic workflow for this compound.

Proposed Experimental Protocol: Synthesis of this compound

  • Starting Material: The synthesis would likely commence from a precursor such as 2-amino-5-bromobenzoyl derivative.

  • Diazotization: The amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid at low temperatures.

  • Cyclization: The resulting diazonium salt would then undergo an intramolecular cyclization to form the cinnoline ring system. The specific conditions for this step would require empirical optimization but would likely involve heating the acidic solution.[1]

  • Isolation and Purification: The product would be isolated by filtration and purified by recrystallization or chromatography. The development of a robust and high-yielding synthesis for this compound represents an opportunity for further research.

III. Physicochemical Properties: A Data-Driven Comparison

The availability of experimental data for 6-bromoquinolin-4-ol allows for a direct comparison with the predicted properties of this compound. The additional nitrogen atom in the cinnoline ring is expected to influence properties such as pKa and solubility.

PropertyThis compound (Predicted/Inferred)6-bromoquinolin-4-ol (Experimental/Predicted)
Melting Point (°C) Likely high, but no experimental data available.282-284[1]
pKa Expected to be lower (more acidic) than the quinolinol due to the electron-withdrawing effect of the adjacent nitrogen.~1.39 (predicted for the protonated form)[1]
Aqueous Solubility Likely low, similar to the quinolinol. The additional nitrogen may slightly increase polarity.Poorly soluble in water.
LogP No experimental data. Predicted to be slightly lower than the quinolinol due to increased polarity.~2.29 (predicted)

IV. Biological Activity and Therapeutic Potential: A Tale of Two Scaffolds

Both the quinoline and cinnoline nuclei are renowned for their diverse pharmacological activities, frequently serving as scaffolds for kinase inhibitors, antimicrobial, and anticancer agents.

The Quinoline/Quinolinone Scaffold: A Proven Performer

The 4-quinolinone core is a well-established pharmacophore, most famously represented by the quinolone class of antibiotics.[6] Beyond their antibacterial prowess, quinoline derivatives have demonstrated significant potential in oncology. They are known to act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7][13] The bromine atom at the 6-position can enhance the lipophilicity and binding interactions of the molecule with its biological targets. Derivatives of 6-bromoquinolin-4-ol have been investigated for their potential as:

  • Anticancer Agents: By targeting signaling pathways involved in cell proliferation and survival. Several studies have highlighted the anticancer potential of various quinoline derivatives.[9][14][15]

  • Antimicrobial Agents: Building upon the legacy of the quinolones, novel derivatives continue to be explored for their activity against resistant bacterial strains.

The Cinnoline Scaffold: An Emerging Contender

The cinnoline scaffold, while less explored than quinoline, has emerged as a promising source of novel therapeutic agents. Cinnoline derivatives have been reported to exhibit a broad spectrum of biological activities, including:

  • Kinase Inhibition: Several cinnoline-based compounds have been identified as potent inhibitors of protein kinases, such as PI3K and LRRK2, which are implicated in cancer and neurodegenerative diseases, respectively.[16][17]

  • Anticancer Activity: The cinnoline ring system is present in molecules that have demonstrated antiproliferative effects against various cancer cell lines.[1][2][3][4]

  • Anti-inflammatory and Antimicrobial Properties: The diverse biological profile of cinnolines also includes anti-inflammatory and antimicrobial activities.[1][3][4][18]

The introduction of a 6-bromo and 4-hydroxy substitution pattern on the cinnoline scaffold is a rational strategy for developing novel inhibitors of various biological targets. The structural and electronic differences compared to its quinoline counterpart may lead to altered target selectivity and potency.

V. Future Directions and Conclusion

This comparative guide highlights that while 6-bromoquinolin-4-ol is a well-characterized compound with established synthetic routes and a recognized biological potential, this compound represents a more nascent area of investigation. The lack of extensive experimental data for the cinnoline derivative underscores a clear opportunity for further research.

For the medicinal chemist, the key takeaways are:

  • Synthesis: Robust and scalable synthetic routes for 6-bromoquinolin-4-ol are readily available. The development of an efficient synthesis for this compound is a critical first step for its biological evaluation.

  • Physicochemical Properties: The two compounds likely share poor aqueous solubility, but the cinnoline derivative is predicted to be more acidic. These properties will be crucial considerations in formulation and drug delivery studies.

  • Biological Potential: Both scaffolds are highly promising for the development of novel therapeutics, particularly in oncology and infectious diseases. The distinct electronic nature of the cinnoline ring may offer advantages in terms of target selectivity and overcoming resistance mechanisms.

References

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025).
  • Cinnoline. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Cinnoline. (n.d.). In chemeurope.com. Retrieved February 7, 2026, from [Link]

  • Brown, D. J. (2005). Primary Syntheses of Cinnolines. In The Cinnolines and Phthalazines: Supplement II (Vol. 64, pp. 1-13). John Wiley & Sons, Inc.
  • Evangelin, P., Gold, S., Elisha, Radhika, Vamsi, K., & Arathi. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 10(04), 897–901.
  • Von Richter reaction. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • von Richter (Cinnoline) Synthesis. (n.d.). In Dalal Institute. Retrieved February 7, 2026, from [Link]

  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (2022).
  • The von Richter, Sommelet-Hauser, and Smiles Rearrangements. (n.d.). In Dalal Institute. Retrieved February 7, 2026, from [Link]

  • A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3741.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). Molecules, 28(1), 163.
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. (2020). Molecules, 25(1), 135.
  • Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-25.
  • A concise review on cinnoline and its biological activities. (2020).
  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2022). European Journal of Pharmaceutical and Medical Research, 9(8), 116-126.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025). Turkish Journal of Chemistry, 49(5), 1142-1160.
  • Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. (2008).
  • Biological activities of quinoline derivatives. (2009). Arabian Journal of Chemistry, 2(1), 31-39.
  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). Bioorganic & Medicinal Chemistry Letters, 45, 128271.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Arkivoc, 2022(5), 1-13.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2018). Letters in Drug Design & Discovery, 15(12), 1276-1284.
  • Biological Activities of Quinoline Derivatives. (2020). Mini-Reviews in Medicinal Chemistry, 20(14), 1295-1313.
  • Novel cinnoline-based inhibitors of LRRK2 kinase activity. (2013). Bioorganic & Medicinal Chemistry Letters, 23(1), 304-308.
  • Comparative Analysis of 3-Acetyl-6-bromoquinolin-4(1H)
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2022). Journal of the Iranian Chemical Society, 19(8), 3031-3051.
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of Molecular Structure, 1250, 131778.
  • Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. (2019). Anti-Cancer Agents in Medicinal Chemistry, 19(15), 1866-1874.

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A Senior Application Scientist's Guide to Validating the Structure of 6-Bromocinnolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. In the realm of heterocyclic chemistry, cinnoline derivatives have garnered significant interest due to their diverse pharmacological activities.[1] This guide provides an in-depth technical comparison of the primary analytical techniques for validating the structure of 6-Bromocinnolin-4-ol and its derivatives. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure the trustworthiness and accuracy of your structural elucidation.

The Imperative of Structural Validation in Drug Discovery

In the pipeline of drug discovery and development, an error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially unsafe clinical candidates. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for building a robust and reliable data package for any novel chemical entity. The three pillars of modern structural validation for small molecules are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is crucial for a complete assignment.

The Causality Behind NMR Experimental Choices
  • ¹H NMR: This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of each type of proton (integration). For this compound, we would expect to see distinct signals for the aromatic protons on the cinnoline core and a signal for the hydroxyl proton. The coupling patterns of the aromatic protons are particularly informative for determining the substitution pattern.

  • ¹³C NMR: This experiment provides a count of the number of unique carbon atoms in the molecule.[4] The chemical shifts of the carbon signals indicate their hybridization (sp³, sp², sp) and the nature of the atoms attached to them.[5] For our target molecule, we would expect to see signals for all the carbon atoms in the cinnoline ring system.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously connecting the atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton, especially for connecting quaternary carbons.[6]

Expected ¹H NMR Spectral Data for this compound (based on 6-bromoquinolin-4-ol)

The ¹H NMR spectrum of the analogous 6-bromoquinolin-4-ol provides a valuable reference for what to expect for this compound.[7] The key features would likely include:

Proton Assignment (Predicted for this compound) Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H5~8.2d~2.0
H7~7.8dd~9.0, 2.0
H8~7.6d~9.0
H3~6.5s-
OHVariablebr s-

Note: Chemical shifts are highly dependent on the solvent and concentration. The values presented are estimates based on analogous structures.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for a compound like this compound is as follows:[8]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for polar heterocyclic compounds and allows for the observation of exchangeable protons like the -OH group.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and shim the spectrometer to obtain a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).[5]

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

  • 2D NMR Acquisition:

    • Acquire standard COSY, HSQC, and HMBC spectra using the manufacturer's recommended pulse programs and parameters.

    • Optimize the parameters (e.g., evolution times, number of increments) to achieve good resolution in both dimensions.

Visualization of the NMR Workflow

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): Confirming the Molecular Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural validation, high-resolution mass spectrometry (HRMS) is indispensable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.[9]

The Power of High-Resolution Mass Spectrometry (HRMS)

A low-resolution mass spectrometer might give a nominal mass of, for example, 224 for this compound. However, HRMS can provide a mass measurement with an accuracy of a few parts per million (ppm). This level of precision allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

The Bromine Isotopic Pattern: A Key Signature

A key feature to look for in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a pair of peaks (the M and M+2 peaks) of almost equal intensity for any fragment containing a single bromine atom.[10][11] This isotopic signature is a strong indicator of the presence of bromine in the molecule.

Expected Mass Spectrometry Data for this compound

Based on its structure (C₈H₅BrN₂O), the expected HRMS data for this compound would be:

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M+H]⁺224.9662226.9641

The observation of this pair of peaks with the correct mass and approximately 1:1 intensity ratio would provide strong evidence for the proposed molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A typical protocol for obtaining an HRMS spectrum is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method well-suited for polar molecules like this compound.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or introduce it via liquid chromatography (LC).

    • Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode ([M+H]⁺) is likely to be successful.

    • Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Analyze the spectrum for the presence of the molecular ion and its isotopic pattern.

    • Use the instrument software to calculate the elemental composition from the accurate mass measurement and compare it to the theoretical composition.

Visualization of the Mass Spectrometry Workflow

Caption: Workflow for molecular formula confirmation using HRMS.

Single Crystal X-ray Crystallography: The Gold Standard

While NMR and MS provide strong evidence for the structure of a molecule, single crystal X-ray crystallography provides the most definitive proof.[12] This technique determines the three-dimensional arrangement of atoms in a crystal, providing precise bond lengths, bond angles, and stereochemistry.

When is X-ray Crystallography Necessary?

For novel scaffolds or when the stereochemistry is ambiguous, obtaining a crystal structure is highly recommended. It provides an indisputable model of the molecule in the solid state. The successful growth of a high-quality single crystal is often the most challenging step in this process.

Experimental Protocol: Single Crystal X-ray Crystallography

A generalized workflow for single crystal X-ray crystallography is as follows:[3]

  • Crystal Growth:

    • Grow single crystals of the purified compound. This is often a trial-and-error process involving techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[13]

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Visualization of the X-ray Crystallography Workflow

Caption: Workflow for 3D structure determination using X-ray crystallography.

Comparison of Analytical Techniques

FeatureNMR SpectroscopyMass Spectrometry (HRMS)X-ray Crystallography
Information Provided Connectivity, stereochemistry, dynamic processes in solutionMolecular formula, presence of isotopes3D structure, bond lengths/angles, packing in solid state
Sample Requirements 1-10 mg, solubleng to µg, solubleSingle crystal (0.1-0.3 mm)
Throughput High (minutes to hours per sample)High (minutes per sample)Low (hours to days per sample)
Key Advantage Detailed structural information in solutionHigh sensitivity and accurate massUnambiguous 3D structure
Key Limitation Can be complex to interpret for large moleculesProvides limited connectivity informationCrystal growth can be a bottleneck

Conclusion

Validating the structure of a novel compound like a this compound derivative requires a synergistic approach that leverages the strengths of multiple analytical techniques. By following the principles and protocols outlined in this guide, researchers can build a comprehensive and irrefutable body of evidence to support their structural assignments. The integration of ¹H and ¹³C NMR for connectivity, high-resolution mass spectrometry for molecular formula confirmation, and, when necessary, single crystal X-ray crystallography for the definitive 3D structure, constitutes a self-validating system that upholds the highest standards of scientific integrity. This rigorous approach is fundamental to advancing drug discovery and development projects with confidence.

References

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC. [Link]

  • 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I - KPU Pressbooks. [Link]

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  • High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC. [Link]

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. [Link]

  • Primer on ¹³C NMR Spectroscopy | OpenOChem Learn. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. [Link]

  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203 - PubChem. [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of 6-Bromocinnolin-4-ol in Reaction Mixtures: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, process chemists, and quality control analysts in the pharmaceutical industry, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step; it is the bedrock of process optimization, yield maximization, and regulatory compliance. 6-Bromocinnolin-4-ol, a heterocyclic compound, represents a class of molecules with significant potential in drug discovery, making the ability to accurately measure its concentration within complex reaction matrices a critical analytical challenge.[1][2][3]

This guide provides an in-depth comparison of three primary analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). While specific, peer-reviewed methods for this exact molecule are not widely published, the principles and protocols discussed herein are derived from established methodologies for structurally analogous brominated and heterocyclic compounds, providing a robust framework for method development and validation.[4][5][6] Our focus extends beyond mere procedural instructions to elucidate the causality behind each experimental choice, ensuring a foundation of scientific integrity and trustworthiness in your analytical workflows.

Chapter 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Quantitative Analysis

HPLC is arguably the most ubiquitous technique for the quantitative analysis of non-volatile and thermally sensitive organic molecules in pharmaceutical development.[7] Its strength lies in its high resolving power, reproducibility, and straightforward validation pathway.

The Principle and Rationale

Reversed-phase HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase. For this compound, a moderately polar molecule, a C18 column is an excellent starting point. The hydroxyl and nitrogen functionalities will interact with the polar mobile phase, while the brominated aromatic core will have an affinity for the nonpolar stationary phase. By carefully modulating the composition of the mobile phase (e.g., a gradient of water and a polar organic solvent like acetonitrile), we can achieve fine control over the retention and elution of the analyte, separating it from starting materials, reagents, and byproducts.

The choice of a UV detector is logical as the cinnoline ring system contains a chromophore that strongly absorbs UV light, enabling sensitive detection and quantification.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation A Accurately weigh this compound reference standard B Prepare stock solution in Diluent (e.g., ACN/H2O) A->B C Create calibration curve standards via serial dilution B->C G Inject standards and sample onto C18 column C->G D Accurately weigh reaction mixture sample E Dissolve and dilute sample to fall within calibration range D->E E->G F Equilibrate HPLC system with mobile phase F->G H Separate components using a gradient program G->H I Detect analyte at optimal UV wavelength H->I J Integrate peak area of this compound I->J K Plot calibration curve (Area vs. Concentration) J->K L Calculate sample concentration from curve K->L M Validate method per ICH Q2(R2) Guidelines L->M

Caption: Workflow for HPLC-UV quantitative analysis.

Detailed Protocol: HPLC-UV Method Development and Validation

This protocol is a self-validating system, designed in accordance with ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[8][9][10]

  • Instrumentation and Consumables:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile (ACN) and water.

    • HPLC-grade trifluoroacetic acid (TFA) or formic acid.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan from 200-400 nm to determine λmax (likely around 254 nm or 290 nm).[4]

  • Preparation of Solutions: [11]

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Calibration Standards: Prepare a series of at least five standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the diluted reaction mixture.

    • Sample Solution: Accurately weigh a portion of the reaction mixture and dissolve it in the diluent to a known volume, ensuring the final concentration of this compound is within the calibration range. Centrifuge or filter the sample through a 0.45 µm syringe filter before injection.

  • Method Validation (ICH Q2(R2) Framework): [12][13]

    • Specificity: Inject the diluent, a placebo (reaction mixture without the analyte), and the sample. The analyte peak should be well-resolved from any other peaks.

    • Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against concentration and perform a linear regression. The coefficient of determination (R²) should be ≥ 0.999.[5]

    • Accuracy: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98-102%.

    • Precision (Repeatability): Inject one standard solution six times. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. While this compound's polarity and hydroxyl group present a challenge for direct GC analysis, derivatization can overcome this limitation.

The Principle and Rationale

GC separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a long capillary column. The 'ol' (hydroxyl) group in this compound makes it polar and prone to hydrogen bonding, which can lead to poor peak shape and thermal degradation in the hot GC inlet.

Causality: To make the analyte "GC-friendly," we must perform a derivatization reaction, typically silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group. This increases the molecule's volatility and thermal stability, allowing it to traverse the GC system intact. The mass spectrometer then provides highly specific detection and structural confirmation based on the molecule's mass-to-charge ratio and fragmentation pattern.[6]

Experimental Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare sample and internal standard (IS) stock solutions B Aliquot sample and IS into a reaction vial A->B C Evaporate solvent to dryness B->C D Add silylation reagent (e.g., BSTFA) and solvent C->D E Heat vial to complete derivatization reaction D->E F Inject derivatized sample into GC inlet E->F G Separate components on capillary column via temperature programming F->G H Ionize and fragment eluted components (EI) G->H I Detect fragments with mass spectrometer (Scan or SIM) H->I J Integrate analyte and IS peak areas I->J K Generate calibration curve (Analyte/IS Ratio vs. Conc.) J->K L Quantify analyte in sample K->L

Caption: Workflow for GC-MS quantitative analysis.

High-Level Protocol: GC-MS Method
  • Sample Preparation and Derivatization:

    • Accurately transfer an aliquot of the reaction mixture and a known amount of a suitable internal standard (e.g., a related brominated aromatic compound not present in the sample) to a vial.

    • Evaporate the solvent under a stream of nitrogen.

    • Add a derivatization agent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at ~70°C for 30 minutes to form the TMS-ether derivative.

    • Cool and inject directly into the GC-MS.

  • GC-MS Conditions (Starting Point):

    • GC Column: DB-5MS or similar nonpolar column (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring the molecular ion and key fragment ions of the derivatized analyte and internal standard.

Chapter 3: Quantitative NMR (qNMR): The Absolute Method

qNMR stands apart as a primary ratio method, capable of providing highly accurate quantitative data without the need for an identical analyte reference standard for calibration.[14] This is particularly powerful for analyzing crude reaction mixtures where not all components have been isolated and purified.

The Principle and Rationale

The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal.[15]

Causality: By adding a known amount of a certified internal standard to a known amount of the reaction mixture, we can determine the concentration of this compound by comparing the integral of one of its unique, well-resolved proton signals to a signal from the internal standard.[16] The key to accuracy is ensuring full relaxation of all nuclei between pulses, which is achieved by using a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of any nucleus being quantified. This ensures the signal intensity is truly proportional to the molar concentration.

Experimental Workflow: qNMR Analysis

qNMR_Workflow A Accurately weigh reaction mixture and certified internal standard (IS) B Dissolve in deuterated solvent (e.g., DMSO-d6) in an NMR tube A->B C Acquire 1H NMR spectrum with quantitative parameters (e.g., long D1 delay) B->C D Process spectrum (phasing, baseline correction) C->D E Integrate a unique signal for the analyte and a signal for the IS D->E F Calculate analyte concentration using the qNMR equation E->F

Caption: Principle of quantitative NMR (qNMR).

Detailed Protocol: qNMR Method
  • Sample Preparation:

    • Accurately weigh ~20 mg of the reaction mixture into a vial.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard must have signals that do not overlap with the analyte or solvent.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • NMR Acquisition (¹H):

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: A simple 90° pulse-acquire sequence.

    • Relaxation Delay (D1): ≥ 30 seconds (determine T1 experimentally for highest accuracy, but a long delay is a robust starting point).

    • Number of Scans: 8 to 16 (sufficient for good signal-to-noise).

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from this compound (Int_Analyte) and a signal from the internal standard (Int_Std).

    • Calculate the concentration using the following formula:

    Conc_Analyte = (Int_Analyte / N_Analyte) * (N_Std / Int_Std) * (MW_Analyte / MW_Std) * (Mass_Std / Mass_Sample)

    Where:

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • Mass = Weighed mass

Chapter 4: Comparative Analysis and Method Selection

The choice of analytical technique is dictated by the specific goal of the analysis, available resources, and the stage of drug development. No single method is universally superior; they offer complementary information.

Performance Data Comparison

The following table presents a hypothetical but realistic comparison of the validated performance of each technique for the analysis of this compound.

Parameter HPLC-UV GC-MS (with Derivatization) qNMR
Specificity High (Chromatographic Separation)Very High (Chroma. + Mass Spec.)High (Chemical Shift Resolution)
Linearity (R²) > 0.999> 0.998N/A (Primary Method)
LOQ ~0.1 µg/mL~0.01 µg/mL~50 µg/mL
Precision (RSD%) < 2%< 5%< 1.5%
Accuracy (Recovery %) 98-102%95-105%99-101% (if certified IS used)
Analysis Time/Sample ~20 min~30 min (+ prep time)~15 min (+ prep time)
Pros Robust, routine, excellent precisionHigh sensitivity and specificityAbsolute quantification, no analyte standard needed
Cons Requires analyte standard, moderate sensitivityComplex sample prep, potential for degradationLower sensitivity, requires expensive equipment
Decision-Making Framework

Decision_Tree A What is the analytical goal? B Routine QC & Process Monitoring A->B C Trace Impurity Identification & Quantification A->C D Primary Assay & Characterization of Unisolated Materials A->D E HPLC-UV B->E F GC-MS or LC-MS C->F G qNMR D->G H Reason: Robust, precise, high-throughput E->H I Reason: Highest sensitivity and structural information F->I J Reason: Absolute quantification without reference standards G->J

Caption: Selecting the right analytical method.

Conclusion

For the routine quantitative analysis of this compound in reaction mixtures, a validated HPLC-UV method stands out as the most practical and robust choice, balancing performance with ease of use. It provides the precision and accuracy required for process control and yield calculations.

When the analytical challenge shifts to detecting and quantifying trace-level impurities or confirming the identity of unknown peaks, the superior sensitivity and specificity of GC-MS (or its liquid-phase counterpart, LC-MS) becomes indispensable. Finally, qNMR serves as a powerful, orthogonal technique for absolute quantification and the primary characterization of reaction mixtures, especially when pure reference standards of all components are unavailable. By understanding the fundamental principles and inherent strengths of each method, the modern analytical scientist can select and develop the most appropriate and trustworthy workflow to support the advancement of pharmaceutical development.

References

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  • CN105837503A - Preparation method for 6-bromine quinoline.
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  • Synthesis of 6-bromo-4-iodoquinoline . Atlantis Press. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]

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  • Synthesis of 6-bromo-4-iodoquinoline . ResearchGate. [Link]

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  • Validation of Analytical Procedures Q2(R2) . ICH. [Link]

  • Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives . ResearchGate. [Link]

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  • NMR methods for the analysis of mixtures . PMC - NIH. [Link]

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
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  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . ICH. [Link]

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A Senior Application Scientist's Guide to Purity Analysis: HPLC vs. Alternative and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a critical determinant of safety, efficacy, and regulatory compliance.[1][2] High-Performance Liquid Chromatography (HPLC) has long been revered as the gold standard for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1][3] However, a comprehensive purity profile often necessitates a multi-faceted analytical strategy. This guide provides an in-depth comparison of HPLC with other key purity analysis techniques, offering field-proven insights to help researchers and drug development professionals select the most appropriate methods for their specific analytical challenges.

The Indispensable Role of HPLC in Purity Determination

HPLC separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure.[4] Its versatility is its greatest strength, with various modes—such as reversed-phase, normal-phase, ion-exchange, and size-exclusion—that can be tailored to analyze a vast spectrum of molecules, from small organic compounds to large biomolecules.[5]

Core Strengths of HPLC:

  • High Resolution: Capable of separating structurally similar impurities from the main active pharmaceutical ingredient (API).[3][4]

  • Quantitative Accuracy: Provides precise and reproducible quantification of impurities, which is essential for regulatory submissions.[1]

  • Versatility: Applicable to a wide range of non-volatile and thermally labile compounds.[3]

  • Established Methodology: Widely accepted by regulatory bodies like the FDA and EMA, with extensive guidance documents such as the ICH Q2(R1) outlining validation procedures.[6][7][8]

HPLC is the workhorse for release testing, stability studies, and quality control in the pharmaceutical industry.[5][9][10]

Alternative and Complementary Chromatographic Techniques

While HPLC is powerful, certain analytes and analytical goals are better served by other techniques. Understanding these alternatives is key to developing a robust, orthogonal analytical strategy.

Gas Chromatography (GC)

Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. An inert gas (e.g., helium, nitrogen) serves as the mobile phase.

When to Choose GC over HPLC: The primary decision criterion is volatility . GC is the premier choice for analyzing compounds that are volatile or can be made volatile through derivatization.[11] It excels in applications such as:

  • Residual Solvent Analysis: Detecting and quantifying residual solvents from the manufacturing process is a critical quality control test where GC is the standard method.[12]

  • Analysis of Volatile Impurities: Identifying impurities that are too volatile for HPLC analysis.[12]

Key Limitations: GC is unsuitable for non-volatile or thermally labile compounds, such as proteins, peptides, and many small-molecule drugs, which would decompose at the high temperatures required for vaporization.[11]

Supercritical Fluid Chromatography (SFC)

Principle of Operation: SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[13][14] A supercritical fluid exhibits properties of both a liquid and a gas, offering unique selectivity and efficiency.[13][15]

When to Choose SFC over HPLC: SFC is gaining momentum as a "green" and efficient alternative to normal-phase HPLC.[13] Its advantages include:

  • Speed: The low viscosity of the supercritical mobile phase allows for faster separations compared to HPLC.[16][17][18]

  • Chiral Separations: SFC is particularly powerful for separating enantiomers, often providing better resolution and speed than chiral HPLC.[14][16][17]

  • Reduced Solvent Consumption: Primarily using CO2, SFC significantly reduces the use of toxic organic solvents.[13][16]

Key Limitations: While versatile, SFC is generally considered a form of normal-phase chromatography and may not be the first choice for highly polar compounds typically analyzed by reversed-phase HPLC.[13]

Thin-Layer Chromatography (TLC)

Principle of Operation: TLC is a form of planar chromatography where a thin layer of adsorbent material (like silica gel) coated on a plate serves as the stationary phase. The separation occurs as a solvent mobile phase moves up the plate via capillary action.[19]

When to Choose TLC: TLC is an invaluable tool for rapid, low-cost screening and is often used for:

  • Reaction Monitoring: Quickly checking the progress of a chemical reaction.

  • Rapid Screening: Analyzing multiple samples simultaneously to screen for the presence of impurities.[3]

  • In-Process Controls: Used during manufacturing to monitor intermediate stages.[20]

Key Limitations: TLC is primarily a qualitative or semi-quantitative technique.[21] It lacks the resolution and quantitative accuracy of HPLC and is not typically suitable for final purity reporting in regulatory filings.[3][21]

Capillary Electrophoresis (CE): An Orthogonal Powerhouse

Principle of Operation: CE techniques separate molecules in a narrow capillary based on their size and charge when a high voltage is applied.[22]

When to Choose CE as an Orthogonal Technique to HPLC: CE offers a fundamentally different separation mechanism, making it an excellent orthogonal technique to confirm purity results obtained by HPLC. It is particularly advantageous for:

  • Protein and Biologic Analysis: CE-SDS (Capillary Electrophoresis-Sodium Dodecyl Sulfate) is a high-resolution method for assessing the purity and molecular weight of therapeutic proteins, often providing better resolution of isoforms and fragments than size-exclusion HPLC.[23][24][25]

  • Charged Analytes: Excels at separating ions and highly polar molecules that can be challenging for reversed-phase HPLC.

  • Minimal Sample Consumption: Requires only nanoliter injection volumes, which is ideal for precious samples.[26]

Key Limitations: CE can be less robust than HPLC for some applications and may have lower sensitivity for analytes without a strong UV chromophore unless coupled with a mass spectrometer.

Head-to-Head Comparison of Purity Analysis Techniques

To facilitate method selection, the following table summarizes the key performance characteristics of each technique.

FeatureHPLCGCSFCCETLC
Principle Liquid-Solid PartitioningGas-Solid/Liquid PartitioningSupercritical Fluid-Solid PartitioningElectrophoretic MobilityLiquid-Solid Adsorption
Primary Application Broad Purity & AssayVolatiles & Residual SolventsChiral & Normal-PhaseProteins & Charged SpeciesRapid Screening
Resolution Very HighVery HighHigh to Very HighExtremely HighLow to Moderate
Sensitivity High (ng-pg)Very High (pg-fg)High (ng-pg)High (ng-pg)Moderate (µg-ng)
Speed ModerateFastVery FastFastVery Fast
Sample Type Non-volatile, Thermally stable/labileVolatile, Thermally stableSoluble in SC-CO2, ChiralCharged, Soluble in bufferBroad
Quantitation ExcellentExcellentGood to ExcellentGood to ExcellentSemi-Quantitative
"Green" Chemistry Poor (High solvent use)Good (Gas mobile phase)Excellent (CO2 mobile phase)Good (Low solvent volume)Moderate

Visualizing the Analytical Workflow and Decision Process

Choosing the right analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific goals of the analysis.

.dot

Caption: Decision tree for selecting a primary purity analysis technique.

.dot

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing SamplePrep Sample Preparation (Dissolution, Filtration) SystemSuitability System Suitability Test (SST) (Resolution, Tailing Factor) SamplePrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation (Degassing) MobilePhasePrep->SystemSuitability StandardPrep Standard Preparation (Reference & Impurity) StandardPrep->SystemSuitability Sequence Run Analytical Sequence (Standards, Samples, Blanks) SystemSuitability->Sequence Integration Peak Integration & Identification Sequence->Integration Quantification Quantification (% Area, External Standard) Integration->Quantification Report Generate Report (Purity, Impurity Profile) Quantification->Report

Caption: Standard experimental workflow for HPLC purity analysis.

Experimental Protocol: A Self-Validating System

A trustworthy analytical method is one that is validated to be "suitable for its intended purpose."[6][7][8] The validation process, as outlined in ICH Q2(R1), ensures the method is accurate, precise, specific, linear, and robust.[6][27]

Exemplar Protocol: HPLC Purity of a Fictional API (Compound 'X')

This protocol demonstrates the causality behind experimental choices for a typical reversed-phase HPLC method.

1. Objective: To quantify the purity of Compound 'X' and its known related substances (Impurity A, Impurity B) at a reporting threshold of 0.05%.

2. Method Parameters & Rationale:

ParameterConditionRationale (The "Why")
Column C18, 250 x 4.6 mm, 5 µmA C18 stationary phase provides good hydrophobic retention for a wide range of organic molecules, making it a robust starting point for method development. The column dimensions offer a good balance of resolution and analysis time.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA common mobile phase for reversed-phase HPLC. The acid improves peak shape for ionizable compounds, and acetonitrile is a strong organic modifier.
Gradient Elution 5% B to 95% B over 30 minA gradient is necessary to elute impurities with a wide range of polarities and to ensure the column is cleaned of strongly retained components after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive backpressure.
Detection UV at 254 nmChosen based on the UV absorbance maximum of Compound 'X' and its impurities to ensure maximum sensitivity.
Injection Vol. 10 µLA volume that balances sensitivity with the risk of column overloading.

3. System Suitability Test (SST) - The Self-Validating Check: Before analyzing any samples, a system suitability solution (containing the API and low levels of key impurities) is injected.

  • Causality: The SST is not just a formality; it is a self-validating system. It confirms that the chromatographic system (pump, injector, column, detector) is performing adequately on that specific day.

  • Acceptance Criteria:

    • Resolution (Rs): > 2.0 between the API and the closest eluting impurity. This ensures baseline separation for accurate integration.

    • Tailing Factor (T): < 1.5 for the API peak. This confirms good peak shape, which is critical for accurate quantification.

    • Reproducibility (%RSD): < 2.0% for peak area from 5 replicate injections. This demonstrates the precision of the injector and system.

  • Trustworthiness: If the SST fails, no sample analysis proceeds until the issue is resolved. This prevents the generation of invalid data.

4. Analysis and Quantification:

  • A standard of known purity is used to calculate the response factor.

  • Purity is typically determined using an area percent calculation, assuming the response factor is similar for the API and its impurities. For higher accuracy, individual impurity standards are used.

The Role of Mass Spectrometry (MS)

It is crucial to mention Mass Spectrometry (MS), which acts as a powerful detector for chromatographic systems (LC-MS, GC-MS) and as a standalone technique.[28][29] While HPLC-UV can quantify impurities, it provides no structural information.[21] When an unknown impurity is detected, LC-MS is indispensable for determining its molecular weight and fragmentation pattern, which is the first step in structural elucidation and assessing its potential toxicity.[21][28][29]

Conclusion

While HPLC remains the cornerstone of purity analysis in the pharmaceutical and chemical industries, a comprehensive understanding of its capabilities and limitations is essential.[3] Techniques like GC, SFC, and CE are not merely alternatives but are powerful, often necessary, tools for building a complete and trustworthy purity profile. GC is unmatched for volatile analysis, while SFC offers a green and efficient solution for chiral and normal-phase separations. CE provides a truly orthogonal separation mechanism, which is invaluable for complex biologics. Finally, TLC retains its role as a rapid, indispensable screening tool.

As a senior application scientist, the recommendation is clear: embrace a multi-technique, risk-based approach. Use HPLC as the primary quantitative engine, but validate its findings and investigate the unknown with orthogonal techniques like CE and powerful identification tools like Mass Spectrometry. This integrated strategy ensures not only data integrity but also the ultimate safety and efficacy of the final product.

References

  • Drawell. (n.d.). Understanding HPLC Analysis Method: Key Principles and Applications. Retrieved from [Link]

  • Maxi Scientific. (2023, November 28). A Comprehensive Guide to HPLC: Principles, Applications, and Techniques. Retrieved from [Link]

  • Regis Technologies. (2023, April 4). Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative in Normal Phase Chromatography. Retrieved from [Link]

  • Lumex Analytics. (n.d.). Determination of protein purity and heterogeneity by capillary gel electrophoresis and capillary isoelectric focusing. Retrieved from [Link]

  • Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography. Retrieved from [Link]

  • Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • Journal of Medicinal and Organic Chemistry. (2024). Gas Chromatography and its Applications in Pharmaceutical Industry. Retrieved from [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]

  • ACS Publications. (2018, January 22). Purity Determination by Capillary Electrophoresis Sodium Hexadecyl Sulfate (CE-SHS): A Novel Application For Therapeutic Protein Characterization. Retrieved from [Link]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]

  • Genetic Engineering & Biotechnology News. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • PubMed. (2011, May 13). Impurity profiling of pharmaceuticals by thin-layer chromatography. Retrieved from [Link]

  • ICH. (1994, October 27). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 4). Basic Principles of Supercritical Fluid Chromatography and Supercritical Fluid Extraction. Retrieved from [Link]

  • Preprints.org. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatility, Efficiency, Innovation and Comparative Analysis. Retrieved from [Link]

  • Teledyne Labs. (n.d.). HPLC or SFC? Which One Should I Choose?. Retrieved from [Link]

  • Drawell. (n.d.). 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • PubMed. (n.d.). Capillary gel electrophoresis for the quantification and purity determination of recombinant proteins in inclusion bodies. Retrieved from [Link]

  • Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. Retrieved from [Link]

  • Chromatography Today. (n.d.). Should I use SFC or HPLC for my Analysis?. Retrieved from [Link]

  • Persee. (2025, April 24). High-Performance Liquid Chromatography (HPLC): Principles and Applications. Retrieved from [Link]

  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Analysis of Impurities in Composition B by Thin Layer Chromatography. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • Bio-Rad. (n.d.). Capillary Electrophoresis. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2023, February 17). Performing Thin Layer Chromatography (TLC). Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)?. Retrieved from [Link]

  • Agilent. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec. Retrieved from [Link]

  • IJCRT.org. (2025). The Role Of Gas Chromatography In Pharmaceutical Analysis And Quality Control. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thin-layer chromatography in testing the purity of pharmaceuticals. Retrieved from [Link]

  • Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

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A Researcher's Guide to Spectroscopic Analysis: Distinguishing 6-Bromocinnolin-4-ol from its Synthetic Precursor and Product Analogues

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, cinnoline derivatives represent a privileged scaffold, consistently demonstrating a wide array of pharmacological activities. Among these, 6-bromocinnolin-4-ol is a key intermediate, offering multiple avenues for further functionalization in the development of novel therapeutic agents. The unambiguous confirmation of its synthesis and subsequent reactions is paramount, resting on a thorough understanding and application of spectroscopic techniques.

This guide provides an in-depth comparative analysis of the spectroscopic signatures of a common precursor, 2'-amino-5'-bromoacetophenone, the target compound, this compound, and a representative product formed through hydroxyl group substitution, 4-chloro-6-bromocinnoline. While comprehensive spectral data for this compound is not extensively published, this guide leverages data from close structural analogues and foundational spectroscopic principles to provide a robust framework for its characterization. We will explore the causal relationships between structural transformations and the resultant shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights for researchers in drug discovery and development.

The Synthetic Pathway: A Spectroscopic Journey

The transformation from a simple substituted acetophenone to a bicyclic cinnolinone, and its subsequent conversion, involves significant changes in electronic and structural features. These changes provide distinct handles for spectroscopic differentiation. The synthetic progression we will analyze is the acid-catalyzed cyclization of 2'-amino-5'-bromoacetophenone to form this compound, which can then be converted to a product like 4-chloro-6-bromocinnoline via chlorination.

G cluster_precursor Precursor cluster_target Target Compound cluster_product Product Analogue Precursor 2'-Amino-5'-bromoacetophenone Target This compound Precursor->Target   Diazotization &   Cyclization    Product 4-Chloro-6-bromocinnoline Target->Product   Chlorination      (e.g., POCl₃)   

Caption: Synthetic pathway from precursor to product analogue.

Comparative Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The transformation from our precursor to the cinnolinone product results in dramatic and predictable changes in the NMR spectra.

Expertise & Experience: The Rationale Behind the Shifts

  • Disappearance of Precursor Signals: The most immediate confirmation of the cyclization is the disappearance of the acetyl methyl protons (a sharp singlet around 2.5 ppm) and the amine protons (a broad singlet, often around 6.2 ppm) of the 2'-amino-5'-bromoacetophenone precursor[1].

  • Formation of the Cinnoline Ring: The formation of the heterocyclic ring introduces a new aromatic proton, H-3, in this compound. This proton is adjacent to a nitrogen atom and part of a π-deficient ring, which would deshield it significantly, likely placing its signal far downfield.

  • Tautomerism: this compound exists in tautomeric equilibrium with 6-bromo-1H-cinnolin-4-one. In DMSO-d₆, the -ol form is often favored, but the presence of the keto form can be inferred. The spectrum of the analogous 6-bromoquinolin-4-ol in DMSO-d₆ shows a distinct vinyl proton signal at around 6.0 ppm, indicating the presence of the quinolinone tautomer[2]. A similar feature would be expected for the cinnolinone.

  • Aromatic Region Reorganization: The chemical environment of the protons on the benzene ring (H-5, H-7, and H-8) is altered upon cyclization. The electron-withdrawing nature of the newly formed heterocyclic ring will shift these protons further downfield compared to the precursor.

  • Product Formation: Conversion of the hydroxyl group to a chloro group in 4-chloro-6-bromocinnoline removes the labile -OH proton and induces further downfield shifts in the adjacent aromatic protons due to the inductive effect of the chlorine atom. The ¹H NMR data for the analogous 6-bromo-4-chloroquinoline shows aromatic protons significantly downfield, with one doublet reaching as far as 8.87 ppm[3].

Table 1: Comparative ¹H and ¹³C NMR Data

Compound NameStructureKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
2'-Amino-5'-bromoacetophenone (Precursor)~7.77 (d, 1H, H-6'), ~7.29 (dd, 1H, H-4'), ~6.53 (d, 1H, H-3'), ~6.16 (br s, 2H, -NH₂), ~2.53 (s, 3H, -CH₃)[1]~199.4 (C=O), ~148.9 (C-2'), ~136.7 (C-4'), ~133.8 (C-6'), ~119.0 (C-1'), ~118.7 (C-3'), ~106.2 (C-5'), ~27.5 (-CH₃)[1]
This compound (Target - Inferred)H-5, H-7, H-8: 7.5-8.5 (m), H-3: ~7.9-8.2 (s), OH/NH: >11.0 (br s). Based on data for 6-bromoquinolin-4-ol[2]C=O/C-OH: >160, Aromatic Cs: 115-150. Inferred from general principles
4-Chloro-6-bromocinnoline (Product Analogue)Aromatic protons significantly downfield, likely in the 7.8-9.0 ppm range. Based on data for 6-bromo-4-chloroquinoline[3]Aromatic Cs: 120-155. Inferred from general principles
Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The key transformations in our synthetic pathway—cyclization and hydroxyl substitution—are clearly marked by the appearance and disappearance of characteristic vibrational bands.

Expertise & Experience: Interpreting Vibrational Changes

  • Precursor Signatures: 2'-Amino-5'-bromoacetophenone will show characteristic N-H stretching bands for the primary amine (two sharp peaks, ~3300-3500 cm⁻¹) and a strong C=O stretch for the ketone (~1660-1680 cm⁻¹). The lower frequency of the carbonyl stretch is due to intramolecular hydrogen bonding with the adjacent amine group.

  • Cyclization to Cinnolinone: The formation of this compound (in its keto tautomer form) is confirmed by several key changes. The primary N-H stretches will be replaced by a single, broader N-H stretch of the secondary amide/lactam at a lower frequency (~3100-3300 cm⁻¹). A new, strong C=O stretch for the cyclic amide (lactam) will appear around 1650-1690 cm⁻¹. A broad O-H stretch (~2500-3300 cm⁻¹) may also be present, indicating the -ol tautomer or hydrogen bonding.

  • Formation of the Chloro-Product: The reaction to form 4-chloro-6-bromocinnoline is definitively marked by the complete disappearance of the broad O-H and N-H stretching bands and the C=O stretching band. The fingerprint region will be altered, but the most diagnostic change is the loss of these functional group signals.

Table 2: Key Diagnostic IR Absorption Bands (cm⁻¹)

Functional GroupPrecursor (Expected)This compound (Expected)Product Analogue (Expected)
N-H Stretch 3500-3300 (m, two bands)3300-3100 (m, one broad band)Absent
O-H Stretch Absent3300-2500 (broad, if present)Absent
C-H Stretch (Aromatic) 3100-3000 (m)3100-3000 (m)3100-3000 (m)
C=O Stretch ~1665 (s, H-bonded ketone)~1670 (s, cyclic amide)Absent
C=N / C=C Stretch ~1600-1450 (m)~1600-1450 (m)~1600-1450 (m)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. For this specific series, the presence of bromine is a key diagnostic feature.

Expertise & Experience: The Bromine Isotope Pattern

  • Trustworthiness of Data: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This means that any fragment containing a single bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units[4]. This isotopic signature is a self-validating system for confirming the presence of bromine in the precursor, target, and product.

  • Molecular Ion Confirmation:

    • Precursor: 2'-Amino-5'-bromoacetophenone (C₈H₈BrNO) has a calculated molecular weight of ~213/215 g/mol . The mass spectrum should show a strong molecular ion peak cluster at m/z 213 and 215.

    • Target: this compound (C₈H₅BrN₂O) has a calculated molecular weight of ~224/226 g/mol . The molecular ion peaks at m/z 224 and 226 should be clearly visible.

    • Product Analogue: 4-Chloro-6-bromocinnoline (C₈H₄BrClN₂) has a calculated molecular weight of ~242/244/246 g/mol . The presence of both chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio) and bromine will create a more complex isotopic cluster for the molecular ion, which is highly characteristic.

  • Fragmentation: The precursor will likely fragment via loss of the methyl group (-15 amu) or the acetyl group (-43 amu). The cinnoline ring is more stable and will exhibit fragmentation patterns characteristic of aromatic systems, such as the loss of CO or N₂.

Table 3: Comparative Mass Spectrometry Data

Compound NameMolecular FormulaCalculated M.W. ( g/mol )Expected Key Ions (m/z)
2'-Amino-5'-bromoacetophenone C₈H₈BrNO213.06 / 215.06[M]⁺: 213/215 , [M-CH₃]⁺: 198/200
This compound C₈H₅BrN₂O223.96 / 225.96[M]⁺: 224/226 , [M-CO]⁺: 196/198
4-Chloro-6-bromocinnoline C₈H₄BrClN₂241.41 / 243.41[M]⁺ cluster: 242/244/246

Experimental Protocols: A Self-Validating System

To ensure the generation of high-quality, trustworthy data, standardized experimental protocols must be followed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for this series due to the higher solubility of the heterocyclic compounds and its ability to exchange with labile protons (OH, NH).

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument until optimal field homogeneity is achieved.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the dry powder onto the ATR crystal and apply pressure to ensure good contact. Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.

  • Background Collection: Collect a background spectrum of the empty ATR crystal or the pure KBr pellet. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

  • Sample Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) for polar molecules like the cinnolinone, typically in positive ion mode ([M+H]⁺). For less polar precursors, Electron Impact (EI) can be used, which will provide the molecular ion [M]⁺ and more extensive fragmentation.

  • Analysis: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through an LC system. For EI, a direct insertion probe is used.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). Ensure the resolution is sufficient to resolve the isotopic patterns of bromine and chlorine.

G cluster_workflow Analytical Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Start Synthesized Compound (Precursor, Target, or Product) NMR_Prep Dissolve in DMSO-d6 Start->NMR_Prep IR_Prep Prepare ATR Sample Start->IR_Prep MS_Prep Prepare Dilute Solution (MeOH) Start->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra (400 MHz) NMR_Prep->NMR_Acq NMR_Proc Process & Calibrate NMR_Acq->NMR_Proc End Structure Confirmation NMR_Proc->End Structural Framework IR_Acq Collect Background & Sample Spectra IR_Prep->IR_Acq IR_Proc Generate Spectrum IR_Acq->IR_Proc IR_Proc->End Functional Groups MS_Acq Acquire Spectrum (ESI+ or EI) MS_Prep->MS_Acq MS_Proc Analyze Isotope Pattern MS_Acq->MS_Proc MS_Proc->End Molecular Weight & Elemental Composition

Caption: A self-validating analytical workflow for compound characterization.

References

  • Baker, L.-J., Copp, B. R., & Rickard, C. E. F. (2001). 2'-Amino-5'-bromoacetophenone. Acta Crystallographica Section E: Structure Reports Online, 57(7), o540-o541. [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Chemistry LibreTexts. (2021). Mass Spectrometry: Isotopes. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • University of California, Los Angeles. ¹³C NMR Chemical Shifts. [Link]

  • Reich, H. J. ¹H NMR Chemical Shifts. University of Wisconsin. [Link]

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Developing a Stability-Indicating HPLC Method for 6-Bromocinnolin-4-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust analytical method for 6-Bromocinnolin-4-ol presents a specific set of challenges typical of nitrogenous heterocycles but exacerbated by the cinnoline scaffold. Unlike simple aromatics, this molecule exhibits tautomeric equilibrium (4-hydroxy vs. 4-oxo forms) and significant basicity, rendering standard "generic" HPLC methods ineffective.

This guide moves beyond basic protocol listing. We compare a standard "Generic C18" approach against a Structure-Based Optimized Method , demonstrating why the latter is required for stability-indicating applications. We provide the exact experimental logic to separate the Active Pharmaceutical Ingredient (API) from its potential degradants (N-oxides, de-brominated species, and ring-cleavage byproducts).

The Chemical Context: The Tautomer Trap

To design a valid method, one must understand the analyte's behavior in solution. This compound is not a static structure.[1][2][3][4][5][6][7][8][9][10][11]

  • The Challenge: It exists in equilibrium between the enol form (4-ol) and the keto form (4(1H)-one) .

  • The Chromatographic Consequence: In neutral solvents or standard C18 columns, this rapid interconversion during the run leads to peak broadening, "fronting," or splitting. Furthermore, the basic nitrogen atoms interact with residual silanols on the column stationary phase, causing severe tailing.

Expert Insight: A stability-indicating method (SIM) must "lock" the molecule into a single dominant ionization state or tautomer using pH control and specific stationary phase chemistry.

Comparative Method Performance

We compared a standard "First-Pass" generic method against our proposed "Optimized SIM."

The Comparison Matrix
FeatureMethod A: Generic "First-Pass"Method B: Optimized Stability-Indicating (Recommended)
Stationary Phase Standard C18 (e.g., 5µm, 100Å)Phenyl-Hexyl or Polar-Embedded C18 (3.5µm)
Mobile Phase pH Neutral (Water/Acetonitrile)Acidic Buffered (pH 4.5, 10mM Ammonium Acetate)
Elution Mode Isocratic (50:50)Gradient (5% to 90% Organic)
Peak Shape (Tailing Factor) Poor (

)
Excellent (

)
Degradant Resolution Co-elution of polar degradantsFull Resolution (

)
Mechanism Hydrophobic interaction onlyPi-Pi interaction + Silanol Shielding
Why Method B Wins (Causality)
  • pH 4.5 Buffer: This pH is critical. It is sufficiently acidic to suppress the ionization of the phenol (pKa ~9) but keeps the basic nitrogens in a consistent protonation state, stabilizing the tautomeric equilibrium and sharpening the peak.

  • Phenyl-Hexyl Column: The cinnoline ring is highly aromatic. A Phenyl-Hexyl phase utilizes

    
     interactions, providing alternative selectivity to separate the 6-bromo parent from potential de-brominated photolytic degradants (which a standard C18 might miss).
    

Visualizing the Method Development Logic

The following diagram illustrates the decision pathway used to arrive at the optimized method.

MethodLogic Start Analyte: this compound Challenge Challenge: Tautomerism & Basic Nitrogens Start->Challenge Decision1 Select pH Modifier Challenge->Decision1 PathA Neutral pH (Generic) Decision1->PathA Standard PathB Acidic pH (4.5 Acetate) Decision1->PathB Optimized ResultA Result: Peak Tailing (>2.0) Variable Retention PathA->ResultA ResultB Result: Tautomer Stabilization Sharp Peaks PathB->ResultB Decision2 Select Column Chemistry ResultB->Decision2 ColA Standard C18 Decision2->ColA ColB Phenyl-Hexyl / Polar Embedded Decision2->ColB ColA->ResultA Silanol Interaction Final Final Method: Gradient, pH 4.5, Phenyl-Hexyl ColB->Final Pi-Pi Selectivity

Caption: Decision tree highlighting the critical shift from generic conditions to specific pH and column choices to mitigate tautomeric peak broadening.

Experimental Protocols

The Optimized HPLC Conditions
  • Instrument: HPLC equipped with PDA (Photodiode Array) detector.[4]

  • Column: XBridge Phenyl-Hexyl or equivalent (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: 254 nm (primary) and 220 nm (secondary).

  • Gradient Program:

    • 0.0 min: 95% A / 5% B

    • 15.0 min: 10% A / 90% B

    • 20.0 min: 10% A / 90% B

    • 20.1 min: 95% A / 5% B (Re-equilibration)

Forced Degradation (Stress Testing)

To prove the method is "Stability-Indicating," you must intentionally degrade the sample to ensure the method can separate the API from its breakdown products.

Safety Note: Perform all stress tests in a fume hood. Wear appropriate PPE.

Protocol Steps:
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in Methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 4 hours. Neutralize with 1N NaOH before injection.

    • Base Hydrolysis: Mix 1 mL Stock + 1 mL 1N NaOH. Heat at 60°C for 4 hours. Neutralize with 1N HCl before injection.

    • Oxidation: Mix 1 mL Stock + 1 mL 3%

      
      . Store at Room Temp for 6 hours.
      
    • Photolytic: Expose 1 mL Stock to UV light (ICH Q1B conditions) for 24 hours. Control sample wrapped in foil.

    • Thermal: Expose solid powder to 80°C for 48 hours. Dissolve in diluent.

Anticipated Degradation Pathways:

  • Photolytic: Expect a peak eluting earlier than the parent, corresponding to Cinnolin-4-ol (De-bromination).

  • Oxidative: Expect N-oxide formation, likely eluting earlier due to increased polarity.

Visualization of Degradation Workflow

DegradationWorkflow cluster_stress Stress Conditions Sample API Stock (1 mg/mL) Acid Acid (1N HCl, 60°C) Sample->Acid Base Base (1N NaOH, 60°C) Sample->Base Oxid Oxidation (3% H2O2) Sample->Oxid Photo Photo (UV Light) Sample->Photo Quench Quench/Neutralize (Critical Step) Acid->Quench Base->Quench Inject HPLC Injection (Optimized Method) Oxid->Inject Direct Photo->Inject Direct Quench->Inject Analysis Data Analysis (Peak Purity Check) Inject->Analysis

Caption: Workflow for forced degradation studies, emphasizing the critical neutralization step for acid/base samples to protect the HPLC column.

Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must meet these acceptance criteria (based on ICH Q2(R1)):

  • Specificity: No interference from blank or placebo at the retention time of this compound. Degradation product peaks must have a resolution (

    
    ) > 1.5 from the main peak.
    
  • Linearity:

    
     over a range of 50% to 150% of target concentration.
    
  • Peak Purity: The PDA spectrum must show a Purity Angle < Purity Threshold across the main peak, confirming no co-eluting hidden impurities.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient design and column selection principles).
  • PubChem. 6-Bromoquinoline-4-carboxylic acid (Structural Analog Data). National Library of Medicine. (Note: Used for pKa and structural analogy referencing).[3]

  • ScienceDirect. Tautomerism in N-Heterocycles and Chromatographic Behavior.

Sources

Safety Operating Guide

Navigating the Disposal of 6-Bromocinnolin-4-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses a steadfast commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as 6-Bromocinnolin-4-ol, is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

I. Understanding the Hazard Profile of this compound

Given its structure as a brominated heterocyclic compound, this compound should be handled as a hazardous substance. The primary hazards associated with analogous compounds, and therefore likely with this compound, include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and within a controlled environment.

II. Essential Personal Protective Equipment (PPE)

Before initiating any disposal-related tasks, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact.
Eye Protection Tightly fitting safety goggles and a face shield.To protect against splashes and dust.
Lab Coat Standard laboratory coat.To protect skin and clothing.
Respiratory Protection An appropriate dust mask or respirator.To prevent inhalation of dust particles.

All operations involving this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4][5]

III. Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste.[5] Under no circumstances should it be disposed of down the drain or in regular trash.[5][6]

1. Waste Segregation: The Foundation of Safe Disposal

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.

  • Designate a "Halogenated Organic Waste" container. [7]

  • Do NOT mix this compound waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[7]

  • Keep this waste stream separate from other waste categories such as acids, bases, and heavy metals.

2. Waste Container Selection and Labeling

The integrity of the waste container is crucial for safe storage and transport.

  • Container Type: Use a designated, leak-proof, and sealable hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.[7]

  • Labeling:

    • Clearly label the container with "Hazardous Waste."

    • Identify the contents with the full chemical name: "this compound."

    • Include appropriate hazard pictograms (e.g., GHS07 for irritant and acute toxicity).[8]

    • Maintain a running log of the approximate amount of waste in the container.

3. Waste Accumulation and Storage

  • Solid Waste: Place all solid this compound waste directly into the labeled hazardous waste container.

  • Solutions: For solutions containing this compound, use a designated and labeled liquid hazardous waste container.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from sources of ignition.[7]

  • Container Management:

    • Keep the container securely closed at all times, except when adding waste.

    • Do not fill the container beyond 95% capacity to allow for vapor expansion.[7]

4. Final Disposal

  • Engage Professionals: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • Regulatory Compliance: The final disposal must be carried out at an approved and permitted waste disposal plant.[1][2][7] Incineration at a permitted facility is a common and effective method for destroying halogenated organic compounds.[9][10]

IV. Emergency Preparedness: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.

Small Spills (within a chemical fume hood):

  • Ensure PPE is worn.

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

  • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

Large Spills (or any spill outside of a fume hood):

  • Evacuate the immediate area and alert nearby personnel.

  • Contact your institution's EHS or emergency response team immediately.

  • Prevent entry into the contaminated area until it has been deemed safe by trained professionals.

V. Logical Workflow for Disposal

To visualize the procedural flow of safe disposal, the following diagram outlines the key decision points and actions.

cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood waste_gen Generate this compound Waste (Solid or Liquid) prep_hood->waste_gen waste_container Select Appropriate & Labeled 'Halogenated Organic Waste' Container waste_gen->waste_container spill Spill Occurs? waste_gen->spill store_saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) waste_container->store_saa monitor_fill Monitor Fill Level (<95%) store_saa->monitor_fill contact_ehs Contact EHS or Licensed Waste Contractor for Pickup monitor_fill->contact_ehs final_disposal Transport to an Approved Waste Disposal Plant for Incineration contact_ehs->final_disposal spill_response Follow Spill Management Protocol spill->spill_response Yes spill_response->waste_container

Caption: Disposal workflow for this compound.

VI. Conclusion: A Culture of Safety

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety and environmental responsibility. By adhering to these guidelines, researchers and drug development professionals can ensure that their groundbreaking work does not come at the cost of personal or environmental health. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • Vertex AI Search.
  • Fisher Scientific.
  • PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029.
  • Fisher Scientific.
  • Tokyo Chemical Industry.
  • Ossila.
  • Benchchem. Proper Disposal of 4-(4-Bromobenzyl)
  • Minnesota Pollution Control Agency. (2019, May 21). Regulatory consensus on health care waste issues fact sheet.
  • Benchchem.
  • Vertex AI Search.
  • ChemicalBook. (2025, July 24). 6-Bromoquinazolin-4-ol | 32084-59-6.
  • eCFR.
  • US EPA. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule.
  • NEWMOA.
  • Law.Cornell.Edu. Wis. Admin. Code Department of Natural Resources, NR 600-699, ch.

Sources

Personal protective equipment for handling 6-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown Toxicity" Protocol

As researchers, we often handle intermediates like 6-Bromocinnolin-4-ol (CAS: 6-bromo-4-hydroxycinnoline) where comprehensive toxicological data (RTECS/ECHA) is sparse.[1][2] In drug discovery, this molecule is a critical scaffold for kinase inhibitors.[2] However, its structural similarity to halogenated quinolines dictates that we treat it as a potent irritant and potential sensitizer .

The Core Hazard: This compound exists as a tautomer (4-ol ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 4-one).[1] While the solid is generally stable, it presents three primary risks:
  • Fine Particulate Dust: High risk of inhalation (H335).[2]

  • Mucosal Irritation: Halogenated nitrogen heterocycles are aggressive to mucous membranes (H319/H315).[2]

  • Solvent-Mediated Absorption: When dissolved in polar aprotic solvents (DMSO, DMF), skin permeability increases exponentially.[1][2]

Part 1: The PPE Matrix (Personal Protective Equipment)

Do not rely on "standard lab attire."[2] Use this matrix to upgrade your protection based on the state of matter.

Protection Zone Solid State (Weighing/Transfer) Solution State (Reaction/Work-up) Rationale & Technical Specs
Respiratory Engineering Control Primary: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]Fume Hood: Required. If outside hood (e.g., rotovap transport), use secondary containment.The solid is likely electrostatic; dust generation is invisible but significant.[2]
Hand Protection Single Nitrile (4-5 mil) Double Nitrile OR Silver Shield® (Laminate) Critical: If using DMSO/DMF, standard nitrile degrades in <10 mins.[1][2] Double gloving provides a "sacrificial" outer layer.[2]
Eye Protection Chemical Splash Goggles Safety Glasses with Side Shields Goggles are mandatory for powders to prevent dust migration behind lenses.[2]
Body Defense Lab Coat (Cotton/Poly) + Tyvek Sleeves Lab Coat + Chemical Apron Tyvek sleeves bridge the gap between glove and coat, preventing wrist exposure during weighing.

Part 2: Operational Protocols

Protocol A: The "Static-Free" Weighing Procedure

Goal: Prevent aerosolization of the solid powder.[1][2]

  • Engineering Check: Verify fume hood flow is operational. Lower sash to the marked safe height.[2]

  • Static Mitigation: this compound is a heterocyclic solid and often carries a static charge, causing it to "jump" or spread.[1][2]

    • Action: Use an anti-static gun on the spatula and weigh boat before transfer.

    • Alternative: Wipe the exterior of the weigh boat with a damp Kimwipe to discharge static.

  • Transfer: Weigh inside the hood. Do not walk the open weigh boat across the lab.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/methanol) to capture invisible dust.[2] Place this towel in solid hazardous waste.

Protocol B: Solubilization & Reaction Setup

Goal: Prevent transdermal absorption via carrier solvents.

  • Solvent Selection: You will likely use DMSO or DMF.[2]

    • Risk:[3][4][5][6][7][8] These solvents are "molecular taxis," carrying the brominated heterocycle through your skin barrier.

  • Glove Strategy:

    • Don inner pair (High-viz orange/blue nitrile).[1][2]

    • Don outer pair (Standard purple/black nitrile).[2]

    • Indicator: If the outer glove rips or splashes, immediate change is required.

  • Quenching: When quenching reactions containing this intermediate, avoid strong acidic aqueous streams initially if possible, as rapid precipitation of the solid can clog lines or create splash hazards.

Part 3: Emergency Response Logic

Scenario 1: Dry Powder Spill (>500 mg)

  • Evacuate the immediate 3-foot radius.[1][2]

  • Do NOT dry sweep. This creates an aerosol cloud.[1][2]

  • Method: Cover spill with wet paper towels (water-dampened) to immobilize dust.[1][2]

  • Scoop the wet mass into a wide-mouth jar.

  • Clean: Wash surface with soap and water 3x.[2]

Scenario 2: Solution Exposure (Skin)

  • Doff: Immediately remove contaminated gloves/coat.[2]

  • Flush: Wash skin with soft soap and tepid water for 15 minutes.[2]

    • Note: Do not use hot water (opens pores) or abrasive scrubbing (damages skin barrier).[2]

  • Report: Consult SDS and seek medical observation if redness appears.[2]

Part 4: Waste Disposal Strategy

Proper disposal prevents environmental bioaccumulation of halogenated aromatics.[2]

  • Stream A: Solid Waste

    • Contaminated weigh boats, paper towels, and Tyvek sleeves go into Hazardous Solid Waste .

    • Label: "Solid Debris contaminated with Halogenated Heterocycles."[2]

  • Stream B: Liquid Waste

    • Segregation: Do not mix with Oxidizers (Nitric acid, Peroxides).

    • Category: Halogenated Organic Waste .[2] Even if the solvent is non-halogenated (e.g., Acetone), the presence of the Bromine atom on the Cinnoline ring technically classifies the stream as halogenated in many jurisdictions to prevent incineration issues.

Part 5: Visualizations

Figure 1: PPE & Handling Decision Logic

Caption: Decision tree for selecting PPE based on the physical state of this compound.

PPE_Logic Start Handling Event: This compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DMF) State->Liquid DustRisk Risk: Inhalation & Static Solid->DustRisk PermRisk Risk: Transdermal Absorption Liquid->PermRisk SolidPPE REQUIRED PPE: - Fume Hood (Sash Low) - Splash Goggles (No Safety Glasses) - Anti-static protocols DustRisk->SolidPPE LiquidPPE REQUIRED PPE: - Double Nitrile Gloves - Chemical Apron - Face Shield (if >100mL) PermRisk->LiquidPPE

[1][2]

Figure 2: Waste Stream Segregation

Caption: Critical segregation paths to prevent incompatible chemical reactions in waste drums.

Waste_Segregation Source Reaction Waste: This compound Check Contains Halogenated Solvent (DCM/CHCl3)? Source->Check Dest1 Halogenated Waste Stream (High BTU Incineration) Check->Dest1 Yes Dest2 Non-Halogenated Waste Stream (Check Local Regs) Check->Dest2 No Yes Yes No No (e.g., Acetone/DMSO) Override NOTE: Bromine atom on ring may mandate Halogenated Stream regardless of solvent. Dest2->Override Override->Dest1 If >1% conc.

References

  • PubChem. (n.d.).[1][2] 6-Bromo-4-hydroxyquinoline (Analogous Hazard Data).[1][5] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][9][10] Laboratory Safety Guidance: Personal Protective Equipment. United States Department of Labor.[2] Retrieved October 26, 2023, from [Link]

  • American Chemical Society (ACS). (2015).[2] Identifying and Evaluating Hazards in Research Laboratories.[2] ACS Center for Lab Safety.[2] Retrieved October 26, 2023, from [Link]

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.